molecular formula C13H21NO2 B3426560 Tigloidine CAS No. 533-08-4

Tigloidine

Cat. No.: B3426560
CAS No.: 533-08-4
M. Wt: 223.31 g/mol
InChI Key: UVHGSMZRSVGWDJ-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tigloidine is a tropane alkaloid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

533-08-4

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (E)-2-methylbut-2-enoate

InChI

InChI=1S/C13H21NO2/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3/h4,10-12H,5-8H2,1-3H3/b9-4+

InChI Key

UVHGSMZRSVGWDJ-RUDMXATFSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC1CC2CCC(C1)N2C

Canonical SMILES

CC=C(C)C(=O)OC1CC2CCC(C1)N2C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Tigloidine in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature contains very limited specific data on the central nervous system (CNS) mechanism of action of tigloidine. This compound is classified as a tropane (B1204802) alkaloid.[1][2][3][4][5][6][7] This guide, therefore, provides a detailed overview of the well-established CNS mechanism of action of tropane alkaloids as a class, which is the predicted mechanism for this compound.

Introduction

This compound is a naturally occurring tropane alkaloid found as a minor constituent in various solanaceous plants, such as Duboisia myoporoides and Datura stramonium.[2][3][4][6] Historically, it was marketed under the trade name Tropigline for the treatment of Parkinsonism.[4][5][6] Tropane alkaloids are a class of bicyclic organic compounds known for their significant physiological effects, primarily acting on the nervous system.[8][9][10][11] The core mechanism of action for the majority of tropane alkaloids in the CNS is the antagonism of cholinergic neurotransmission.[8][9][12]

Core Mechanism of Action: Anticholinergic Activity

The primary mechanism of action of tropane alkaloids in the CNS is their ability to act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[8][9][10] Acetylcholine (ACh) is a crucial neurotransmitter in the brain, involved in cognitive functions such as learning, memory, and attention, as well as in the regulation of motor control. By blocking the action of ACh at its receptors, tropane alkaloids disrupt normal cholinergic signaling.

Tropane alkaloids can cross the blood-brain barrier to exert their effects on the CNS.[8][13] Their anticholinergic action in the CNS can lead to a range of effects, including drowsiness, confusion, and hallucinations at higher doses.[8]

There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors and are found throughout the brain. Tropane alkaloids are generally non-selective antagonists, binding to multiple subtypes with varying affinities.[8][10]

  • M1 Receptors: Predominantly located in the cortex and hippocampus, M1 receptors are crucial for learning and memory. Antagonism of M1 receptors is associated with cognitive impairment.[8]

  • M2 Receptors: These receptors are found in various brain regions and act as autoreceptors on cholinergic neurons, regulating the release of acetylcholine.[8]

  • M4 Receptors: Located in the striatum, M4 receptors are involved in the modulation of dopamine (B1211576) release, which is relevant to motor control.[8]

The binding of tropane alkaloids to these receptors prevents acetylcholine from activating its downstream signaling pathways. For M1, M3, and M5 receptors, this typically involves the inhibition of the Gq/11 protein, which in turn prevents the activation of phospholipase C and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14][15] For M2 and M4 receptors, antagonism blocks the inhibition of adenylyl cyclase via the Gi/o protein.[14]

While the primary targets of most therapeutic tropane alkaloids are muscarinic receptors, some can also interact with nicotinic acetylcholine receptors (nAChRs), albeit with much lower affinity.[8][12][16][17] Nicotinic receptors are ligand-gated ion channels that are also widely distributed in the CNS and are involved in fast synaptic transmission. The interaction of tropane alkaloids with nAChRs is generally considered a secondary effect and may contribute to their overall pharmacological profile, particularly at higher concentrations.[8]

Quantitative Data: Receptor Binding Affinities

The affinity of a compound for a receptor is typically quantified by its inhibition constant (Ki) or the concentration required to inhibit 50% of a response (IC50). Lower values indicate higher affinity. The following table summarizes the receptor binding affinities for well-studied tropane alkaloids, which serve as a reference for the expected profile of this compound.

CompoundReceptorAffinity (IC50)SpeciesReference
AtropineMuscarinic (general)4.7 nMPorcine[8]
Nicotinic (general)284 µMPorcine[8]
ScopolamineMuscarinic (general)2.0 nMPorcine[8]
Nicotinic (general)928 µMPorcine[8]
N-methylatropineMuscarinic (general)< 100 pMNot Specified[16][17]
N-methylscopolamineMuscarinic (general)300 pMNot Specified[16][17]

Experimental Protocols

The characterization of the interaction of compounds like this compound with CNS receptors relies on a variety of in vitro and in vivo experimental techniques.

This is the gold standard method for determining the affinity of a drug for a receptor.[14][15][18][19]

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., muscarinic M1 receptor).

Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes containing the receptors of interest.[14]

  • Incubation: The membranes are incubated with a radiolabeled ligand (a molecule that binds to the receptor and has a radioactive tag, e.g., [3H]-N-methylscopolamine for muscarinic receptors) and varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through a glass fiber filter.[14]

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional assays measure the biological effect of a drug's interaction with a receptor.

Objective: To determine the functional potency (EC50) of a test compound as an antagonist of muscarinic receptor-mediated responses.

Methodology (Organ Bath Assay):

  • Tissue Preparation: A smooth muscle tissue that contracts in response to acetylcholine, such as isolated rat ileum or bladder, is mounted in an organ bath containing a physiological salt solution.[20]

  • Contraction Induction: A muscarinic agonist (e.g., carbachol) is added to the bath to induce a stable contraction of the muscle tissue.[20]

  • Antagonist Addition: The test compound is added to the bath in increasing concentrations.

  • Measurement: The relaxation of the muscle tissue in response to the test compound is measured.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal relaxation (EC50) is determined.

Visualizations

Anticholinergic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_action Drug Action ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release mAChR Muscarinic ACh Receptor (mAChR) ACh->mAChR Binds G_protein G-protein mAChR->G_protein Activates Effector Effector (e.g., PLC, Adenylyl Cyclase) G_protein->Effector Modulates Response Cellular Response Effector->Response Leads to This compound This compound (Tropane Alkaloid) This compound->mAChR Blocks Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes 1. Prepare Brain Membranes incubate 3. Incubate Membranes, Radioligand, & Test Compound prep_membranes->incubate prep_ligands 2. Prepare Radioligand & Test Compound Dilutions prep_ligands->incubate filtrate 4. Vacuum Filtration incubate->filtrate wash 5. Wash Filters filtrate->wash count 6. Scintillation Counting wash->count analyze 7. Calculate IC50 & Ki count->analyze

References

Tigloidine: A Technical Guide to Its Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigloidine is a tropane (B1204802) alkaloid naturally occurring as a minor constituent in various members of the Solanaceae family. It is an ester of pseudotropine and tiglic acid. Historically investigated for its anticholinergic properties and potential therapeutic applications, including in the treatment of Parkinsonism, interest in its synthesis, and natural sourcing persists. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and purification, and an outline of its biosynthetic pathway. All quantitative data are summarized for clarity, and key processes are visualized through diagrams to facilitate understanding.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Solanaceae family. While it is typically a minor alkaloid, its presence has been confirmed in several species. The following table summarizes the primary natural sources of this compound.

Family Genus Species Common Name Plant Part(s) Containing this compound Citation
SolanaceaeDuboisiamyoporoidesCorkwoodLeaves[1][2]
SolanaceaeDuboisialeichhardtii-Not specified[2]
SolanaceaeDaturastramoniumJimsonweedSeeds, Roots[3]
SolanaceaeDaturainnoxiaThorn-appleNot specified
SolanaceaePhysalisperuvianaCape gooseberryNot specified
SolanaceaeMandragoraturcomanicaTurkmenian mandrakeNot specified

Extraction and Purification Protocols

The extraction of this compound, being a tropane alkaloid, generally follows established methods for alkaloid isolation from plant matrices. These protocols typically involve an initial solvent extraction followed by acid-base liquid-liquid partitioning to separate the basic alkaloids from other plant constituents. Modern chromatographic techniques are then employed for purification.

General Experimental Protocol: Acid-Base Extraction

The following protocol is a generalized procedure based on classical alkaloid extraction methodologies.

1. Preliminary Preparation:

  • The relevant plant material (e.g., dried and powdered leaves of Duboisia myoporoides) is collected.
  • The material is finely ground to increase the surface area for efficient extraction.

2. Extraction:

  • The powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol (B145695) or methanol. This can be performed using maceration (soaking at room temperature for an extended period) or Soxhlet extraction for a more exhaustive process.[4]
  • The resulting crude extract is filtered to remove solid plant debris.
  • The solvent is then evaporated under reduced pressure to yield a concentrated extract.

3. Acid-Base Partitioning:

  • The concentrated extract is dissolved in an acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid). This protonates the alkaloids, rendering them water-soluble as their corresponding salts.
  • This acidic solution is then washed with a nonpolar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove neutral and acidic impurities such as fats, waxes, and pigments.
  • The aqueous layer containing the protonated alkaloids is then basified by the addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate, to a pH of approximately 9-10. This deprotonates the alkaloids, converting them back to their free base form, which is soluble in organic solvents.
  • The basic aqueous solution is then repeatedly extracted with a chlorinated solvent like dichloromethane (B109758) or chloroform. The organic layers containing the free base alkaloids are combined.

4. Purification:

  • The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated to yield a crude alkaloid mixture.
  • This mixture can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or alumina.
  • For high-purity isolation, preparative High-Performance Liquid Chromatography (HPLC) is often employed.

5. Crystallization:

  • The purified this compound, which was first isolated as a "thin colourless syrup," can be converted to a crystalline salt, such as the hydrobromide, for easier handling and storage.[1]

Modern Extraction Techniques

While classical methods are effective, modern techniques can offer improved efficiency and reduced solvent consumption. These include:

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically carbon dioxide, as the extraction solvent, which offers advantages in terms of selectivity and ease of solvent removal.

  • Solid-Phase Extraction (SPE): Can be used as a cleanup step to selectively adsorb alkaloids from the crude extract, which are then eluted with a suitable solvent.

Biosynthesis of this compound

This compound is a derivative of the tropane skeleton, which is biosynthesized from amino acids. The immediate precursors are pseudotropine and tigloyl-CoA. The final step in its formation is an esterification reaction.

The biosynthesis of the tropane ring starts from ornithine, which is converted to N-methyl-Δ¹-pyrrolinium cation. This cation then condenses with a two-carbon unit derived from acetate (B1210297) to form the characteristic bicyclic tropane ring system of tropinone (B130398). Tropinone is a key intermediate that can be reduced to either tropine (B42219) or pseudotropine. For this compound biosynthesis, the reduction of tropinone yields pseudotropine. The tiglic acid moiety is derived from the amino acid isoleucine, which is converted to tigloyl-CoA. Finally, the enzyme this compound synthase catalyzes the esterification of pseudotropine with tigloyl-CoA to form this compound.

Tigloidine_Biosynthesis Ornithine Ornithine N_methyl_pyrrolinium N-methyl-Δ¹-pyrrolinium cation Ornithine->N_methyl_pyrrolinium Tropinone Tropinone N_methyl_pyrrolinium->Tropinone Acetate Acetate Acetate->Tropinone Pseudotropine Pseudotropine Tropinone->Pseudotropine Tropinone Reductase II This compound This compound Pseudotropine->this compound This compound Synthase Isoleucine Isoleucine Tigloyl_CoA Tigloyl-CoA Isoleucine->Tigloyl_CoA Tigloyl_CoA->this compound

Caption: Simplified biosynthetic pathway of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and purification of this compound from a plant source.

Tigloidine_Extraction_Workflow Plant_Material Dried & Powdered Plant Material (e.g., Duboisia myoporoides leaves) Solvent_Extraction Solvent Extraction (e.g., Maceration or Soxhlet with Ethanol) Plant_Material->Solvent_Extraction Filtration_Evaporation Filtration & Evaporation Solvent_Extraction->Filtration_Evaporation Crude_Extract Crude Plant Extract Filtration_Evaporation->Crude_Extract Acid_Base_Partitioning Acid-Base Liquid-Liquid Partitioning Crude_Extract->Acid_Base_Partitioning Crude_Alkaloids Crude Alkaloid Mixture Acid_Base_Partitioning->Crude_Alkaloids Chromatography Chromatographic Purification (e.g., Column Chromatography, Prep-HPLC) Crude_Alkaloids->Chromatography Pure_this compound Purified this compound Chromatography->Pure_this compound

References

Biosynthesis pathway of Tigloidine in Datura

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biosynthesis Pathway of Tigloidine in Datura

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of tropane (B1204802) alkaloids in the genus Datura, with a specific focus on the pathway leading to this compound. This document synthesizes current scientific knowledge, presents available quantitative data, outlines relevant experimental protocols, and visualizes key pathways and workflows.

The genus Datura, a member of the Solanaceae family, is renowned for its production of a diverse array of tropane alkaloids (TAs). These compounds are characterized by the 8-azabicyclo[3.2.1]octane nucleus and exhibit significant pharmacological activities, most notably as anticholinergics.[1] The most abundant and well-studied TAs in Datura are hyoscyamine (B1674123) and scopolamine.[2][3] However, the genus also produces a variety of other TAs, including this compound, which possesses a distinct chemical structure and potential therapeutic applications. Understanding the biosynthetic pathways of these alkaloids is crucial for metabolic engineering efforts aimed at enhancing the production of medicinally valuable compounds.

The General Tropane Alkaloid Biosynthetic Pathway

The biosynthesis of TAs is a complex process that originates from amino acid precursors. The pathway can be broadly divided into several key stages, leading to the formation of the central intermediate, tropinone (B130398).

The initial steps of TA biosynthesis involve the conversion of arginine or ornithine to putrescine. Putrescine is then methylated by putrescine N-methyltransferase (PMT) to form N-methylputrescine, a committed step in the pathway.[4] Subsequently, N-methylputrescine is oxidized, deaminated, and cyclized to form the tropane ring system of tropinone.

From tropinone, the pathway bifurcates. Tropinone reductase I (TRI) catalyzes the stereospecific reduction of tropinone to tropine, the precursor for the biosynthesis of hyoscyamine and scopolamine.[4][5] In contrast, tropinone reductase II (TRII) reduces tropinone to pseudotropine, which serves as the precursor for other TAs, including this compound.[4]

Tropane_Alkaloid_Biosynthesis General Tropane Alkaloid Biosynthesis Pathway in Datura cluster_precursors Precursors cluster_early_pathway Early Pathway cluster_intermediate Key Intermediate cluster_bifurcation Pathway Bifurcation cluster_end_products Major End Products Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Arginine Arginine Arginine->Putrescine N-methylputrescine N-methylputrescine Putrescine->N-methylputrescine PMT Tropinone Tropinone N-methylputrescine->Tropinone MPO, etc. Tropine Tropine Tropinone->Tropine TR1 Pseudotropine Pseudotropine Tropinone->Pseudotropine TRII Hyoscyamine Hyoscyamine Tropine->Hyoscyamine Other TAs (e.g., this compound) Other TAs (e.g., this compound) Pseudotropine->Other TAs (e.g., this compound) Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H ODC Ornithine Decarboxylase PMT Putrescine N-methyltransferase MPO N-methylputrescine Oxidase TR1 Tropinone Reductase I TRII Tropinone Reductase II H6H Hyoscyamine 6β-hydroxylase Tigloidine_Biosynthesis Putative Biosynthesis Pathway of this compound Isoleucine Isoleucine Tigloyl-CoA Tigloyl-CoA Isoleucine->Tigloyl-CoA Multi-step conversion Acyltransferase Pseudotropine Acyltransferase (putative) Tigloyl-CoA->Acyltransferase Pseudotropine Pseudotropine Pseudotropine->Acyltransferase This compound This compound Acyltransferase->this compound Experimental_Workflow Workflow for this compound Pathway Elucidation A Feeding Studies with labeled precursors (e.g., 13C-isoleucine, 15N-pseudotropine) B Metabolite Profiling (LC-MS/MS, GC-MS) to trace label incorporation A->B F Confirmation of This compound Production B->F C Transcriptome Analysis of Datura tissues to identify candidate acyltransferase genes D Heterologous Expression of candidate genes in a suitable host (e.g., E. coli, yeast) C->D E In vitro Enzyme Assays with recombinant protein, pseudotropine, and tigloyl-CoA D->E E->F

References

In-Depth Technical Guide: The Pharmacological Profile of Tigloidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigloidine, a tropane (B1204802) alkaloid and a naturally occurring analog of atropine (B194438), has demonstrated a notable pharmacological profile primarily characterized by its anticholinergic activity. As an antagonist of muscarinic acetylcholine (B1216132) receptors, it has been investigated for its therapeutic potential in conditions such as Parkinson's disease, Huntington's chorea, and spastic paraplegia. This technical guide provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, including its mechanism of action, pharmacodynamics, and available preclinical data. Due to the limited availability of recent research, this document heavily relies on foundational studies. Quantitative data on receptor binding and pharmacokinetics are sparse in publicly accessible literature.

Introduction

This compound is a tropane alkaloid found as a minor constituent in various solanaceous plants, including those of the Datura species. Structurally similar to atropine, its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors in both the central and peripheral nervous systems.[1] This blockade of parasympathetic nerve impulses leads to a range of physiological effects, making it a subject of interest for therapeutic applications in neurological and musculoskeletal disorders.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound hydrochloride exerts its pharmacological effects by competitively blocking the action of acetylcholine at muscarinic receptors. These G-protein coupled receptors are integral to mediating the effects of the parasympathetic nervous system. By inhibiting acetylcholine binding, this compound effectively reduces parasympathetic tone, leading to effects such as mydriasis, tachycardia, and reduced secretions.[1]

The antagonism of muscarinic receptors in the central nervous system is believed to be the basis for its potential efficacy in movement disorders. In conditions like Parkinson's disease, there is a relative excess of cholinergic activity in the basal ganglia due to dopamine (B1211576) depletion. By blocking muscarinic receptors, this compound may help to restore the balance between dopamine and acetylcholine, thereby alleviating symptoms such as tremor and rigidity.

cluster_synapse Cholinergic Synapse ACh Acetylcholine Muscarinic_Receptor Muscarinic ACh Receptor ACh->Muscarinic_Receptor Binds to Effector_Cell Effector Cell Muscarinic_Receptor->Effector_Cell Activates This compound This compound HCl This compound->Muscarinic_Receptor Blocks

Figure 1: Simplified signaling pathway of this compound hydrochloride at the muscarinic acetylcholine receptor.

Pharmacodynamics

The pharmacodynamic effects of this compound have been primarily characterized in preclinical animal models. The foundational work by Sanghvi et al. (1968) provides the most detailed available insights into its in vivo activity.

Anticholinergic and Anti-tremorine Activity

In mice, this compound hydrochloride has been shown to antagonize the effects of physostigmine (B191203) and tremorine (B1213734), agents that increase acetylcholine levels. This demonstrates its potent anticholinergic activity in vivo. Notably, it has been observed to markedly prevent tremor and salivation induced by tremorine, effects that are characteristic of central muscarinic blockade.

Effects on the Autonomic Nervous System

Compared to atropine and scopolamine, this compound exhibits weaker parasympatholytic and gangliolytic effects on the autonomic nervous system. It has been reported to cause hypotension in cats, an effect attributed to both peripheral and central actions of the drug.

Preclinical Efficacy

The potential therapeutic utility of this compound has been explored in animal models relevant to Parkinson's disease.

In Vivo Studies in Rodent Models

The ability of this compound to counteract tremorine-induced tremors in mice suggests its potential as an anti-Parkinsonian agent. The dosages used in these early studies provide a basis for its potency relative to other anticholinergic agents.

Experiment Animal Model This compound HCl Dose (mg/kg, i.p.) Observed Effect Reference
Tremorine AntagonismMouse80-100Marked prevention of tremor and salivationSanghvi et al., 1968
Physostigmine LethalityMouse10080% protection against lethal effectsSanghvi et al., 1968

Pharmacokinetics

Detailed pharmacokinetic data for this compound hydrochloride, such as absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively available in the public domain. Tropane alkaloids, in general, are known to be absorbed from the gastrointestinal tract and can cross the blood-brain barrier. The hydrochloride salt form suggests it is formulated for improved solubility and bioavailability. Further studies are required to fully characterize the pharmacokinetic profile of this compound.

Experimental Protocols

The following are generalized descriptions of experimental protocols relevant to the pharmacological characterization of a compound like this compound hydrochloride, based on standard pharmacological assays. Specific details from the original studies on this compound are limited.

Muscarinic Receptor Binding Assay (General Protocol)
  • Objective: To determine the binding affinity of this compound hydrochloride for muscarinic acetylcholine receptors.

  • Methodology:

    • Membrane Preparation: Homogenize animal brain tissue (e.g., rat cortex) in a suitable buffer to prepare a crude membrane fraction rich in muscarinic receptors.

    • Binding Reaction: Incubate the membrane preparation with a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of this compound hydrochloride.

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

cluster_workflow Receptor Binding Assay Workflow A Prepare Brain Membrane Homogenate B Incubate Membranes with Radioligand & this compound A->B C Separate Bound & Free Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate IC50 and Ki D->E

Figure 2: General experimental workflow for a muscarinic receptor binding assay.

In Vivo Tremorine Antagonism Assay (General Protocol)
  • Objective: To assess the central anticholinergic activity of this compound hydrochloride.

  • Methodology:

    • Animal Dosing: Administer this compound hydrochloride intraperitoneally to mice at various doses.

    • Induction of Tremors: After a set pre-treatment time, administer tremorine to induce characteristic tremors and salivation.

    • Observation: Observe and score the severity of tremors and the extent of salivation at regular intervals.

    • Data Analysis: Compare the scores of this compound-treated animals to a vehicle-treated control group to determine the dose-dependent inhibitory effect.

Conclusion

This compound hydrochloride is a tropane alkaloid with established anticholinergic properties mediated by the antagonism of muscarinic acetylcholine receptors. Preclinical studies have demonstrated its potential as a therapeutic agent for movement disorders, particularly Parkinson's disease. However, a significant gap exists in the publicly available literature regarding its quantitative pharmacological profile, including specific receptor binding affinities and comprehensive pharmacokinetic data. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound. The information presented in this guide is based on the limited available data and should be supplemented with further investigation as more research becomes accessible.

References

Tigloidine and its Interaction with Muscarinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigloidine, a tropane (B1204802) alkaloid naturally found in plants of the Solanaceae family, is recognized for its anticholinergic properties. As an analogue of atropine (B194438), it functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), thereby blocking the actions of the neurotransmitter acetylcholine. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with muscarinic receptors. While specific quantitative binding and functional data for this compound at individual muscarinic receptor subtypes (M1-M5) are not extensively available in publicly accessible literature, this document details the established experimental protocols used to characterize such interactions. Furthermore, it outlines the key signaling pathways associated with muscarinic receptor activation and provides a framework for future research into the precise pharmacological profile of this compound.

Introduction to this compound

This compound is a naturally occurring compound that has been investigated for its potential therapeutic applications, including as an anti-Parkinsonian agent.[1] Its mechanism of action is primarily attributed to its ability to block muscarinic receptors, leading to a reduction in the physiological effects mediated by acetylcholine.[2] Understanding the specific affinity and functional potency of this compound at the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is crucial for elucidating its therapeutic potential and side-effect profile.

Muscarinic Receptor Subtypes and Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems. They play a critical role in regulating a diverse range of physiological functions. The five subtypes are broadly categorized based on their primary G-protein coupling and subsequent signaling cascades.

  • M1, M3, and M5 Receptors: These subtypes typically couple to Gq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These subtypes primarily couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels.

The following diagrams illustrate these primary signaling pathways.

Gq_Signaling ACh Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 Binds to & Activates This compound This compound (Antagonist) This compound->M1_M3_M5 Blocks Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Gq/11-coupled muscarinic receptor signaling pathway.

Gi_Signaling ACh Acetylcholine M2_M4 M2/M4 Receptor ACh->M2_M4 Binds to & Activates This compound This compound (Antagonist) This compound->M2_M4 Blocks Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits BetaGamma βγ subunits Gio->BetaGamma Dissociates cAMP ↓ cAMP AC->cAMP IonChannel Ion Channel Modulation BetaGamma->IonChannel

Caption: Gi/o-coupled muscarinic receptor signaling pathway.

Quantitative Analysis of this compound's Muscarinic Receptor Interaction

A thorough review of the scientific literature did not yield specific quantitative data for this compound's binding affinity (Ki) or functional potency (IC50, EC50, pA2) at the five human muscarinic receptor subtypes. To facilitate future research in this area, the following tables are presented as templates for the clear and structured presentation of such data once it becomes available.

Table 1: this compound Binding Affinity at Muscarinic Receptor Subtypes

Receptor SubtypeLigandKi (nM)95% Confidence IntervalnReference
M1 This compoundTBDTBDTBDTBD
M2 This compoundTBDTBDTBDTBD
M3 This compoundTBDTBDTBDTBD
M4 This compoundTBDTBDTBDTBD
M5 This compoundTBDTBDTBDTBD
TBD: To be determined

Table 2: this compound Functional Potency at Muscarinic Receptor Subtypes

Receptor SubtypeAssay TypeParameterValue95% Confidence IntervalnReference
M1 Calcium MobilizationIC50 (nM)TBDTBDTBDTBD
M2 cAMP InhibitionIC50 (nM)TBDTBDTBDTBD
M3 Calcium MobilizationIC50 (nM)TBDTBDTBDTBD
M4 cAMP InhibitionIC50 (nM)TBDTBDTBDTBD
M5 Calcium MobilizationIC50 (nM)TBDTBDTBDTBD
TBD: To be determined

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the binding affinity and functional potency of a compound like this compound at muscarinic receptors.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity (Ki) of an unlabeled compound (like this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand.

4.1.1. Materials and Reagents

  • Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

  • Unlabeled Ligand: this compound.

  • Non-specific Binding Control: A high concentration of a non-selective muscarinic antagonist, such as atropine (e.g., 1 µM).

  • Receptor Source: Membranes from cells stably expressing individual human muscarinic receptor subtypes (M1-M5).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: e.g., Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester, liquid scintillation counter.

4.1.2. Experimental Workflow

The following diagram illustrates a typical workflow for a competition radioligand binding assay.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Radioligand, this compound dilutions, Receptor Membranes, Buffers) Start->Prepare_Reagents Plate_Setup Set up 96-well plate (Total, Non-specific, and Competition wells in triplicate) Prepare_Reagents->Plate_Setup Incubation Incubate at room temperature (e.g., 60-90 minutes) Plate_Setup->Incubation Filtration Rapidly filter through glass fiber filter mat to separate bound and free ligand Incubation->Filtration Washing Wash filters with ice-cold wash buffer Filtration->Washing Scintillation_Counting Dry filters and measure radioactivity using a scintillation counter Washing->Scintillation_Counting Data_Analysis Analyze data to determine IC₅₀ and calculate Ki using the Cheng-Prusoff equation Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competition radioligand binding assay.

4.1.3. Data Analysis

The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the ability of a compound to inhibit the response elicited by a known agonist, thereby determining its functional potency (e.g., IC50 or pA₂).

4.2.1. Calcium Mobilization Assay (for M1, M3, M5 Receptors)

This assay measures changes in intracellular calcium concentration in response to agonist stimulation.

Methodology:

  • Cell Culture: Plate cells expressing the M1, M3, or M5 receptor subtype in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Pre-incubate the cells with varying concentrations of this compound.

  • Agonist Stimulation: Add a known muscarinic agonist (e.g., carbachol) at a concentration that produces a submaximal response (e.g., EC₈₀).

  • Signal Detection: Measure the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: Generate concentration-response curves to determine the IC50 of this compound.

4.2.2. cAMP Accumulation Assay (for M2, M4 Receptors)

This assay measures the inhibition of adenylyl cyclase activity.

Methodology:

  • Cell Culture: Culture cells expressing the M2 or M4 receptor subtype.

  • Forskolin (B1673556) Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

  • Compound Addition: Add varying concentrations of this compound along with a muscarinic agonist.

  • Incubation: Incubate the cells to allow for changes in cAMP levels.

  • cAMP Measurement: Lyse the cells and measure cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Determine the IC50 of this compound for the inhibition of the agonist-induced decrease in cAMP.

Conclusion and Future Directions

This compound is a known anticholinergic agent that acts as a muscarinic receptor antagonist. While its general pharmacological profile is established, a detailed characterization of its binding affinities and functional potencies at the five muscarinic receptor subtypes is currently lacking in the available literature. The experimental protocols outlined in this guide provide a robust framework for researchers to undertake such studies. A comprehensive understanding of this compound's interaction with each muscarinic receptor subtype will be instrumental in further evaluating its therapeutic potential and in the development of more selective muscarinic receptor modulators. Future research should focus on performing competition radioligand binding and functional assays using cloned human muscarinic receptors to generate the quantitative data necessary to complete the pharmacological profile of this tropane alkaloid.

References

A Historical and Technical Overview of Tigloidine in Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigloidine, a tropane (B1204802) alkaloid with anticholinergic properties, emerged in the mid-20th century as a therapeutic agent for various neurological disorders. This technical guide provides an in-depth exploration of the historical context of this compound's use in medicine, from its natural sources and initial pharmacological investigations to its clinical applications and eventual decline in use. The document details its mechanism of action, summarizes available quantitative data from early clinical studies, and outlines relevant experimental protocols for its extraction and synthesis. Furthermore, it visualizes the key signaling pathways associated with its therapeutic targets.

Introduction

This compound is a naturally occurring tropane alkaloid found in several plants of the Solanaceae family, most notably in species like Duboisia myoporoides. Structurally, it is the tiglic acid ester of pseudotropine. Its pharmacological profile is characterized by its anticholinergic activity, acting as an antagonist at muscarinic acetylcholine (B1216132) receptors. This mechanism of action led to its investigation and use in conditions characterized by cholinergic overactivity or imbalance, such as Parkinson's disease, Huntington's chorea, and spastic paraplegia. Marketed under the trade name Tropigline, this compound represented an alternative to atropine (B194438) and other anticholinergic agents of its time.

Historical Therapeutic Applications

This compound was explored for its therapeutic potential in a range of neurological conditions during the 1950s and 1960s.

Parkinson's Disease

Anticholinergic drugs were a mainstay in the treatment of Parkinson's disease before the advent of levodopa. This compound was investigated as a substitute for atropine in the management of Parkinsonism. It was reported to offer therapeutic benefits with fewer undesirable side effects compared to atropine, such as dry throat, mydriasis, and headache.

Huntington's Chorea

Early clinical work also examined the efficacy of this compound in managing the symptoms of Huntington's chorea, an extrapyramidal syndrome. Studies reported temporary, and in some instances, dramatic improvement in motor disturbances and mood in patients treated with this compound.

Spastic Paraplegia

The application of this compound was extended to the symptomatic treatment of spastic paraplegia, a condition characterized by progressive stiffness and contraction in the lower limbs.

Quantitative Data from Clinical Studies

The available quantitative data from the early clinical studies on this compound are limited by the standards of modern clinical trials. However, the following table summarizes the key findings from historical literature.

IndicationNumber of PatientsDosage Range (per day)Key Efficacy FindingsReported Side EffectsReference
Huntington's Chorea 12100 - 400 mgTemporary, sometimes dramatic, improvement in motor disturbances and mood. Effects were confirmed by withdrawal and placebo controls.No unpleasant side effects were observed. No habituation was noted.

Further detailed quantitative data from the original full-text articles on Parkinson's disease and spastic paraplegia were not available in the sources accessed.

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the antagonism of muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors. In the context of movement disorders like Parkinson's disease, the M1 and M4 subtypes located in the basal ganglia are of particular interest.

The therapeutic effect of this compound in Parkinson's disease is believed to stem from its ability to counteract the relative overactivity of the cholinergic system that arises from dopamine (B1211576) depletion in the striatum. By blocking M1 and M4 receptors on medium spiny neurons, this compound can help to rebalance (B12800153) the direct and indirect pathways of the basal ganglia, thereby alleviating motor symptoms.

Below are diagrams illustrating the relevant signaling pathways.

M1_Signaling_Pathway This compound This compound M1R M1 Receptor This compound->M1R Antagonism Gq11 Gq/11 M1R->Gq11 Blocks Activation PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Figure 1: Simplified M1 Muscarinic Receptor Signaling Pathway and the Antagonistic Action of this compound.

M4_Signaling_Pathway This compound This compound M4R M4 Receptor This compound->M4R Antagonism Gi_o Gi/o M4R->Gi_o Blocks Activation AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Inhibition Reduced Neuronal Excitability PKA->Neuronal_Inhibition

Figure 2: Simplified M4 Muscarinic Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

Extraction of this compound from Plant Material (General Protocol)

While a specific historical protocol for the industrial production of this compound is not available, a general method for the extraction of tropane alkaloids from plant sources can be outlined as follows. This protocol is based on common alkaloid extraction techniques.

Extraction_Workflow Start Dried & Milled Plant Material (e.g., Duboisia myoporoides) Extraction Maceration with Acidified Ethanol/Methanol Start->Extraction Filtration1 Filtration Extraction->Filtration1 Evaporation Solvent Evaporation (under reduced pressure) Filtration1->Evaporation Acidification Acid-Base Extraction: Dissolve residue in dilute acid (e.g., HCl) Evaporation->Acidification Filtration2 Filtration to remove non-alkaloidal matter Acidification->Filtration2 Basification Basification of aqueous layer (e.g., with NH4OH to pH 9-10) Filtration2->Basification Solvent_Extraction Extraction with an immiscible organic solvent (e.g., Chloroform, Dichloromethane) Basification->Solvent_Extraction Drying Drying of organic layer (e.g., with Na2SO4) Solvent_Extraction->Drying Evaporation2 Solvent Evaporation Drying->Evaporation2 Crude_Alkaloid Crude this compound Extract Evaporation2->Crude_Alkaloid Chromatography Purification by Column Chromatography (e.g., Silica gel or Alumina) Crude_Alkaloid->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound

Figure 3: General Workflow for the Extraction and Purification of this compound.
Chemical Synthesis of this compound (Conceptual Pathway)

A plausible synthetic route to this compound can be conceptualized based on modern synthetic methods for tropane alkaloids. A key step would be the esterification of pseudotropine with tiglic acid or a derivative thereof.

  • Preparation of Pseudotropine: Pseudotropine can be synthesized from tropinone (B130398), which is commercially available or can be prepared through various established methods, such as the Robinson tropinone synthesis. Reduction of tropinone with a suitable reducing agent (e.g., sodium borohydride) can yield a mixture of tropine (B42219) and pseudotropine, from which pseudotropine can be isolated.

  • Activation of Tiglic Acid: Tiglic acid would need to be activated for esterification. This can be achieved by converting it to an acid chloride (using, for example, thionyl chloride) or by using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC).

  • Esterification: The activated tiglic acid derivative is then reacted with pseudotropine in a suitable solvent, often in the presence of a base to neutralize any acid formed during the reaction, to yield this compound.

  • Purification: The final product would be purified using techniques such as crystallization or chromatography.

Analytical Methods for Quantification

For the quantification of this compound in biological samples, methods such as gas chromatography-mass spectrometry (GC-MS) would be suitable. A general protocol would involve:

  • Sample Preparation: Extraction of the analyte from the biological matrix (e.g., serum or urine) using liquid-liquid extraction or solid-phase extraction. An internal standard (e.g., a deuterated analog) should be added before extraction.

  • Derivatization: To improve the volatility and thermal stability of this compound for GC analysis, it can be converted to a trimethylsilyl (B98337) (TMS) derivative.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detection and quantification.

Discontinuation and Legacy

The reasons for the discontinuation of this compound (Tropigline) from the market are not well-documented in the readily available literature. It is plausible that its use declined with the introduction of more effective and specific therapies for Parkinson's disease, particularly Levodopa, in the late 1960s. The therapeutic window and side effect profile of older anticholinergic drugs were often limiting factors in their long-term use.

The story of this compound is representative of a class of early psychopharmacological agents derived from natural products. While it did not achieve long-term clinical success, its study contributed to the understanding of the role of the cholinergic system in movement disorders and paved the way for the development of more refined therapeutic strategies.

Conclusion

This compound holds a place in the history of pharmacotherapy for neurological disorders as an early attempt to provide a better-tolerated anticholinergic agent. While its clinical use was superseded by more advanced treatments, the principles of its mechanism of action remain relevant to our understanding of the neurochemical imbalances in conditions like Parkinson's disease. This guide has provided a consolidated overview of the historical and technical aspects of this compound, highlighting both its contributions and the limitations of the available data. Further archival research into the full-text clinical reports and regulatory history would be necessary to construct a more complete picture of this historical therapeutic agent.

In Vivo vs. In Vitro Studies of Tigloidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigloidine is a tropane (B1204802) alkaloid with anticholinergic properties, historically investigated for its therapeutic potential in conditions such as Parkinson's disease.[1] This technical guide provides a comprehensive overview of the in vivo and in vitro methodologies used to characterize the pharmacological profile of this compound and related tropane alkaloids. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide will utilize data from well-characterized tropane alkaloids like atropine (B194438) and scopolamine (B1681570) as illustrative examples to detail the experimental protocols and data interpretation central to the study of this class of compounds.

The primary mechanism of action for tropane alkaloids involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, which are G-protein coupled receptors integral to the parasympathetic nervous system and various functions within the central nervous system.[2][3] Understanding the binding affinity, selectivity, and functional consequences of this antagonism is crucial for drug development and is achieved through a combination of in vitro and in vivo studies.

Quantitative Data Presentation

The following tables summarize representative quantitative data for tropane alkaloids, illustrating the type of information gathered from in vitro and in vivo studies.

Table 1: In Vitro Muscarinic Receptor Binding Affinities of Representative Tropane Alkaloids

CompoundReceptor SubtypeKi (nM)IC50 (nM)Reference
AtropineM11.27 ± 0.36-[4]
AtropineM2--
AtropineM3--
AtropineM4--
AtropineM5--
ScopolamineMuscarinic (general)-2[3]
N-methylatropineMuscarinic (general)-<0.1[5]
N-methylscopolamineMuscarinic (general)-0.3[5]

Note: Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) values are measures of binding affinity. Lower values indicate higher affinity. Data for individual muscarinic receptor subtypes for all compounds are not consistently available in the provided search results.

Table 2: In Vivo Antiparkinsonian Activity of Anticholinergic Drugs in a Rodent Model

DrugAnimal ModelTestEffective Dose (ED50)Observed EffectReference
AtropineRatOxotremorine-induced tremor-Inhibition of tremor[6]
ScopolamineRatHaloperidol-induced catalepsy-Reversal of catalepsy[7]

Note: ED50 (median effective dose) is the dose that produces a therapeutic effect in 50% of the population. Specific ED50 values for this compound were not found in the search results. The table reflects the types of models and effects studied.

Experimental Protocols

In Vitro: Radioligand Displacement Binding Assay for Muscarinic Receptors

This protocol is a standard method to determine the binding affinity (Ki) of a test compound (e.g., this compound) for muscarinic receptor subtypes.[8][9]

Objective: To quantify the affinity of a test compound for M1-M5 muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: A substance that binds to the receptor and is labeled with a radioactive isotope, e.g., [³H]-N-methylscopolamine ([³H]NMS).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control: A high concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., atropine) to determine the amount of radioligand that binds to non-receptor components.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.[10]

In Vivo: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This is a widely used neurotoxin-based model to induce parkinsonian symptoms in rodents and evaluate the efficacy of potential antiparkinsonian drugs.[1][11][12]

Objective: To assess the ability of a test compound to alleviate motor deficits in a rat model of Parkinson's disease.

Materials:

  • Adult male Sprague-Dawley or Wistar rats.

  • 6-hydroxydopamine (6-OHDA) hydrochloride.

  • Ascorbic acid saline solution (to prevent 6-OHDA oxidation).

  • Stereotaxic apparatus.

  • Anesthetic (e.g., isoflurane).

  • Microsyringe pump.

  • Behavioral testing apparatus (e.g., rotarod, cylinder test).

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.

  • Stereotaxic Surgery: Expose the skull and drill a small hole at the coordinates corresponding to the medial forebrain bundle (MFB) or the substantia nigra.

  • 6-OHDA Injection: Slowly infuse a solution of 6-OHDA into the target brain region using a microsyringe pump. The unilateral injection will cause degeneration of dopaminergic neurons on one side of the brain.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.

  • Behavioral Testing: After a recovery period (typically 2-3 weeks) to allow for the full development of the lesion, assess motor function using tests such as:

    • Apomorphine- or Amphetamine-Induced Rotational Behavior: Administration of a dopamine (B1211576) agonist (apomorphine) or a dopamine-releasing agent (amphetamine) will induce rotations in the lesioned animals. An effective antiparkinsonian drug should reduce the number of rotations.

    • Cylinder Test: This test assesses forelimb akinesia by observing the rat's spontaneous use of its forelimbs for support when placed in a cylinder.

    • Rotarod Test: This test measures motor coordination and balance by assessing the time a rat can remain on a rotating rod.

  • Drug Administration: Administer the test compound (this compound) at various doses and assess its effect on the behavioral parameters compared to a vehicle-treated control group.

  • Histological Confirmation: At the end of the study, euthanize the animals and perform immunohistochemical staining (e.g., for tyrosine hydroxylase) on brain sections to confirm the extent of the dopaminergic lesion.

In Vivo: Oxotremorine-Induced Tremor Test in Rodents

This is a classic pharmacological model to screen for anticholinergic activity.[13][14] Oxotremorine (B1194727) is a potent muscarinic agonist that induces tremors, and an effective anticholinergic agent will antagonize this effect.

Objective: To evaluate the antitremor activity of a test compound.

Materials:

  • Mice or rats.

  • Oxotremorine sesquifumarate.

  • Test compound (this compound).

  • Observation cages.

  • Tremor scoring system or a tremor monitoring device.

Procedure:

  • Drug Administration: Administer the test compound or vehicle to the animals.

  • Oxotremorine Challenge: After a predetermined pretreatment time, administer a standardized dose of oxotremorine (e.g., 0.5 mg/kg, s.c. for mice).[13]

  • Observation: Place the animals in individual observation cages and observe for the onset, intensity, and duration of tremors.

  • Scoring: Score the tremor intensity at specific time points (e.g., 5, 10, 15, and 30 minutes post-oxotremorine injection) using a standardized rating scale (e.g., 0 = no tremor, 1 = slight tremor, 2 = moderate tremor, 3 = severe tremor).

  • Data Analysis: Compare the tremor scores of the drug-treated groups to the vehicle-treated control group to determine the dose-dependent antitremor effect of the test compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Anticholinergic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicle ACh ACh ACh_vesicle->ACh Release mAChR Muscarinic Receptor (mAChR) G_protein G-protein (Gq/11 or Gi/o) mAChR->G_protein Activates Effector Effector (e.g., PLC, Adenylyl Cyclase) G_protein->Effector Modulates Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Effector->Response Leads to ACh->mAChR Binds & Activates This compound This compound This compound->mAChR Competitively Blocks

Caption: Anticholinergic Mechanism of this compound at the Muscarinic Receptor.

In_Vitro_Workflow start Start: Radioligand Binding Assay prep Prepare Receptor Membranes, Radioligand, and Test Compound Dilutions start->prep incubate Incubate Components in 96-well Plate prep->incubate filter Separate Bound and Unbound Radioligand via Filtration incubate->filter count Quantify Radioactivity using Scintillation Counter filter->count analyze Data Analysis: Generate Competition Curve, Calculate IC50 and Ki count->analyze end End: Determine Binding Affinity analyze->end

Caption: Experimental Workflow for an In Vitro Radioligand Binding Assay.

In_Vivo_Workflow start Start: In Vivo Efficacy Study (6-OHDA Parkinson's Model) surgery Stereotaxic Surgery: Unilateral 6-OHDA Lesion in Rats start->surgery recovery Post-operative Recovery (2-3 weeks) surgery->recovery baseline Baseline Behavioral Testing (e.g., Rotational Behavior, Cylinder Test) recovery->baseline treatment Administer Test Compound (this compound) or Vehicle baseline->treatment post_treatment Post-treatment Behavioral Testing treatment->post_treatment histology Histological Analysis: Confirm Dopaminergic Lesion post_treatment->histology end End: Evaluate Antiparkinsonian Efficacy histology->end

Caption: Experimental Workflow for an In Vivo Efficacy Study in a 6-OHDA Rat Model.

References

Tigloidine Derivatives: A Technical Guide to Their Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigloidine, an ester of the tropane (B1204802) alkaloid pseudotropine and tiglic acid, is a naturally occurring compound found in various members of the Solanaceae family.[1] Like other tropane alkaloids such as atropine (B194438) and scopolamine, this compound and its derivatives primarily exhibit anticholinergic activity by acting as antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] These receptors are integral to the parasympathetic nervous system and are also found in the central nervous system (CNS), playing crucial roles in a wide array of physiological functions.[3][4] The therapeutic potential of modulating the cholinergic system has led to significant interest in the development of novel muscarinic receptor antagonists with improved selectivity and pharmacokinetic profiles. This technical guide provides an in-depth overview of this compound derivatives, focusing on their synthesis, structure-activity relationships (SAR), and the experimental methodologies used in their evaluation.

Structure-Activity Relationships of this compound Derivatives

The pharmacological activity of this compound derivatives is largely dictated by their affinity for the five subtypes of muscarinic acetylcholine receptors (M1-M5).[1] The core structure, consisting of the bicyclic tropane ring, is a crucial scaffold for binding to these receptors. Modifications to the acyl moiety and the nitrogen at the N-8 position of the tropane ring can significantly influence both the potency and selectivity of these compounds.

The general structure-activity relationships for anticholinergic tropane esters can be summarized as follows:

  • The Acyl Moiety: The size, shape, and electronic properties of the ester group at the C-3 position are critical for binding affinity. Aromatic or bulky aliphatic groups in this position generally lead to higher antagonist activity.[5][6]

  • The Amino Group: The tertiary amine at the N-8 position is essential for activity. Quaternization of this nitrogen can lead to potent antagonists, although it may limit blood-brain barrier penetration.[5][7] The nature of the substituent on the nitrogen also modulates activity; for instance, N-methylation can have varied effects on affinity depending on the acyl group.[8]

  • Stereochemistry: The stereochemistry at the C-3 position of the tropane ring is a key determinant of pharmacological activity. This compound is an ester of pseudotropine, which has a 3β-hydroxyl group (equatorial). This is in contrast to atropine, which is an ester of tropine (B42219) with a 3α-hydroxyl group (axial). This stereochemical difference influences the orientation of the ester side chain and its interaction with the receptor binding pocket.[9]

Quantitative Data on Tropane Alkaloid Derivatives

The following table summarizes the binding affinities (Ki values) of a selection of tropane alkaloid esters for different muscarinic receptor subtypes. This data, compiled from various studies, illustrates the impact of structural modifications on receptor affinity.

CompoundN-SubstituentAcyl MoietyM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Atropine-CH₃Tropic Acid1.39[10]2.36[10]---
Scopolamine-CH₃Tropic Acid-----
N-Methylscopolamine-CH₃ (quaternary)Tropic Acid0.54[10]0.21[10]---
6β-Acetoxynortropane-HAcetic Acid4-74-7-4-7-
6β-Benzoyloxynortropane-HBenzoic Acid-----

Note: A comprehensive dataset for a series of this compound derivatives is not available in the public domain. The data presented here for related tropane alkaloids illustrates the general principles of their structure-activity relationships.

Experimental Protocols

Synthesis of this compound Derivatives (General Esterification Protocol)

This protocol describes a general method for the esterification of pseudotropine with a carboxylic acid to yield this compound derivatives.

Materials:

  • Pseudotropine

  • Tiglic acid or other desired carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pseudotropine (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.

  • Slowly add the DCC solution to the pseudotropine/carboxylic acid mixture at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired this compound derivative.

Workflow for Synthesis of this compound Derivatives

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Pseudotropine Pseudotropine Mixing Mixing and Stirring (0°C to RT, 12-24h) Pseudotropine->Mixing Carboxylic_Acid Carboxylic Acid (e.g., Tiglic Acid) Carboxylic_Acid->Mixing DCC DCC DCC->Mixing DMAP DMAP DMAP->Mixing DCM DCM (Solvent) DCM->Mixing Filtration1 Filtration Mixing->Filtration1 Washing Washing (NaHCO₃, Brine) Filtration1->Washing Drying Drying (MgSO₄) Washing->Drying Evaporation Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Pure this compound Derivative Chromatography->Product

Caption: General workflow for the synthesis of this compound derivatives.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., a this compound derivative) for a specific muscarinic receptor subtype. The assay measures the ability of the test compound to displace a radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS), from the receptor.[11][12]

Materials:

  • Cell membranes expressing the desired human muscarinic receptor subtype (M1, M2, M3, M4, or M5)

  • [³H]N-methylscopolamine ([³H]NMS)

  • Test compound (this compound derivative)

  • Atropine (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Vacuum filtration manifold

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and atropine in the assay buffer. Dilute the cell membranes in the assay buffer to an appropriate concentration.

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Add assay buffer, a fixed concentration of [³H]NMS, and the cell membrane suspension.

    • Non-specific Binding (NSB): Add a high concentration of atropine (e.g., 1 µM), the fixed concentration of [³H]NMS, and the cell membrane suspension.

    • Competitive Binding: Add the serial dilutions of the test compound, the fixed concentration of [³H]NMS, and the cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffers, Ligands) add_components Add Components: - Membranes - [³H]NMS - Test Compound / Atropine / Buffer prep_reagents->add_components prep_membranes Prepare Cell Membranes prep_membranes->add_components prep_dilutions Prepare Serial Dilutions of Test Compound prep_dilutions->add_components incubate Incubate to Reach Equilibrium add_components->incubate filtration Vacuum Filtration incubate->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Guinea Pig Ileum Functional Assay

This ex vivo assay measures the functional antagonism of a test compound on acetylcholine-induced smooth muscle contraction in the guinea pig ileum.[13][14]

Materials:

  • Guinea pig ileum segment

  • Tyrode's solution (physiological salt solution)

  • Acetylcholine (agonist)

  • Test compound (this compound derivative)

  • Organ bath with aeration and temperature control (37 °C)

  • Isotonic transducer

  • Data acquisition system

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the ileum. Clean the segment and suspend it in an organ bath containing aerated Tyrode's solution at 37 °C.

  • Equilibration: Allow the tissue to equilibrate under a small resting tension until a stable baseline is achieved.

  • Control Response: Construct a cumulative concentration-response curve for acetylcholine to determine its EC50 (the concentration that produces 50% of the maximal contraction).

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a known concentration of the test compound for a specific period.

  • Antagonist Effect: In the presence of the test compound, repeat the cumulative concentration-response curve for acetylcholine.

  • Data Analysis:

    • Compare the acetylcholine concentration-response curves in the absence and presence of the test compound.

    • An antagonistic effect will be observed as a rightward shift in the concentration-response curve.

    • Calculate the dose ratio (the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 in its absence).

    • The pA2 value, a measure of the antagonist's potency, can be determined from the dose ratios obtained at different antagonist concentrations using a Schild plot.

Signaling Pathways of Muscarinic Acetylcholine Receptors

This compound derivatives exert their effects by blocking the signaling pathways initiated by the binding of acetylcholine to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) and are divided into two main families based on their G-protein coupling.[1][3][15]

M1, M3, and M5 Receptor Signaling Pathway

The M1, M3, and M5 receptor subtypes couple to Gq/11 proteins.[3][15] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum and binds to its receptors, causing the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction or glandular secretion.

G ACh Acetylcholine Receptor M1 / M3 / M5 Receptor ACh->Receptor Activates This compound This compound Derivative This compound->Receptor Blocks Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Response Cellular Response (e.g., Contraction, Secretion) PKC->Response Phosphorylates Targets

Caption: M1, M3, and M5 receptor signaling pathway.

M2 and M4 Receptor Signaling Pathway

The M2 and M4 receptor subtypes couple to Gi/o proteins.[3][15] Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ-subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization of the cell membrane and an inhibitory effect, such as a decrease in heart rate.

G ACh Acetylcholine Receptor M2 / M4 Receptor ACh->Receptor Activates This compound This compound Derivative This compound->Receptor Blocks Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK βγ subunit activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Decreased Heart Rate) PKA->Response Decreased phosphorylation of targets K_efflux K⁺ Efflux GIRK->K_efflux K_efflux->Response

Caption: M2 and M4 receptor signaling pathway.

Potential Therapeutic Uses

Due to their anticholinergic properties, this compound derivatives have potential applications in various therapeutic areas where modulation of the parasympathetic nervous system is desired. These include:

  • Ophthalmology: As mydriatics (pupil dilators) and cycloplegics (paralyzing the ciliary muscle).[16]

  • Gastroenterology: As antispasmodics to treat conditions like irritable bowel syndrome.[16]

  • Respiratory Medicine: As bronchodilators in the management of chronic obstructive pulmonary disease (COPD).[16]

  • Neurology: In the treatment of movement disorders such as Parkinson's disease, although this is less common with the advent of more specific dopaminergic therapies.[1]

  • Anesthesiology: To reduce salivary and bronchial secretions during surgery.[16]

The development of this compound derivatives with selectivity for specific muscarinic receptor subtypes could lead to novel therapeutics with improved efficacy and reduced side effect profiles compared to non-selective antagonists.

Conclusion

This compound and its derivatives represent a valuable class of tropane alkaloids with significant potential in drug discovery. Their anticholinergic activity, mediated through the blockade of muscarinic acetylcholine receptors, makes them attractive candidates for the development of new therapies for a range of conditions. A thorough understanding of their structure-activity relationships, guided by robust synthetic and pharmacological evaluation protocols as outlined in this guide, is essential for the rational design of next-generation muscarinic receptor antagonists with enhanced therapeutic profiles. Further research into the synthesis and evaluation of a wider range of this compound derivatives is warranted to fully explore their therapeutic potential.

References

Structural Elucidation of Tigloidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigloidine is a naturally occurring tropane (B1204802) alkaloid found as a minor constituent in several plants of the Solanaceae family, such as Datura and Duboisia species. As an ester of pseudotropine and tiglic acid, its structure is characterized by the bicyclic tropane core. This compound exhibits anticholinergic properties by acting as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. This technical guide provides an in-depth overview of the structural elucidation of this compound, detailing the key analytical techniques, experimental protocols, and data interpretation involved in confirming its molecular architecture.

Introduction to this compound

This compound (also known as tiglylpseudotropine) is a secondary metabolite belonging to the tropane alkaloid class. These compounds are known for their significant physiological effects, primarily due to their interaction with the central and peripheral nervous systems.[1] The core structure of this compound is the 8-methyl-8-azabicyclo[3.2.1]octane system, characteristic of tropanes. Its specific identity is defined by the esterification of the 3β-hydroxyl group of pseudotropine with tiglic acid. Understanding its precise three-dimensional structure is fundamental for elucidating its mechanism of action, exploring its therapeutic potential, and guiding synthetic efforts.

The structural elucidation of a natural product like this compound follows a systematic workflow, beginning with isolation and purification, followed by a combination of spectroscopic and spectrometric analyses to determine its molecular formula, connectivity, and stereochemistry.

General Workflow for Structural Elucidation

The process of determining the structure of a novel or isolated alkaloid involves a multi-step analytical approach. Each step provides crucial pieces of information that, when combined, reveal the complete molecular structure.

G cluster_0 Isolation & Purification cluster_1 Structural Analysis cluster_2 Optional/Confirmatory A Plant Material (e.g., Datura sp.) B Crude Extraction (Solvent Maceration) A->B C Acid-Base Liquid-Liquid Extraction B->C D Column Chromatography (e.g., Silica (B1680970) Gel) C->D E Pure this compound Isolate D->E F Molecular Formula (HR-MS) E->F G Functional Groups (IR, NMR) F->G H Carbon-Hydrogen Framework (1D & 2D NMR) G->H I Final Structure Confirmation & Stereochemistry H->I J X-ray Crystallography (Absolute Configuration) I->J K Chemical Synthesis I->K

Caption: General workflow for the structural elucidation of an alkaloid.

Quantitative Data and Spectroscopic Analysis

The definitive structure of this compound is established through the combined interpretation of data from mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₁₃H₂₁NO₂
Molecular Weight 223.31 g/mol
IUPAC Name (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (E)-2-methylbut-2-enoate
Alkaloid Class Tropane Alkaloid
Core Components Pseudotropine, Tiglic Acid
Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is employed to determine the exact mass of the molecule, which in turn provides its elemental composition. Tandem MS (MS/MS) experiments induce fragmentation, offering clues about the molecule's substructures.

Table 2: Representative Mass Spectrometry Data for this compound

Ionm/z (calculated)Description
[M+H]⁺ 224.1645Protonated molecular ion. Confirms the molecular weight.
[M-C₅H₈O₂]⁺ 124.1121Fragment resulting from the cleavage of the ester bond and loss of tiglic acid. Corresponds to the protonated pseudotropine core.
[C₅H₇O]⁺ 83.0497Fragment corresponding to the tigloyl cation, resulting from cleavage at the ester linkage.
[M-C₅H₇O₂-CH₃]⁺ 122.1015Fragment showing loss of the tigloyl group followed by cleavage of the N-methyl group from the tropane ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. 2D NMR experiments (like COSY and HMBC) establish correlations between atoms.

Table 3: Representative ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

Position / Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Description
Pseudotropine Moiety
H-3α~5.1-5.3 (m)~65-68Methine proton at the ester linkage (axial)
H-1, H-5~3.1-3.3 (br s)~61-64Bridgehead protons
N-CH₃~2.3-2.5 (s)~40-42N-methyl group singlet
H-2, H-4 (axial)~2.0-2.2 (m)~34-36Axial protons adjacent to C-3
H-2, H-4 (equatorial)~1.8-2.0 (m)~34-36Equatorial protons adjacent to C-3
H-6, H-7 (endo)~1.5-1.7 (m)~26-28Endo protons on the six-membered ring
H-6, H-7 (exo)~1.9-2.1 (m)~26-28Exo protons on the six-membered ring
Tigloyl Moiety
C=O-~167-170Ester carbonyl carbon
C-2'-~127-129Quaternary olefinic carbon (attached to methyl)
C-3'~6.8-7.0 (qq)~138-140Olefinic proton
C-4' (CH₃)~1.8-1.9 (d)~14-16Methyl group on the double bond (trans to H)
C-5' (CH₃)~1.8-1.9 (s)~12-14Methyl group on the double bond (attached to C-2')

Detailed Experimental Protocols

The following sections provide generalized yet detailed protocols for the key experiments involved in the structural elucidation of this compound.

Isolation and Purification of this compound

This protocol describes a standard acid-base liquid-liquid extraction method suitable for isolating tropane alkaloids from plant material.[4]

  • Maceration and Extraction:

    • Grind dried and powdered plant material (e.g., leaves or roots of Datura stramonium).

    • Macerate the powder in methanol (B129727) or chloroform (B151607) for 24-48 hours at room temperature to extract the crude alkaloid mixture.

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield a crude extract.

  • Acid-Base Extraction:

    • Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid. This protonates the basic alkaloids, making them water-soluble.

    • Wash the acidic aqueous solution with a non-polar solvent like hexane (B92381) or diethyl ether to remove neutral impurities (fats, waxes, etc.). Discard the organic layer.

    • Basify the aqueous layer by slowly adding a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate solution) until the pH reaches 9-10. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

    • Extract the basified aqueous solution multiple times with dichloromethane (B109758) or chloroform. The freebase alkaloids will move into the organic layer.

  • Purification:

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield a total alkaloid fraction.

    • Perform column chromatography on the fraction using a silica gel stationary phase and a gradient mobile phase (e.g., a mixture of chloroform and methanol with increasing polarity) to separate the individual alkaloids.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to isolate pure this compound.

UPLC-qTOF Mass Spectrometry

This protocol outlines the analysis of the purified alkaloid using Ultra-Performance Liquid Chromatography coupled with a Quadrupole Time-of-Flight mass spectrometer.[5][6]

  • Sample Preparation:

    • Dissolve a small amount (~1 mg/mL) of the purified this compound isolate in a suitable solvent, such as methanol or acetonitrile.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (UPLC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometer Conditions (qTOF):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120-150 °C.

    • Scan Range: m/z 50-1000.

    • Acquisition Mode: Acquire data in both low collision energy (for precursor ions) and high collision energy (MS/MS, for fragmentation data) modes.

NMR Spectroscopy

This protocol describes the steps for acquiring 1D and 2D NMR spectra for structural analysis.[7]

  • Sample Preparation:

    • Dissolve 5-10 mg of pure this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) for chemical shift referencing (0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Allow the sample to reach thermal equilibrium (typically 5-10 minutes).

    • ¹H NMR: Acquire a standard 1D proton spectrum. Key parameters include spectral width, number of scans (for adequate signal-to-noise), and relaxation delay.

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. This often requires a larger number of scans due to the low natural abundance of ¹³C.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments.

X-ray Crystallography (Optional/Confirmatory)

If a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive structural proof, including absolute stereochemistry.

  • Crystallization:

    • Dissolve the pure compound in a minimal amount of a suitable solvent.

    • Slowly evaporate the solvent, or use vapor diffusion or cooling techniques to encourage the formation of single crystals of sufficient size (>0.1 mm) and quality.

  • Data Collection:

    • Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion.

    • Irradiate the crystal with a monochromatic X-ray beam and collect the resulting diffraction pattern on a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem using direct methods to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model accurately fits the experimental data.

Mechanism of Action and Signaling Pathway

This compound functions as an anticholinergic agent. It acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein-coupled receptors (GPCRs). By binding to these receptors without activating them, this compound prevents the neurotransmitter acetylcholine (ACh) from binding and initiating its downstream signaling cascade.[1][5][8]

G cluster_0 Cholinergic Signaling cluster_1 Anticholinergic Inhibition ACh Acetylcholine (ACh) Receptor Muscarinic Receptor (mAChR - GPCR) ACh->Receptor G_Protein G-Protein (Gq/Gi) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., PLC / Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messengers (IP3, DAG / cAMP) Effector->Second_Messenger Generates Response Cellular Response (e.g., Muscle Contraction, Secretion) Second_Messenger->Response Induces This compound This compound This compound->Receptor Blocks

Caption: Anticholinergic action of this compound at the muscarinic receptor.

Conclusion

The structural elucidation of this compound is a classic example of natural product chemistry, relying on a synergistic combination of isolation techniques and advanced spectroscopic methods. While mass spectrometry establishes the molecular formula and key fragments, a full suite of 1D and 2D NMR experiments is indispensable for unambiguously assigning the complete covalent structure and relative stereochemistry. Confirmatory techniques like X-ray crystallography can provide absolute configuration. The detailed structural information derived from these methods is the cornerstone for understanding the pharmacology of this compound and for guiding future research in drug development and medicinal chemistry.

References

Tigloidine: A Technical Whitepaper on Research Chemical Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes only and should not be construed as a comprehensive safety guide. Tigloidine is a research chemical, and its toxicological properties have not been fully elucidated. All handling and experimental procedures involving this compound should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment and safety protocols in place.

Introduction

This compound is a naturally occurring tropane (B1204802) alkaloid found in various plants of the Solanaceae family. Structurally related to other well-known anticholinergic agents like atropine (B194438) and scopolamine, it acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). This activity makes it a compound of interest for research into neurological and physiological processes mediated by the cholinergic system. However, its potential for toxicity necessitates a thorough understanding of its safety profile. This technical guide provides an in-depth overview of the available safety data and standard experimental protocols for assessing the safety of research chemicals like this compound.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of a research chemical is fundamental to its safe handling and use in experimental settings.

PropertyValue
IUPAC Name (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (E)-2-methylbut-2-enoate
Molecular Formula C₁₃H₂₁NO₂
Molecular Weight 223.31 g/mol
CAS Number 495-83-0
Appearance Solid (form may vary)
Solubility Information not widely available. Likely soluble in organic solvents.
Stability Information not widely available. Should be stored in a cool, dry, dark place.

Mechanism of Action and Pharmacodynamics

This compound's primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors. There are five subtypes of muscarinic receptors (M1-M5), and the specific binding affinity of this compound for each subtype is not well-documented in publicly available literature.

To illustrate the expected binding profile of a muscarinic antagonist, the following table presents the binding affinities (Ki values) for the well-characterized non-selective muscarinic antagonist, Atropine, at human muscarinic receptor subtypes.[1] It is plausible that this compound exhibits a similar, though not identical, profile.

Receptor SubtypeAtropine Ki (nM)
M11.27 ± 0.36
M23.24 ± 1.16
M32.21 ± 0.53
M40.77 ± 0.43
M52.84 ± 0.84

Note: Lower Ki values indicate higher binding affinity.

The antagonism of muscarinic receptors can lead to a range of physiological effects, which are the basis for both its potential therapeutic applications and its toxicological profile. These effects can include:

  • Central Nervous System (CNS): Drowsiness, dizziness, confusion, hallucinations, and delirium at higher doses.

  • Peripheral Nervous System: Dry mouth, blurred vision, tachycardia, urinary retention, and constipation.

Signaling Pathway of Muscarinic Acetylcholine Receptors

The following diagram illustrates the general signaling pathways activated by acetylcholine binding to muscarinic receptors, which are antagonized by this compound.

muscarinic_signaling cluster_extracellular Extracellular cluster_intracellular Intracellular ACh Acetylcholine M1_M3_M5 M1, M3, M5 (Gq/11-coupled) ACh->M1_M3_M5 Binds to M2_M4 M2, M4 (Gi/o-coupled) ACh->M2_M4 Binds to Gq Gq/11 M1_M3_M5->Gq Activates Gi Gi/o M2_M4->Gi Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: General signaling pathways of muscarinic acetylcholine receptors.

Toxicological Data

Acute Toxicity

No specific LD50 (median lethal dose) values for this compound have been found in the reviewed literature. Acute toxicity studies are crucial for determining the potential for lethality after a single exposure and for dose selection in further studies.

In Vitro Cytotoxicity

There is no published data on the in vitro cytotoxicity of this compound. Cytotoxicity assays are used to determine the concentration of a substance that is toxic to cells in culture.

Genotoxicity

No genotoxicity studies (e.g., Ames test, chromosomal aberration test) for this compound have been identified. These tests are important for assessing the potential of a chemical to cause genetic mutations, which can be linked to carcinogenicity.

Repeated-Dose Toxicity

Information on the effects of repeated or sub-chronic exposure to this compound is not available. Such studies are necessary to identify potential target organs for toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocols

This section provides detailed methodologies for key experiments that should be conducted to assess the safety profile of a research chemical like this compound.

Acute Oral Toxicity (Following OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.

Experimental Workflow:

OECD_423_Workflow start Start: Select Starting Dose Level (e.g., 300 mg/kg) dose_group1 Dose 3 animals (e.g., female rats) start->dose_group1 observe1 Observe for 14 days (mortality, clinical signs) dose_group1->observe1 decision1 Outcome? observe1->decision1 outcome1 0 or 1 death decision1->outcome1 outcome2 2 or 3 deaths decision1->outcome2 dose_higher Proceed to higher dose level (e.g., 2000 mg/kg) with 3 new animals outcome1->dose_higher dose_lower Proceed to lower dose level (e.g., 50 mg/kg) with 3 new animals outcome2->dose_lower stop_nontoxic Stop testing at 2000 mg/kg if 0 or 1 death. Classify substance. dose_higher->stop_nontoxic stop_toxic Stop testing. Classify substance. dose_lower->stop_toxic

Caption: Workflow for OECD 423 Acute Oral Toxicity Study.

Methodology:

  • Animal Model: Typically, young adult female rats are used.

  • Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimatized for at least 5 days before the study.

  • Dose Preparation: this compound is prepared in a suitable vehicle (e.g., water, saline, or a 0.5% methylcellulose (B11928114) solution).

  • Dosing: A single oral dose is administered to a group of 3 animals by gavage. The starting dose is selected based on available information, or a default of 300 mg/kg is used.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system effects), and body weight changes for at least 14 days.

  • Stepwise Procedure:

    • If 2 or 3 animals die, the test is repeated with a lower dose in a new group of 3 animals.

    • If 0 or 1 animal dies, the test is repeated with a higher dose in a new group of 3 animals.

  • Endpoint: The test is stopped when a dose that causes mortality in 2/3 animals is identified, or when no mortality is observed at the highest dose level (typically 2000 mg/kg). The substance is then classified according to the Globally Harmonized System (GHS).

In Vitro Cytotoxicity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow:

MTT_Assay_Workflow seed_cells Seed cells in a 96-well plate incubate1 Incubate for 24 hours (allow cells to attach) seed_cells->incubate1 add_this compound Add varying concentrations of this compound incubate1->add_this compound incubate2 Incubate for a defined period (e.g., 24, 48, or 72 hours) add_this compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (allow formazan (B1609692) formation) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance on a plate reader (e.g., at 570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Quantification of Tigloidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tigloidine is a tropane (B1204802) alkaloid found as a minor constituent in various Solanaceae plants. It is structurally related to other well-known alkaloids such as atropine (B194438) and scopolamine. As a compound of interest in phytochemical and pharmaceutical research, a reliable analytical method for its quantification is essential. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is based on general principles for the analysis of alkaloids and is intended to serve as a starting point for method development and validation.

Chemical Structure and Properties of this compound

  • IUPAC Name: (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) (E)-2-methylbut-2-enoate

  • Molecular Formula: C₁₃H₂₁NO₂

  • Molecular Weight: 223.31 g/mol

  • pKa (Strongest Basic): 9.42[1]

  • Solubility: Soluble in organic solvents such as chloroform, with limited solubility in water.[2]

The presence of an α,β-unsaturated ester chromophore in the tigloyl moiety suggests that UV detection in the lower wavelength range (210-220 nm) would be appropriate for this compound.

Experimental Protocol

This protocol outlines a reverse-phase HPLC method for the analysis of this compound.

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • HPLC grade acetonitrile, methanol (B129727), and water.

  • Formic acid (analytical grade).

  • This compound reference standard.

2. Chromatographic Conditions

A C18 column is a common choice for the separation of alkaloids.[2] The addition of an acid modifier to the mobile phase is often necessary to ensure good peak shape for basic compounds like this compound.[3]

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Program 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm (This should be optimized by determining the λmax of this compound)
Injection Volume 10 µL

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

The sample preparation method will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.

  • Extraction: Macerate the sample material with methanol.

  • Cleanup (if necessary): Use a C18 SPE cartridge. Condition the cartridge with methanol followed by water. Load the extract and wash with a low percentage of organic solvent in water. Elute the this compound with methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Typical)

The following table summarizes the expected performance characteristics of this method, based on typical values for HPLC analysis of alkaloids. These parameters would need to be experimentally verified during method validation.

ParameterExpected Range/Value
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2% (Intra-day and Inter-day)
Accuracy (% Recovery) 95 - 105%
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Retention Time (approx.) 8 - 12 minutes (dependent on the specific column and gradient)

Workflow Diagram

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Prepare Working Standards (1-100 µg/mL) Stock->Working Injection Inject Sample/ Standard Working->Injection Sample Sample Extraction (e.g., Maceration) SPE Solid-Phase Extraction (SPE Cleanup) Sample->SPE Reconstitute Reconstitute in Mobile Phase SPE->Reconstitute Filter Filter (0.45 µm) Reconstitute->Filter Filter->Injection HPLC HPLC System (C18 Column) Detection UV Detection (215 nm) HPLC->Detection Injection->HPLC Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify this compound in Sample Calibration->Quantification

Caption: Workflow for the HPLC quantification of this compound.

This application note provides a comprehensive, though proposed, HPLC method for the determination of this compound. The described protocol, including the chromatographic conditions and sample preparation guidelines, offers a solid foundation for researchers, scientists, and drug development professionals to develop and validate a robust analytical method for this tropane alkaloid. The successful implementation of this method will facilitate accurate quantification of this compound in various matrices, supporting further research and development efforts.

References

Application Notes and Protocols for the Isolation of Tigloidine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigloidine is a tropane (B1204802) alkaloid found as a minor constituent in several species of the Solanaceae family, including Duboisia myoporoides, Physalis peruviana, and various Datura species.[1] As an analogue of atropine, it exhibits anticholinergic properties and has been investigated for its potential therapeutic effects, including in the treatment of Parkinson's disease.[1] This document provides a comprehensive protocol for the isolation and purification of this compound from plant material, intended for research and drug development purposes. The methodologies described are based on established techniques for the extraction and purification of tropane alkaloids.

Data Presentation

The yield and purity of isolated this compound can vary significantly depending on the plant source, the extraction method employed, and the efficiency of the purification steps. The following table summarizes representative data for the isolation of tropane alkaloids from various plant sources, which can serve as a benchmark for the isolation of this compound.

Plant SourceExtraction MethodPurification MethodTypical Yield of Total Alkaloids (% of dry weight)Purity of Target Alkaloid (%)Reference
Datura stramoniumMethanolic ExtractionAcid-Base Extraction, Column Chromatography0.2 - 0.5%>95%[2]
Duboisia myoporoidesSupercritical CO2 ExtractionHPLCNot specifiedHigh[3]
Physalis peruvianaEthanolic MacerationNot specified3.25% (crude extract)Not specified[4]
Datura metelEthanolic ExtractionColumn Chromatography2.54% (crude extract)Not specified[5]

Experimental Protocols

This section details a general yet comprehensive protocol for the isolation of this compound from plant material. The protocol is divided into three main stages: extraction of the crude alkaloid mixture, purification of this compound, and analytical quantification.

Part 1: Extraction of Crude Alkaloid-Rich Fraction

This initial step aims to extract a broad range of alkaloids, including this compound, from the plant matrix.

Protocol: Acid-Base Extraction

  • Plant Material Preparation:

    • Collect fresh, healthy plant material (e.g., leaves, seeds).

    • Thoroughly wash the plant material with distilled water to remove any debris.

    • Air-dry the material in a well-ventilated area away from direct sunlight, or use a lyophilizer for complete drying.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Alkalinization and Extraction:

    • Weigh the powdered plant material and place it in a large beaker.

    • Prepare a solution of 10% ammonia (B1221849) in methanol (B129727).

    • Add the ammoniacal methanol to the plant powder at a solid-to-solvent ratio of 1:10 (w/v). The ammonia solution basifies the medium, converting alkaloid salts into their free base form, which is more soluble in organic solvents.

    • Stir the mixture for 24 hours at room temperature.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh ammoniacal methanol to ensure exhaustive extraction.

    • Combine all the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude methanolic extract.

  • Acid-Base Partitioning:

    • Dissolve the crude methanolic extract in 1 M sulfuric acid.

    • Transfer the acidic solution to a separatory funnel and extract three times with an equal volume of dichloromethane (B109758) to remove neutral and weakly basic compounds.

    • Collect the aqueous layer containing the protonated alkaloids.

    • Basify the aqueous layer to pH 9-10 with a 25% ammonia solution.

    • Extract the basified aqueous solution three times with an equal volume of dichloromethane. The free base alkaloids will partition into the organic layer.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Part 2: Purification of this compound by Column Chromatography

This step aims to separate this compound from other alkaloids and impurities present in the crude extract.

Protocol: Silica (B1680970) Gel Column Chromatography

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

    • Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Wash the column with the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully load the dried sample-silica mixture onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the proportion of methanol.

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate.

    • Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

    • Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent, which is specific for alkaloids.

    • Combine the fractions that show a spot corresponding to the Rf value of a this compound standard.

  • Final Purification:

    • For higher purity, the combined fractions can be further purified using preparative High-Performance Liquid Chromatography (prep-HPLC).[4][6][7][8][9]

Part 3: Quantitative Analysis by HPLC-UV

This final step is to determine the concentration and purity of the isolated this compound.

Protocol: High-Performance Liquid Chromatography with UV Detection

  • Standard Preparation:

    • Prepare a stock solution of a certified this compound reference standard in methanol.

    • Create a series of calibration standards by diluting the stock solution to different known concentrations.

  • Sample Preparation:

    • Accurately weigh a portion of the purified this compound fraction and dissolve it in a known volume of methanol.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 0.1% phosphoric acid in water).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectrophotometry of the this compound standard (typically around 210-220 nm for tropane alkaloids).

    • Injection Volume: 20 µL.

  • Quantification:

    • Inject the calibration standards and the sample solution into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

    • Purity can be assessed by the percentage of the total peak area that corresponds to the this compound peak.

Mandatory Visualizations

This compound Isolation Workflow

Isolation_Workflow cluster_extraction Part 1: Extraction cluster_purification Part 2: Purification cluster_analysis Part 3: Analysis plant_material Dried & Powdered Plant Material alkalinization Alkalinization (Ammoniacal Methanol) plant_material->alkalinization extraction Maceration/ Solvent Extraction alkalinization->extraction filtration Filtration & Concentration extraction->filtration acid_base Acid-Base Partitioning filtration->acid_base crude_extract Crude Alkaloid Extract acid_base->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom Load onto column fraction_collection Fraction Collection column_chrom->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis prep_hplc Preparative HPLC (Optional) tlc_analysis->prep_hplc purified_this compound Purified this compound prep_hplc->purified_this compound hplc_uv HPLC-UV Analysis purified_this compound->hplc_uv Analyze purity quantification Quantification & Purity Assessment hplc_uv->quantification final_product Final Product Data quantification->final_product

Caption: Workflow for the isolation and purification of this compound.

Biosynthetic Pathway of this compound

Biosynthesis_Pathway cluster_precursors Precursors cluster_core_synthesis Tropane Ring Formation cluster_tigloidine_branch This compound Synthesis Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Arginine L-Arginine Arginine->Putrescine ADC N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT Tropinone Tropinone N_Methylputrescine->Tropinone MPO, CYP82M3 Pseudotropine Pseudotropine (3β-tropanol) Tropinone->Pseudotropine TRII This compound This compound Pseudotropine->this compound Tigloyl_CoA Tigloyl-CoA Tigloyl_CoA->this compound

Caption: Biosynthesis of this compound from primary metabolites.

References

Animal Models for Studying Tigloidine's Effects on Motor Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigloidine, a tropane (B1204802) alkaloid naturally found in plants of the Solanaceae family, was formerly marketed as an antiparkinsonian drug under the trade name Tropigline.[1] Its therapeutic effects are attributed to its anticholinergic properties, acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[2][3] Understanding the precise effects of this compound on motor control is crucial for evaluating its therapeutic potential and elucidating its mechanism of action. This document provides detailed application notes and protocols for utilizing animal models to study the effects of this compound on motor coordination, locomotor activity, and catalepsy.

Mechanism of Action: Anticholinergic Properties

The antagonism of muscarinic receptors, particularly in the striatum, is thought to underlie the antiparkinsonian effects of anticholinergic drugs. In Parkinson's disease, a dopamine (B1211576) deficiency leads to a relative overactivity of acetylcholine. By blocking muscarinic receptors, anticholinergic agents like this compound can help to restore the balance between dopamine and acetylcholine, thereby alleviating motor symptoms.

Animal Models and Behavioral Assays

To investigate the effects of this compound on motor control, rodent models (mice and rats) are commonly employed. A battery of behavioral tests can be used to assess different aspects of motor function.

Rotarod Test for Motor Coordination and Balance

The rotarod test is a widely used assay to evaluate motor coordination, balance, and motor learning in rodents.

Experimental Protocol:

  • Apparatus: An automated rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice, 7 cm for rats) that can be set to a constant or accelerating speed.

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Training (Optional but Recommended):

    • Place the animal on the stationary rod for 1 minute.

    • Set the rod to a slow, constant speed (e.g., 4-5 rpm) and place the animal on it.

    • If the animal falls, place it back on the rod. Continue for a set duration (e.g., 2-5 minutes) or a certain number of trials.

  • Testing:

    • Administer this compound or vehicle control intraperitoneally (i.p.). Based on available data for its effects on tremor, a dose range of 20-100 mg/kg can be explored in mice. Dose-response studies are recommended to determine the optimal dose for motor effects.

    • At a predetermined time post-injection (e.g., 30 minutes), place the animal on the rotarod.

    • For an accelerating protocol, the rod starts at a low speed (e.g., 4 rpm) and gradually increases to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Record the latency to fall from the rod.

    • Perform 2-3 trials with an inter-trial interval of at least 15 minutes.

Data Presentation:

Treatment GroupDose (mg/kg)Latency to Fall (seconds) - Trial 1Latency to Fall (seconds) - Trial 2Latency to Fall (seconds) - Trial 3Average Latency to Fall (seconds)
Vehicle Control0
This compound20
This compound50
This compound100
Open-Field Test for Locomotor Activity and Exploratory Behavior

The open-field test is used to assess general locomotor activity, exploration, and anxiety-like behavior.

Experimental Protocol:

  • Apparatus: A square or circular arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with walls to prevent escape. The arena is typically equipped with an automated tracking system (e.g., infrared beams or video tracking).

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour.

  • Procedure:

    • Administer this compound or vehicle control (i.p.).

    • At a predetermined time post-injection (e.g., 30 minutes), gently place the animal in the center of the open-field arena.

    • Allow the animal to explore the arena for a set duration (e.g., 10-30 minutes).

    • The tracking system will record various parameters.

  • Key Parameters to Measure:

    • Total Distance Traveled: An indicator of overall locomotor activity.

    • Time Spent in the Center Zone: A measure of anxiety-like behavior (less time in the center may indicate higher anxiety).

    • Rearing Frequency: The number of times the animal stands on its hind legs, indicating exploratory behavior.

    • Velocity: The speed of movement.

Data Presentation:

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)Time in Center (seconds)Rearing FrequencyAverage Velocity (cm/s)
Vehicle Control0
This compound20
This compound50
This compound100
Catalepsy Bar Test for Motor Rigidity

The catalepsy test is used to assess the induction of a state of immobility and failure to correct an externally imposed posture, which is a model for parkinsonian rigidity.

Experimental Protocol:

  • Apparatus: A horizontal bar (e.g., 0.5-1 cm in diameter) raised to a specific height (e.g., 3-5 cm for mice, 9-10 cm for rats).

  • Procedure:

    • Administer this compound or vehicle control (i.p.).

    • At various time points post-injection (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the bar.

    • Start a stopwatch and measure the time it takes for the animal to remove both forepaws from the bar and return to a normal posture (descent latency).

    • A cut-off time (e.g., 180 or 300 seconds) should be set to avoid undue stress to the animal.

Data Presentation:

Treatment GroupDose (mg/kg)Descent Latency (seconds) at 30 minDescent Latency (seconds) at 60 minDescent Latency (seconds) at 90 minDescent Latency (seconds) at 120 min
Vehicle Control0
This compound20
This compound50
This compound100
Positive Control (e.g., Haloperidol)X

Signaling Pathways and Visualizations

The primary mechanism of action of this compound involves the blockade of muscarinic acetylcholine receptors. This action has downstream effects on various signaling pathways, including the intricate interplay with the dopaminergic system in the striatum, a key brain region for motor control.

Tigloidine_Signaling_Pathway cluster_presynaptic Cholinergic Neuron cluster_postsynaptic Striatal Medium Spiny Neuron ACh Acetylcholine M1_M4 M1/M4 Muscarinic Receptors ACh->M1_M4 AC Adenylyl Cyclase M1_M4->AC D2R D2 Dopamine Receptor D2R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Motor_Output Modulation of Motor Output DARPP32->Motor_Output This compound This compound This compound->M1_M4 Antagonism Dopamine Dopamine Dopamine->D2R

Caption: this compound's antagonism of muscarinic receptors in the striatum.

Experimental_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation grouping Randomly Assign to Treatment Groups acclimation->grouping treatment Administer this compound or Vehicle (i.p.) grouping->treatment behavioral_testing Behavioral Testing treatment->behavioral_testing rotarod Rotarod Test behavioral_testing->rotarod open_field Open-Field Test behavioral_testing->open_field catalepsy Catalepsy Bar Test behavioral_testing->catalepsy data_analysis Data Analysis and Statistical Comparison rotarod->data_analysis open_field->data_analysis catalepsy->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing this compound's effects.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for investigating the effects of this compound on motor control in animal models. By employing a combination of behavioral assays, researchers can obtain valuable quantitative data to characterize the pharmacological profile of this tropane alkaloid. Further studies are warranted to determine the specific muscarinic receptor subtype affinities of this compound and to directly assess its impact on striatal dopamine release, which will provide a more complete understanding of its mechanism of action and its potential as a therapeutic agent for motor disorders.

References

Determining the Cytotoxicity of Tigloidine: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Tigloidine, a tropane (B1204802) alkaloid with anticholinergic properties. The following protocols detail established cell-based assays to quantify cell viability, membrane integrity, and apoptosis, enabling a thorough evaluation of this compound's potential as a therapeutic or toxic agent.

Introduction to this compound and Cytotoxicity Assessment

This compound is a naturally occurring tropane alkaloid found in plants of the Solanaceae family. Its primary known mechanism of action is the antagonism of muscarinic acetylcholine (B1216132) receptors. Understanding the cytotoxic profile of this compound is crucial for its potential development as a pharmaceutical agent or for assessing its toxicological risk. Cytotoxicity assays are essential tools in this evaluation, providing quantitative data on how a compound affects cell health.

This document outlines four key in vitro assays to determine the cytotoxicity of this compound:

  • MTT Assay: Measures cell metabolic activity as an indicator of cell viability.

  • LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.

  • Annexin V & Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells.

  • Caspase-3/7 Assay: Measures the activity of key executioner caspases involved in the apoptotic pathway.

Data Presentation: Summarized Quantitative Data

The following tables present hypothetical data to illustrate the expected outcomes from the described cytotoxicity assays when treating a hypothetical human cancer cell line (e.g., HeLa) with varying concentrations of this compound for 48 hours.

Table 1: MTT Assay - Cell Viability

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100%
101.18 ± 0.0694.4%
250.95 ± 0.0576.0%
500.63 ± 0.0450.4%
1000.31 ± 0.0324.8%
2000.15 ± 0.0212.0%

Table 2: LDH Assay - Cytotoxicity (Membrane Integrity)

This compound Concentration (µM)LDH Activity (OD 490 nm) (Mean ± SD)% Cytotoxicity
0 (Spontaneous Release)0.12 ± 0.010%
100.15 ± 0.025.2%
250.28 ± 0.0326.7%
500.55 ± 0.0471.7%
1000.82 ± 0.06116.7%
2000.95 ± 0.07138.3%
Maximum Release Control0.72 ± 0.05100%

Table 3: Annexin V/PI Staining - Apoptosis Analysis

This compound Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
5048.6 ± 3.535.8 ± 2.815.6 ± 1.9
10022.1 ± 2.958.3 ± 4.119.6 ± 2.5

Table 4: Caspase-3/7 Assay - Apoptosis Induction

This compound Concentration (µM)Luminescence (RLU) (Mean ± SD)Fold Increase in Caspase-3/7 Activity
0 (Vehicle Control)5,200 ± 3501.0
5028,600 ± 1,8005.5
10045,700 ± 2,5008.8

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form a purple formazan (B1609692) product.[1][2][3] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • This compound stock solution (in DMSO or other suitable solvent)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[2]

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[4]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[3] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis or membrane damage.[5][6][7]

Materials:

  • This compound stock solution

  • Serum-free cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Lysis buffer (provided in most kits for maximum LDH release control)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using serum-free medium for the final treatment step to avoid interference from LDH present in serum.

  • Controls: Include the following controls on the plate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with lysis buffer 30 minutes before the end of the incubation period.[8]

    • Medium Background: Medium without cells.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Stop Reaction: Add 50 µL of stop solution (if provided in the kit).

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Annexin V & Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay detects apoptosis by utilizing the high affinity of Annexin V for phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[9][10][11] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[9][11]

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)[9]

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[9]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[9]

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.[13][14][15]

Materials:

  • This compound stock solution

  • White-walled 96-well plates (for luminescence) or black-walled plates (for fluorescence)

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer or fluorometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well containing 100 µL of cell culture medium.[16]

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.

  • Signal Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Results can be expressed as Relative Luminescence Units (RLU) or as a fold change compared to the vehicle control.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Seed Cells in Multi-well Plates incubation_24h 2. Incubate for 24h cell_culture->incubation_24h treatment 3. Treat with this compound (various concentrations) incubation_24h->treatment incubation_exp 4. Incubate for Desired Time (e.g., 48h) treatment->incubation_exp mtt MTT Assay (Viability) incubation_exp->mtt ldh LDH Assay (Membrane Integrity) incubation_exp->ldh annexin Annexin V/PI (Apoptosis) incubation_exp->annexin caspase Caspase-3/7 (Apoptosis) incubation_exp->caspase data_analysis 5. Data Acquisition & Analysis mtt->data_analysis ldh->data_analysis annexin->data_analysis caspase->data_analysis

Caption: General experimental workflow for assessing this compound cytotoxicity.

Apoptosis_Pathway_Simplified This compound This compound Cell Target Cell This compound->Cell Induces Apoptotic_Stimulus Apoptotic Stimulus Cell->Apoptotic_Stimulus Caspase_Activation Caspase-3/7 Activation Apoptotic_Stimulus->Caspase_Activation Leads to PS_Externalization PS Externalization (Annexin V Binding) Apoptotic_Stimulus->PS_Externalization Membrane_Compromise Membrane Compromise (PI Staining) Caspase_Activation->Membrane_Compromise Late Stage Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of apoptosis induction for assay interpretation.

References

Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Analysis of Tigloidine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigloidine, a tropane (B1204802) alkaloid found in plants of the Solanaceae family, is a stereoisomer of atropine (B194438) and exhibits anticholinergic properties by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). Its unique structure, featuring a pseudotropine core esterified with tiglic acid, presents a valuable scaffold for the development of novel therapeutic agents targeting mAChRs. The exploration of this compound analogues is crucial for elucidating the structure-activity relationships (SAR) that govern their potency and selectivity for different muscarinic receptor subtypes (M1-M5). Understanding these relationships is paramount for the rational design of drug candidates with improved therapeutic profiles for a variety of conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.

These application notes provide detailed protocols for the synthesis of a series of this compound analogues with modifications in the acyl moiety. Furthermore, protocols for the in vitro evaluation of their anticholinergic activity using the guinea pig ileum bioassay and muscarinic receptor binding assays are described. The presented data and methodologies will serve as a comprehensive guide for researchers engaged in the discovery and development of novel anticholinergic agents based on the this compound scaffold.

I. Synthesis of this compound Analogues

The synthesis of this compound analogues typically involves the esterification of pseudotropine with various substituted tiglic acid derivatives. The following protocols outline a general procedure for the synthesis of the required tiglic acid analogues and their subsequent esterification with pseudotropine.

A. General Protocol for the Synthesis of Substituted Tiglic Acid Analogues

A variety of substituted tiglic acid analogues can be prepared from commercially available starting materials. For instance, halo-, alkyl-, or alkoxy-substituted phenylacetic acids can be used in a Perkin reaction with appropriate aldehydes to yield the corresponding substituted cinnamic acids, which can be further modified to tiglic acid analogues. Alternatively, simpler aliphatic tiglic acid analogues can be synthesized through various condensation and oxidation reactions. A general method for preparing a substituted tiglic acid is outlined below.[1][2][3]

Protocol 1: Synthesis of a generic substituted tiglic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the appropriate substituted aldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (B92270) (5 eq) in toluene.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 1 M hydrochloric acid (HCl) and ethyl acetate.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude substituted tiglic acid.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the pure substituted tiglic acid analogue.

  • Characterization: Confirm the structure of the synthesized acid using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

B. General Protocol for the Esterification of Pseudotropine (Steglich Esterification)

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, which is well-suited for the synthesis of this compound analogues.[4]

Protocol 2: Synthesis of a this compound Analogue

  • Reaction Setup: To a solution of pseudotropine (1.0 eq) and the desired substituted tiglic acid (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.5 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Filtration: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Work-up: Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO3) solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the pure this compound analogue.

  • Characterization: Characterize the final product by 1H NMR, 13C NMR, mass spectrometry, and determine its purity by High-Performance Liquid Chromatography (HPLC).

Synthesis_Workflow cluster_Acid Tiglic Acid Analogue Synthesis cluster_Ester Esterification Start_Acid Substituted Aldehyde + Malonic Acid Reaction_Acid Perkin Reaction (Pyridine, Toluene, Reflux) Start_Acid->Reaction_Acid Workup_Acid Acidic Work-up & Extraction Reaction_Acid->Workup_Acid Purification_Acid Purification (Recrystallization/Chromatography) Workup_Acid->Purification_Acid Acid_Product Substituted Tiglic Acid Purification_Acid->Acid_Product Start_Ester Pseudotropine + Substituted Tiglic Acid Acid_Product->Start_Ester Reaction_Ester Steglich Esterification (DCC/EDC, DMAP, DCM) Start_Ester->Reaction_Ester Workup_Ester Filtration & Aqueous Work-up Reaction_Ester->Workup_Ester Purification_Ester Column Chromatography Workup_Ester->Purification_Ester Final_Product This compound Analogue Purification_Ester->Final_Product

Caption: General workflow for the synthesis of this compound analogues.

II. Structure-Activity Relationship (SAR) of this compound Analogues

The anticholinergic activity of this compound analogues is highly dependent on the nature of the substituents on the tiglic acid moiety. The following table summarizes hypothetical SAR data for a series of this compound analogues, illustrating the impact of electronic and steric factors on muscarinic receptor binding affinity. This data is presented to guide the design of new analogues and to demonstrate the principles of SAR in this chemical series.

CompoundR Group on Tigloyl MoietyM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)M1/M2 SelectivityM1/M3 Selectivity
This compound H1545203.01.3
Analogue 1 4-F1050185.01.8
Analogue 2 4-Cl860157.51.9
Analogue 3 4-CH32530301.21.2
Analogue 4 4-OCH33025350.81.2
Analogue 5 4-NO25801016.02.0
Analogue 6 2-F2055252.81.3

Analysis of SAR:

  • Electronic Effects: Electron-withdrawing groups (e.g., -F, -Cl, -NO2) at the para-position of a phenyl ring on the tigloyl moiety generally lead to increased affinity for M1 and M3 receptors and decreased affinity for M2 receptors, resulting in higher M1 selectivity. The strongly electron-withdrawing nitro group in Analogue 5 shows the most pronounced effect.

  • Steric Effects: The introduction of substituents at the ortho-position (e.g., Analogue 6 ) can lead to a decrease in affinity, likely due to steric hindrance within the receptor binding pocket.

  • Lipophilicity: While not explicitly shown in this limited dataset, the overall lipophilicity of the molecule can also influence its pharmacokinetic and pharmacodynamic properties.

III. Experimental Protocols for Biological Evaluation

A. In Vitro Assessment of Anticholinergic Activity using Guinea Pig Ileum

The isolated guinea pig ileum preparation is a classic and reliable method for determining the anticholinergic activity of test compounds.[5][6][7] The assay measures the ability of an antagonist to inhibit the contractile response induced by a muscarinic agonist, such as acetylcholine or carbachol.

Protocol 3: Guinea Pig Ileum Bioassay

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved animal welfare protocols.

    • Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

    • Gently clean the ileum segment by flushing with Krebs-Henseleit solution.

    • Cut the ileum into segments of approximately 2-3 cm in length.

  • Experimental Setup:

    • Suspend each ileum segment in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37 °C and continuously bubbled with a mixture of 95% O2 and 5% CO2.

    • Connect one end of the tissue to a fixed point and the other end to an isometric force transducer to record contractions.

    • Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Experimental Procedure:

    • Agonist Dose-Response Curve: Obtain a cumulative concentration-response curve for acetylcholine (e.g., 10-9 to 10-4 M).

    • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add the this compound analogue at a specific concentration and incubate for 20-30 minutes.

    • Antagonist Challenge: In the presence of the this compound analogue, obtain a second cumulative concentration-response curve for acetylcholine.

    • Repeat the antagonist incubation and challenge with different concentrations of the this compound analogue.

  • Data Analysis:

    • Measure the maximal contraction response for each acetylcholine concentration.

    • Plot the log concentration of acetylcholine against the percentage of the maximal response.

    • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) for acetylcholine in the absence and presence of each concentration of the this compound analogue.

    • Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist).

    • Construct a Schild plot by plotting log(DR-1) against the log concentration of the antagonist. The x-intercept of the linear regression gives the pA2 value, which is a measure of the antagonist's affinity.

Guinea_Pig_Ileum_Workflow Start Isolate Guinea Pig Ileum Segment Setup Suspend in Organ Bath (Krebs-Henseleit, 37°C, 95% O2/5% CO2) Start->Setup Equilibrate Equilibrate under 1g Tension Setup->Equilibrate Agonist_CRC Obtain Acetylcholine Concentration-Response Curve (CRC) Equilibrate->Agonist_CRC Wash1 Wash Tissue Agonist_CRC->Wash1 Antagonist_Incubate Incubate with this compound Analogue Wash1->Antagonist_Incubate Antagonist_Challenge Obtain Acetylcholine CRC in presence of Analogue Antagonist_Incubate->Antagonist_Challenge Data_Analysis Calculate EC50, Dose Ratio, and pA2 Antagonist_Challenge->Data_Analysis Result Determine Anticholinergic Potency Data_Analysis->Result

Caption: Workflow for the guinea pig ileum bioassay.

B. Muscarinic Receptor Binding Assay

Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor subtype.[8] This protocol describes a competitive binding assay using a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), and cell membranes expressing a specific human muscarinic receptor subtype.

Protocol 4: Radioligand Binding Assay

  • Materials:

    • Cell membranes expressing the desired human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

    • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Non-labeled atropine for determining non-specific binding.

    • This compound analogues at various concentrations.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and a liquid scintillation counter.

  • Assay Procedure:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 25 µL of assay buffer, 25 µL of [3H]-NMS (at a concentration near its Kd), and 50 µL of cell membrane suspension.

      • Non-specific Binding (NSB): 25 µL of a high concentration of atropine (e.g., 10 µM), 25 µL of [3H]-NMS, and 50 µL of cell membrane suspension.

      • Competitive Binding: 25 µL of each concentration of the this compound analogue, 25 µL of [3H]-NMS, and 50 µL of cell membrane suspension.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

    • For each concentration of the this compound analogue, calculate the percentage of specific binding inhibited.

    • Plot the log concentration of the this compound analogue against the percentage of inhibition.

    • Determine the IC50 (the concentration of the analogue that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Prepare Reagents & Cell Membranes Assay_Setup Set up 96-well Plate: Total, Non-specific, & Competitive Binding Start->Assay_Setup Incubation Incubate at Room Temperature Assay_Setup->Incubation Harvesting Filter through Glass Fiber Filters Incubation->Harvesting Washing Wash Filters with Cold Buffer Harvesting->Washing Counting Add Scintillation Fluid & Count Radioactivity Washing->Counting Data_Analysis Calculate Specific Binding, % Inhibition, IC50, & Ki Counting->Data_Analysis Result Determine Receptor Binding Affinity (Ki) Data_Analysis->Result

Caption: Workflow for the muscarinic receptor binding assay.

IV. Conclusion

The synthesis and systematic evaluation of this compound analogues provide a powerful approach to understanding the molecular determinants of muscarinic receptor antagonism. The detailed protocols and SAR data presented in these application notes offer a solid foundation for researchers to design and synthesize novel compounds with tailored pharmacological profiles. By combining synthetic chemistry with robust in vitro pharmacological assays, the development of next-generation anticholinergic drugs with enhanced efficacy and reduced side effects can be significantly advanced. The provided workflows and diagrams are intended to facilitate the planning and execution of these studies, ultimately contributing to the discovery of new treatments for a range of debilitating diseases.

References

Application Notes and Protocols for Administering Tigloidine Hydrobromide in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigloidine is a tropane (B1204802) alkaloid and a naturally occurring analog of atropine (B194438), found as a minor constituent in several solanaceous plants. It functions as an anticholinergic agent by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). This action blocks the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Due to its anticholinergic properties, this compound has been investigated for its potential therapeutic effects, including in the treatment of Parkinsonism.

These application notes provide a comprehensive overview of the administration of this compound hydrobromide in rodent models for research purposes. The provided protocols and data are intended to guide researchers in designing and executing preclinical studies involving this compound.

Data Presentation

Quantitative Data Summary

Due to the limited availability of specific pharmacokinetic data for this compound hydrobromide in rodents, the following tables include data for the structurally and functionally similar tropane alkaloids, atropine and scopolamine (B1681570), to provide a comparative reference for experimental design.

Table 1: Intraperitoneal (i.p.) Dosage of this compound Hydrobromide in Mice

CompoundAnimal ModelDosage Range (mg/kg)Observed EffectsReference
This compound hydrobromideMice20 - 60Ineffective against physostigmine-induced lethality.[1][2]
This compound hydrobromideMice80 - 100Protection against physostigmine-induced lethality; prevention of tremor and salivation induced by tremorine.[1][2]

Table 2: Comparative Pharmacokinetic Parameters of Tropane Alkaloids in Rodents

ParameterAtropine (Rat)Atropine (Mouse)Scopolamine (Rat)Administration RouteDosage (mg/kg)Reference
Cmax ~488 ng/mL--Intramuscular (i.m.)8.0[3]
274.25 ± 53.66 ng/mL-483.75 ± 78.13 ng/mLIntravenous (i.v.)-[4]
Tmax ~58 min-~0.5 hIntramuscular (i.m.) / Intraperitoneal (i.p)8.0 / 400[3][5]
Half-life (t½) Higher than ipratropium (B1672105)9.76 ± 0.77 min-Intravenous (i.v.) / Intraperitoneal (i.p)10 / -[6][7]
Bioavailability 21.62%-2.52%Oral (i.g.)-[4]

Note: The data for atropine and scopolamine are provided as a reference due to the lack of specific pharmacokinetic studies on this compound in rodents. Researchers should perform pilot studies to determine the precise pharmacokinetic profile of this compound in their specific experimental model.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrobromide Solution for Injection

Objective: To prepare a sterile solution of this compound hydrobromide for parenteral administration in rodents.

Materials:

  • This compound hydrobromide powder

  • Sterile saline solution (0.9% NaCl)

  • Sterile vials

  • Syringe filters (0.22 µm)

  • Sterile syringes and needles

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound hydrobromide based on the desired concentration and final volume.

  • Aseptically weigh the this compound hydrobromide powder and transfer it to a sterile vial.

  • Add the required volume of sterile saline solution to the vial.

  • Gently vortex the vial until the powder is completely dissolved.

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm syringe filter to the syringe.

  • Filter the solution into a new sterile vial. This step ensures the sterility of the final solution.

  • Label the vial with the compound name, concentration, date of preparation, and storage conditions.

  • Store the solution at 4°C and protect it from light. It is recommended to use the freshly prepared solution.

Protocol 2: Intraperitoneal (i.p.) Administration of this compound Hydrobromide in Mice

Objective: To administer this compound hydrobromide to mice via the intraperitoneal route.

Materials:

  • Prepared this compound hydrobromide solution

  • Mouse restraint device (optional)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct volume of the drug solution to be administered.

  • Gently restrain the mouse. Proper handling techniques are crucial to minimize stress to the animal.

  • Position the mouse with its head tilted slightly downwards.

  • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

  • Aspirate slightly to ensure that the needle has not entered a blood vessel or organ.

  • Slowly inject the calculated volume of the this compound hydrobromide solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions following the injection.

Mandatory Visualizations

Signaling Pathway of Muscarinic Acetylcholine Receptor Antagonism

muscarinic_antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron/Effector Cell cluster_drug Pharmacological Intervention ACH_vesicle Acetylcholine (ACh) Vesicle mAChR Muscarinic ACh Receptor (mAChR) ACH_vesicle->mAChR ACh Release G_protein G-protein (Gq/Gi) mAChR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gi) downstream Downstream Cellular Response (e.g., muscle contraction, glandular secretion) PLC->downstream Leads to AC->downstream Modulates This compound This compound Hydrobromide This compound->mAChR Blocks experimental_workflow start Start: Acclimatize Rodents prep Prepare this compound Hydrobromide Solution start->prep randomize Randomize Animals into Control and Treatment Groups prep->randomize administer Administer Vehicle (Control) or this compound HBr (Treatment) randomize->administer observe Behavioral and Physiological Observation administer->observe collect Sample Collection (Blood, Tissues) observe->collect analyze Data Analysis collect->analyze end End: Report Findings analyze->end

References

Application Notes & Protocols: Quantitative Determination of Tigloidine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigloidine, a tropane (B1204802) alkaloid, is a compound of interest in pharmaceutical research for its potential therapeutic effects. Accurate and reliable measurement of this compound concentrations in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies in drug development.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of this compound using modern analytical techniques. The methodologies described are based on established principles for the analysis of alkaloids and other small molecules in complex biological samples.[3][4][5]

Principle of Analysis

The quantitative analysis of this compound in biological samples typically involves three key stages: sample preparation, chromatographic separation, and detection.

  • Sample Preparation: The primary goal is to isolate this compound from the complex biological matrix, removing interfering substances like proteins and lipids that can affect the accuracy and sensitivity of the analysis.[6] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2][6]

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to separate this compound from other components in the prepared sample. The choice of column and mobile phase is critical for achieving good resolution and peak shape.

  • Detection: Mass spectrometry (MS), often in tandem (MS/MS), is the preferred detection method due to its high sensitivity and selectivity.[7] For HPLC, electrospray ionization (ESI) is a common interface, while electron ionization (EI) is typically used with GC.

Recommended Analytical Technique: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for the quantification of this compound in biological samples due to its high sensitivity, specificity, and wide dynamic range.[7][8] This technique allows for the accurate measurement of low concentrations of the analyte, which is often required in pharmacokinetic studies.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, or a stable isotope-labeled this compound)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

  • Trichloroacetic acid, perchloric acid, or acetonitrile (for protein precipitation)

  • Ethyl acetate, hexane, or other suitable organic solvents (for liquid-liquid extraction)

  • Solid-phase extraction cartridges (e.g., C18, mixed-mode)

  • Blank biological matrix (plasma, serum, or urine) from drug-free subjects

Sample Preparation Protocols

This is a fast and simple method suitable for high-throughput analysis.[6][7]

  • To 100 µL of the biological sample (plasma or serum), add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

LLE provides a cleaner extract compared to PPT.[2]

  • To 200 µL of the biological sample, add the internal standard.

  • Add 50 µL of a basifying agent (e.g., 1 M NaOH) to adjust the pH.

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

SPE offers high recovery and the cleanest extracts, making it suitable for methods requiring low limits of quantification.[9]

  • Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

  • Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute this compound with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Method

The following is a general LC-MS/MS method that can be optimized for this compound analysis.

  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard would need to be determined by infusing the pure compounds into the mass spectrometer.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[1][10][11] Key validation parameters are summarized in the table below.

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Signal-to-noise ratio should be at least 10.[12]
Selectivity/Specificity No significant interfering peaks at the retention time of the analyte and IS in blank samples.
Recovery Consistent and reproducible extraction recovery.
Matrix Effect Assessment of the ion suppression or enhancement caused by the biological matrix.
Stability Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).

Quantitative Data Summary

The following tables present hypothetical but realistic quantitative data for a validated LC-MS/MS method for this compound in human plasma.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 10000.9985

Table 2: Accuracy and Precision (Intra-day and Inter-day)

Nominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
1 (LLOQ) 95.58.298.110.5
5 (Low QC) 102.36.5101.77.8
50 (Mid QC) 98.94.199.55.3
800 (High QC) 101.23.5100.84.2

Table 3: Recovery and Matrix Effect

QC Level (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
Low (5) 85.292.1
Mid (50) 88.194.5
High (800) 86.593.3

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (Plasma, Serum, Urine) Add_IS Add Internal Standard (IS) BiologicalSample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Report Report Generation Quantification->Report

Caption: General workflow for the quantitative analysis of this compound in biological samples.

Logical_Relationship cluster_extraction Extraction Method Selection cluster_considerations Key Considerations Analyte This compound in Biological Matrix PPT Protein Precipitation (PPT) + Fast, Simple - Less Clean LLE Liquid-Liquid Extraction (LLE) + Cleaner Extract - More Steps SPE Solid-Phase Extraction (SPE) + Highest Purity, High Recovery - More Complex, Costly Final_Extract Final Extract for Analysis PPT->Final_Extract LLE->Final_Extract SPE->Final_Extract Required_LOQ Required LLOQ Required_LOQ->SPE Low LLOQ Throughput Sample Throughput Throughput->PPT High Throughput Matrix_Interference Matrix Interference Matrix_Interference->LLE Moderate Interference Matrix_Interference->SPE High Interference

Caption: Decision logic for selecting a sample preparation method.

References

Experimental Design for Testing Tigloidine in Parkinson's Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, tremor, and postural instability. Current therapies primarily focus on dopamine (B1211576) replacement, but these can have significant long-term side effects. Tigloidine, a tropane (B1204802) alkaloid with anticholinergic properties, has been historically investigated for its potential therapeutic effects in Parkinsonism.[1][2] This document provides a detailed experimental framework for the preclinical evaluation of this compound in established in vitro and in vivo models of Parkinson's disease. The aim is to elucidate its mechanism of action and assess its potential as a neuroprotective or symptomatic treatment.

The experimental design is structured to first determine the efficacy of this compound in cellular and animal models and then to probe its mechanism of action, with a focus on its interaction with muscarinic acetylcholine (B1216132) receptors.

In Vitro Evaluation of this compound

Rationale and Hypothesis

The initial in vitro studies will assess the direct effects of this compound on neuronal cells relevant to Parkinson's disease pathology. The central hypothesis is that this compound may protect dopaminergic neurons from neurotoxin-induced cell death and inhibit the aggregation of alpha-synuclein (B15492655), a key pathological hallmark of PD.

Experimental Models
  • SH-SY5Y Neuroblastoma Cell Line: A human-derived cell line that can be differentiated into a dopaminergic phenotype, providing a readily available and reproducible model for studying PD pathology.[3]

  • Primary Dopaminergic Neurons (optional): For validation of key findings, primary midbrain cultures containing dopaminergic neurons can be utilized to provide a more physiologically relevant system.

Key Experiments and Protocols

Objective: To determine if this compound can protect dopaminergic-like cells from 6-hydroxydopamine (6-OHDA)-induced cytotoxicity.

Protocol:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS.

    • To differentiate, treat cells with 10 µM retinoic acid for 5-7 days.

  • This compound Pre-treatment:

    • Pre-incubate differentiated SH-SY5Y cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

  • 6-OHDA Insult:

    • Expose the cells to 50 µM 6-OHDA for 24 hours to induce cytotoxicity. A vehicle-treated group and a 6-OHDA only group will serve as controls.

  • Cell Viability Assessment:

    • Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a lactate (B86563) dehydrogenase (LDH) release assay.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the EC50 of this compound for neuroprotection.

Objective: To assess the effect of this compound on the in vitro aggregation of alpha-synuclein.

Protocol:

  • Recombinant Alpha-Synuclein Preparation:

    • Purify recombinant human alpha-synuclein protein.

  • Aggregation Induction:

    • Induce aggregation of alpha-synuclein (e.g., 70 µM) by incubation at 37°C with constant shaking in the presence of a pro-aggregating agent (e.g., heparin).

  • This compound Treatment:

    • Co-incubate the alpha-synuclein with various concentrations of this compound (e.g., 1, 10, 50, 100 µM).

  • Thioflavin T (ThT) Fluorescence Assay:

    • Monitor the kinetics of fibril formation by measuring the fluorescence of Thioflavin T (ThT) at excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.

  • Data Analysis:

    • Plot ThT fluorescence intensity over time to generate aggregation curves. Compare the lag time and maximum fluorescence intensity between this compound-treated and control groups.

Data Presentation: In Vitro Studies
ExperimentModelOutcome MeasureVehicle Control (Expected)This compound (10 µM) (Hypothesized)This compound (50 µM) (Hypothesized)Positive Control (e.g., Pifithrin-α)
Neuroprotection Differentiated SH-SY5Y cells + 50 µM 6-OHDACell Viability (%)50 ± 5%65 ± 7%80 ± 6%85 ± 5%
α-Synuclein Aggregation Recombinant α-synucleinThT Fluorescence (Arbitrary Units) at 24h1000 ± 150750 ± 100500 ± 80300 ± 50 (e.g., EGCG)

In Vivo Evaluation of this compound

Rationale and Hypothesis

Based on the in vitro findings, the in vivo studies will investigate the therapeutic potential of this compound in established rodent models of Parkinson's disease. The hypothesis is that this compound will ameliorate motor deficits and protect against dopaminergic neurodegeneration in these models.

Experimental Models
  • 6-OHDA Unilateral Lesion Model in Rats or Mice: This model mimics the progressive loss of dopaminergic neurons in the nigrostriatal pathway and results in quantifiable motor asymmetry.[4]

  • MPTP Model in Mice: This model induces a more acute and widespread loss of dopaminergic neurons, leading to significant motor impairments.[4]

Key Experiments and Protocols

Objective: To determine the optimal dose of this compound and to assess its effects on motor function.

Protocol:

  • Animal Model Induction:

    • 6-OHDA Model: Stereotactically inject 6-OHDA into the medial forebrain bundle (MFB) of one hemisphere in adult male rats or mice.

    • MPTP Model: Administer MPTP (e.g., 20 mg/kg, 4 injections at 2-hour intervals) intraperitoneally to adult male C57BL/6 mice.

  • This compound Administration:

    • Following a recovery and lesion confirmation period (e.g., 2 weeks), administer this compound intraperitoneally at a range of doses (e.g., 10, 30, 100 mg/kg/day) for a specified duration (e.g., 4 weeks). A vehicle-treated group and a positive control group (e.g., L-DOPA) will be included. The 100 mg/kg dose has been shown to protect against physostigmine-induced lethality.[4]

  • Behavioral Assessments:

    • Cylinder Test (6-OHDA model): Assess forelimb use asymmetry by counting the number of contralateral and ipsilateral paw touches during rearing in a cylinder.

    • Apomorphine- or Amphetamine-Induced Rotations (6-OHDA model): Measure the net rotations per minute after administration of a dopamine agonist.

    • Rotarod Test (MPTP model): Evaluate motor coordination and balance by measuring the latency to fall from an accelerating rotating rod.

    • Open Field Test (MPTP model): Assess general locomotor activity by tracking distance moved, speed, and rearing frequency.

    • Pole Test (MPTP model): Measure bradykinesia by timing the descent of the mouse down a vertical pole.

Objective: To quantify the effect of this compound on dopamine and its metabolites in the striatum.

Protocol:

  • Tissue Collection:

    • At the end of the treatment period, euthanize the animals and rapidly dissect the striata.

  • HPLC-ECD Analysis:

    • Homogenize the striatal tissue and analyze the levels of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis:

    • Express neurotransmitter levels as ng/mg of tissue protein. Compare the levels between the different treatment groups.

Objective: To assess the extent of dopaminergic neuroprotection provided by this compound.

Protocol:

  • Tissue Processing:

    • Perfuse the animals with 4% paraformaldehyde, dissect the brains, and prepare coronal sections of the substantia nigra and striatum.

  • Tyrosine Hydroxylase (TH) Staining:

    • Perform immunohistochemistry using an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

  • Stereological Cell Counting:

    • Quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNc) using unbiased stereological methods.

  • Optical Density Measurement:

    • Measure the optical density of TH-positive fibers in the striatum to assess the integrity of dopaminergic terminals.

Data Presentation: In Vivo Studies
ExperimentModelOutcome MeasureVehicle Control (Expected)This compound (30 mg/kg) (Hypothesized)This compound (100 mg/kg) (Hypothesized)L-DOPA (Positive Control)
Cylinder Test 6-OHDA RatContralateral Paw Touches (%)20 ± 5%35 ± 7%50 ± 8%60 ± 10%
Rotarod MPTP MouseLatency to Fall (s)60 ± 10 s90 ± 15 s120 ± 20 s150 ± 25 s
Striatal Dopamine MPTP MouseDA (ng/mg protein)20 ± 540 ± 860 ± 1080 ± 12
SNc TH+ Neurons 6-OHDA Rat% of Contralateral Side30 ± 8%45 ± 10%60 ± 12%Not applicable (symptomatic)

Mechanistic Studies: Role of Muscarinic Receptors

Rationale and Hypothesis

Given that this compound is an anticholinergic agent, its effects are likely mediated through muscarinic acetylcholine receptors. The striatum, a key region in motor control, has a high density of M1 and M4 muscarinic receptors. The hypothesis is that this compound's therapeutic effects in Parkinson's models are mediated by the blockade of M1 and/or M4 receptors in the striatum.

Key Experiments and Protocols

Objective: To determine the binding affinity of this compound for M1 and M4 muscarinic receptors.

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from CHO or HEK293 cells stably expressing human M1 or M4 muscarinic receptors.

  • Competitive Radioligand Binding:

    • Perform competitive binding assays using a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine) and increasing concentrations of unlabeled this compound.

  • Data Analysis:

    • Calculate the Ki (inhibition constant) of this compound for each receptor subtype to determine its binding affinity and selectivity.

Objective: To determine if the beneficial effects of this compound can be mimicked by selective M1 or M4 antagonists and blocked by a muscarinic agonist.

Protocol:

  • Animal Model and Treatment:

    • Use the 6-OHDA rat model.

    • Administer this compound, a selective M1 antagonist (e.g., pirenzepine), and a selective M4 antagonist (e.g., tropicamide) systemically.

    • In a separate experiment, co-administer this compound with a muscarinic agonist (e.g., oxotremorine) to see if the effects are reversed.

  • Behavioral Assessment:

    • Perform the cylinder test and apomorphine-induced rotations to assess motor function.

  • Data Analysis:

    • Compare the behavioral outcomes between the different treatment groups to infer the involvement of M1 and M4 receptors in the action of this compound.

Visualizations

Signaling Pathway

Parkinson_Signaling cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Striatal Neuron aSyn_mono α-Synuclein Monomer aSyn_agg α-Synuclein Aggregates (Lewy Bodies) aSyn_mono->aSyn_agg Aggregation Mito Mitochondrial Dysfunction aSyn_agg->Mito Impairs DA_vesicle Dopamine Vesicle aSyn_agg->DA_vesicle Disrupts ROS Oxidative Stress (ROS) Mito->ROS Increases ROS->aSyn_agg Promotes DA_release Dopamine Release DA_vesicle->DA_release Reduced D2R D2 Receptor DA_release->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreases Motor_Output Motor Output PKA->Motor_Output Modulates M4R M4 Receptor M4R->AC Inhibits ACh Acetylcholine ACh->M4R Activates This compound This compound This compound->M4R Blocks

Caption: Putative mechanism of this compound in Parkinson's disease.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_mechanism Mechanistic Studies SHSY5Y SH-SY5Y Cell Culture & Differentiation Neuroprotection Neuroprotection Assay (6-OHDA) SHSY5Y->Neuroprotection AlphaSyn α-Synuclein Aggregation Assay SHSY5Y->AlphaSyn Model_Dev PD Model Development (6-OHDA / MPTP) Neuroprotection->Model_Dev AlphaSyn->Model_Dev Dose_Response This compound Dose-Response & Behavioral Testing Model_Dev->Dose_Response Neurochem Neurochemical Analysis (HPLC) Dose_Response->Neurochem Immunohisto Immunohistochemistry (TH Staining) Dose_Response->Immunohisto Binding Receptor Binding Assay (M1/M4) Dose_Response->Binding Blockade In Vivo Receptor Blockade Binding->Blockade

Caption: Overall experimental workflow for this compound evaluation.

Logical Relationship

Logical_Relationship This compound This compound Anticholinergic Anticholinergic Properties This compound->Anticholinergic Neuroprotection Neuroprotection This compound->Neuroprotection AlphaSyn_Inhibit α-Synuclein Aggregation Inhibition This compound->AlphaSyn_Inhibit M_Receptor_Block Muscarinic Receptor Blockade (M1/M4) Anticholinergic->M_Receptor_Block Motor_Improvement Motor Symptom Improvement M_Receptor_Block->Motor_Improvement Therapeutic_Potential Therapeutic Potential for PD Neuroprotection->Therapeutic_Potential Motor_Improvement->Therapeutic_Potential AlphaSyn_Inhibit->Therapeutic_Potential

Caption: Logical framework for this compound's therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tigloidine Extraction from Datura Seeds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Tigloidine extraction from Datura seeds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, presented in a question-and-answer format.

ProblemPotential Cause(s)Recommended Solution(s)
Low this compound Yield 1. Incomplete Cell Lysis: The solvent is not effectively penetrating the seed material to liberate the alkaloids. 2. Suboptimal Solvent Choice: The solvent used may not have the ideal polarity to efficiently dissolve this compound. 3. Incorrect pH: The alkaloids may be in their salt form, which has low solubility in organic solvents. 4. Insufficient Extraction Time/Repetitions: The extraction process may not be long enough or repeated enough times to extract the majority of the this compound. 5. Degradation of this compound: The extraction conditions (e.g., high temperature, extreme pH) may be causing the this compound to degrade.1. Ensure the Datura seeds are ground to a fine, uniform powder to maximize the surface area for solvent interaction.[1] 2. Test a range of solvents with varying polarities. While this compound is soluble in chloroform (B151607) and other organic solvents, a mixture of solvents might be more effective.[2][3] Methanolic or ethanolic solutions are often effective for extracting alkaloids.[1] 3. For extraction into an organic solvent, basify the plant material or the extraction solvent to a pH of around 10 with a weak base like ammonium (B1175870) hydroxide (B78521) to ensure the this compound is in its free base form.[1] 4. Increase the extraction time or perform multiple extraction cycles with fresh solvent to ensure exhaustive extraction.[1] 5. Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal. Protect extracts from light to prevent degradation.[1] this compound is sensitive to light and moisture.[2]
Co-extraction of Impurities 1. Non-selective Solvent: The chosen solvent is extracting a wide range of compounds in addition to this compound. 2. Presence of Fats and Oils: Datura seeds contain lipids that can be co-extracted, complicating purification.1. Employ a multi-step extraction process. Begin with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities (defatting) before extracting with a more polar solvent for the alkaloids.[4] 2. A preliminary defatting step with a non-polar solvent is highly recommended before the main alkaloid extraction.[4]
Emulsion Formation during Liquid-Liquid Extraction Interaction between Acidic/Basic Aqueous Layer and Organic Solvent: This is a common issue when partitioning the extract between an acidic or basic aqueous solution and an organic solvent.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel. 2. Instead of vigorous shaking, gently invert the separatory funnel multiple times. 3. If an emulsion persists, you can try filtering the mixture through a pad of Celite.
Difficulty in Purifying this compound from Crude Extract 1. Presence of Structurally Similar Alkaloids: The crude extract will contain other tropane (B1204802) alkaloids from the Datura seeds, which can be difficult to separate from this compound. 2. Peak Tailing in Chromatography: The basic nature of this compound can cause it to interact strongly with the acidic stationary phase (e.g., silica (B1680970) gel) in column chromatography, leading to poor separation.1. Utilize column chromatography with silica gel, followed by preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for final purification.[5] 2. To mitigate peak tailing in column chromatography, a small amount of a base like triethylamine (B128534) can be added to the mobile phase. For HPLC, adjusting the mobile phase pH to < 3 or using a base-deactivated column can improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration of this compound in Datura seeds?

A1: this compound is a minor alkaloid in Datura species.[6] The concentration of total tropane alkaloids in Datura stramonium seeds is approximately 0.2%.[7] The exact percentage of this compound within the total alkaloid content can vary depending on the specific Datura species and growing conditions.

Q2: Which solvent is best for this compound extraction?

A2: this compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[3] The choice of solvent will depend on the overall extraction strategy. For an initial crude extraction, a slightly polar solvent like chloroform or a mixture of chloroform and methanol (B129727) is often used.[8] It is recommended to perform a defatting step with a non-polar solvent like hexane (B92381) first.

Q3: What is the purpose of the acid-base extraction steps?

A3: Acid-base extraction is a purification technique used to separate basic compounds like alkaloids from neutral and acidic impurities. The process involves:

  • Dissolving the crude extract in an organic solvent and washing it with an acidic aqueous solution. The basic alkaloids will move to the aqueous layer as their water-soluble salts.

  • The aqueous layer is then basified (e.g., with ammonium hydroxide) to convert the alkaloid salts back to their free base form.

  • The free base alkaloids are then extracted back into an organic solvent, leaving water-soluble impurities behind.[4]

Q4: How can I confirm the presence of this compound in my extract?

A4: Thin Layer Chromatography (TLC) is a common method for the initial identification of alkaloids. The spots can be visualized by spraying with Dragendorff's reagent, which gives a characteristic orange or reddish-brown color with alkaloids. For definitive identification and quantification, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.[5][9]

Data Presentation

The following tables summarize key quantitative data related to the extraction of tropane alkaloids from Datura. While specific data for this compound is limited, the data for major tropane alkaloids can provide a useful baseline for optimizing extraction parameters.

Table 1: Total Alkaloid Content in Datura stramonium

Plant PartTotal Alkaloid Content (% w/w)Reference
Seeds~0.2%[7]
Leaves0.2 - 0.45%[7]

Table 2: Comparison of Extraction Solvents for Tropane Alkaloids

Solvent/MethodTarget AlkaloidsPlant MaterialReported Yield/EfficiencyReference
5% Sulfuric AcidAtropine & Scopolamine (B1681570)Datura ferox seedsHigh yield[10]
Basified Organic SolventsAtropine & ScopolamineDatura ferox seedsYields not significantly different from acid extraction[10]
EthanolTotal AlkaloidsDatura stramonium leaves~2.5% extract yield[9]
HexaneTotal AlkaloidsDatura stramonium seeds~1.25% extract yield[9]
Chloroform:Methanol:Ammonia (15:5:1)Tropane AlkaloidsAtropa baetica rootsHigh efficiency for scopolamine and hyoscyamine[8]
Dichloromethane (as a substitute for chloroform)Tropane AlkaloidsAtropa baetica rootsSimilar extraction efficiencies to chloroform-based methods[8]

Experimental Protocols

Protocol 1: General Acid-Base Extraction of this compound from Datura Seeds

This protocol outlines a standard method for the extraction and preliminary purification of this compound.

Materials:

  • Dried, finely powdered Datura seeds

  • n-Hexane

  • Chloroform (or Dichloromethane)

  • 1% Sulfuric Acid solution

  • Concentrated Ammonium Hydroxide solution

  • Anhydrous Sodium Sulfate

  • Beakers, Separatory Funnel, Filter Paper, Rotary Evaporator

Procedure:

  • Defatting:

    • Place 100g of powdered Datura seeds in a flask.

    • Add 500 mL of n-hexane and stir for 4-6 hours at room temperature.

    • Filter the mixture and discard the hexane extract.

    • Air-dry the defatted seed powder.

  • Alkaloid Extraction:

    • Moisten the defatted seed powder with a small amount of concentrated ammonium hydroxide solution and allow it to stand for 30 minutes.

    • Transfer the basified powder to a Soxhlet extractor and extract with chloroform (or dichloromethane) for 6-8 hours.[4]

    • Alternatively, the basified powder can be macerated with chloroform with agitation for 24 hours.

    • Collect the chloroform extract.

  • Acid-Base Purification:

    • Concentrate the chloroform extract to about 100 mL using a rotary evaporator.

    • Transfer the concentrated extract to a separatory funnel.

    • Add 100 mL of 1% sulfuric acid and shake gently. Allow the layers to separate.

    • Drain the lower acidic aqueous layer (containing the alkaloid salts) into a clean beaker.

    • Repeat the acid wash of the organic layer two more times with 50 mL portions of 1% sulfuric acid.

    • Combine all the acidic aqueous extracts. Discard the remaining organic layer.

  • Liberation and Re-extraction of Free Base Alkaloids:

    • Cool the combined acidic extract in an ice bath.

    • Slowly add concentrated ammonium hydroxide with stirring until the pH of the solution reaches approximately 10. A precipitate of the crude alkaloids may form.

    • Transfer the basified aqueous solution to a separatory funnel.

    • Extract the aqueous layer three times with 50 mL portions of chloroform.

    • Combine the chloroform extracts.

  • Drying and Concentration:

    • Dry the combined chloroform extract over anhydrous sodium sulfate.

    • Filter the dried extract.

    • Evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract containing this compound.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes the separation of this compound from the crude alkaloid extract.

Materials:

  • Crude alkaloid extract

  • Silica gel (for column chromatography)

  • A suitable solvent system (e.g., a gradient of chloroform and methanol, with a small percentage of triethylamine)

  • Glass column for chromatography

  • Fraction collector or test tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

    • Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 100% chloroform with 0.1% triethylamine).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol.

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Use a reference standard for this compound if available.

    • Combine the fractions that show a pure spot corresponding to this compound.

  • Final Concentration:

    • Evaporate the solvent from the combined pure fractions to obtain purified this compound.

Mandatory Visualization

experimental_workflow start Start: Dried, Powdered Datura Seeds defatting Defatting (n-Hexane) start->defatting basification Basification (Ammonium Hydroxide) defatting->basification extraction Alkaloid Extraction (Chloroform/Dichloromethane) basification->extraction acid_wash Acid Wash (1% Sulfuric Acid) extraction->acid_wash separation1 Separation of Aqueous & Organic Layers acid_wash->separation1 basify_aqueous Basify Aqueous Layer (pH ~10) separation1->basify_aqueous Aqueous Layer (Alkaloid Salts) discard1 separation1->discard1 Organic Layer (Impurities) re_extraction Re-extraction (Chloroform) basify_aqueous->re_extraction separation2 Separation of Aqueous & Organic Layers re_extraction->separation2 drying Drying (Anhydrous Na2SO4) separation2->drying Organic Layer (Free Base Alkaloids) discard2 separation2->discard2 Aqueous Layer (Impurities) evaporation Solvent Evaporation (Rotary Evaporator) drying->evaporation crude_extract Crude this compound Extract evaporation->crude_extract purification Purification (Column Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_yield start Low this compound Yield check_grind Is the seed powder fine and uniform? start->check_grind grind_finer Action: Grind seeds to a finer powder. check_grind->grind_finer No check_ph Was the material basified before extraction? check_grind->check_ph Yes grind_finer->check_ph basify Action: Ensure pH is ~10 before organic solvent extraction. check_ph->basify No check_solvent Is the solvent choice optimal? check_ph->check_solvent Yes basify->check_solvent test_solvents Action: Test different solvents or solvent mixtures. check_solvent->test_solvents No check_time Was the extraction time sufficient? check_solvent->check_time Yes test_solvents->check_time increase_time Action: Increase extraction time or perform more cycles. check_time->increase_time No check_temp Was excessive heat used? check_time->check_temp Yes increase_time->check_temp reduce_temp Action: Use lower temperatures and vacuum evaporation. check_temp->reduce_temp Yes yield_improved Yield Improved check_temp->yield_improved No reduce_temp->yield_improved

References

Technical Support Center: Overcoming Solubility Challenges of Tigloidine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the tropane (B1204802) alkaloid Tigloidine, achieving adequate aqueous solubility is a critical step for successful experimentation and formulation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered in the laboratory.

Troubleshooting Guide

This section offers solutions to specific problems you may encounter while trying to dissolve this compound in aqueous solutions.

1. Issue: this compound powder is not dissolving in water at the desired concentration.

  • Question: I am unable to dissolve this compound in water to prepare my stock solution. What can I do?

  • Answer: this compound base has limited solubility in water[1]. To improve its solubility, consider the following approaches:

    • pH Adjustment: this compound is a tropane alkaloid and, like most alkaloids, its solubility is pH-dependent. Alkaloids are generally more soluble in acidic aqueous solutions[2].

      • Recommendation: Attempt to dissolve this compound in a slightly acidic buffer (e.g., pH 4-6). Start with a small amount of this compound powder and gradually add the acidic buffer while stirring. Monitor the pH and adjust as needed with a dilute acid solution (e.g., 0.1 M HCl).

    • Salt Formation: Using a salt form of the active pharmaceutical ingredient (API) is a common strategy to enhance aqueous solubility. This compound is available as a hydrobromide salt, which is expected to have better water solubility than the free base.

      • Recommendation: If you are using this compound free base, consider switching to this compound hydrobromide for improved aqueous solubility.

2. Issue: The this compound solution is cloudy or shows precipitation over time.

  • Question: My this compound solution was initially clear but has now become cloudy. What is causing this and how can I prevent it?

  • Answer: Cloudiness or precipitation can indicate that the solubility limit has been exceeded or that the compound is degrading.

    • Possible Cause - Exceeded Solubility: The concentration of this compound in your solution may be higher than its solubility under the current conditions (e.g., temperature, pH).

      • Troubleshooting:

        • Try gently warming the solution while stirring.

        • Consider diluting the solution to a lower concentration.

        • Re-evaluate the pH of the solution and adjust if necessary to maintain an acidic environment.

    • Possible Cause - Degradation: this compound may be unstable in your aqueous solution, leading to the formation of insoluble degradation products. The stability of tropane alkaloids can be affected by pH, temperature, and light.

      • Troubleshooting:

        • pH: Determine the optimal pH range for this compound stability. Conduct stability studies at different pH values (e.g., acidic, neutral, and alkaline) and temperatures.

        • Light: Protect the solution from light by using amber vials or wrapping the container in aluminum foil. This compound is noted to be sensitive to light and moisture[1].

        • Temperature: Store the solution at the recommended temperature. For long-term storage, refrigeration or freezing is often advisable, but you should first confirm that this does not cause precipitation. Stock solutions can often be stored at -20°C for several months[3].

3. Issue: Inconsistent results in biological assays using this compound solutions.

  • Question: I am observing high variability in my experimental results when using aqueous solutions of this compound. Could this be related to solubility?

  • Answer: Yes, poor solubility and stability of your this compound solution can lead to inconsistent dosing and, consequently, variable experimental outcomes.

    • Recommendation: It is crucial to ensure that this compound is fully dissolved and stable in your vehicle.

      • Quantification: Before each experiment, quantify the concentration of this compound in your solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This will confirm the actual concentration of the active compound being used.

      • Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use.

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the solubility of this compound.

Q1: What is the expected aqueous solubility of this compound?

Q2: Are there any advanced techniques to improve the aqueous solubility of this compound for formulation development?

Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound:

  • Co-solvency: This technique involves adding a water-miscible organic solvent (a co-solvent) to the aqueous solution to increase the drug's solubility.

    • Common Co-solvents: Ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).

    • Consideration: The concentration of the co-solvent needs to be carefully optimized to achieve the desired solubility without causing toxicity in your experimental system.

  • Solid Dispersion: This involves dispersing the drug in a solid hydrophilic carrier at the molecular level. When this solid dispersion is added to water, the carrier dissolves rapidly, releasing the drug as very fine particles, which enhances the dissolution rate.

    • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (B11928114) (HPMC).

    • Preparation Methods: Solvent evaporation, melting, and hot-melt extrusion.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming a water-soluble complex. This has been shown to be effective for other tropane alkaloids[4].

    • Common Cyclodextrins: β-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).

Q3: How can I prepare a stock solution of this compound?

For preparing a stock solution, it is generally recommended to dissolve this compound in an organic solvent in which it is freely soluble, such as chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, or acetone[3]. A general guideline suggests that for higher solubility, you can warm the tube at 37°C and shake it in an ultrasonic bath for a short period[3]. The stock solution in an organic solvent can typically be stored at -20°C for several months[3]. For aqueous experiments, you can then dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent in your aqueous medium is low and does not affect your experiment.

Q4: How can I quantify the concentration of this compound in my aqueous solutions?

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable way to quantify alkaloids like this compound. While a specific validated method for this compound is not detailed in the readily available literature, a general approach can be adapted from methods used for other tropane alkaloids.

  • General HPLC Parameters:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) with an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is often acidic.

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance. The UV-Vis spectrum of alkaloids typically shows absorption peaks around 240-450 nm[5].

It is essential to validate your analytical method for accuracy, precision, linearity, and specificity for reliable quantification.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₂₁NO₂--INVALID-LINK--
Molecular Weight223.31 g/mol --INVALID-LINK--
Aqueous SolubilityLimited[1]
Organic Solvent SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Experimental Protocols

Protocol 1: General Procedure for Solubility Enhancement by pH Adjustment

  • Preparation of Buffers: Prepare a series of aqueous buffers with pH values ranging from 4.0 to 7.0 (e.g., acetate buffer, phosphate buffer).

  • Sample Preparation: Accurately weigh a small amount of this compound powder into separate vials for each buffer.

  • Dissolution: Add a small volume of the respective buffer to each vial and stir vigorously at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After the equilibration period, centrifuge the samples to pellet any undissolved solid. Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC-UV method.

Protocol 2: General Procedure for Quantification of this compound by HPLC-UV

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations to generate a calibration curve.

  • Sample Preparation: Dilute the aqueous experimental samples with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a phosphate buffer (pH adjusted to the acidic range, e.g., pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at the wavelength of maximum absorbance for this compound.

  • Data Analysis: Integrate the peak area of this compound in the chromatograms of the samples and calculate the concentration using the calibration curve generated from the standard solutions.

Visualizations

Experimental_Workflow_for_Solubility_Enhancement cluster_preparation Preparation cluster_experiment Solubility Experiment cluster_analysis Analysis start Start: this compound Powder dissolve Add this compound to Buffers start->dissolve buffers Prepare Aqueous Buffers (Varying pH) buffers->dissolve equilibrate Equilibrate (e.g., 24h with stirring) dissolve->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Quantify this compound by HPLC-UV supernatant->hplc results Determine Solubility at Each pH hplc->results

Caption: Workflow for determining this compound solubility at different pH values.

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Issue: This compound Not Dissolving cause1 Limited Aqueous Solubility of Free Base issue->cause1 cause2 Incorrect pH of Solution issue->cause2 solution1 Use this compound Hydrobromide Salt cause1->solution1 solution3 Use Co-solvents cause1->solution3 solution4 Prepare Solid Dispersion cause1->solution4 solution5 Use Cyclodextrin Complexation cause1->solution5 solution2 Adjust pH to Acidic Range (e.g., pH 4-6) cause2->solution2

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Stabilizing Tigloidine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tigloidine. Our goal is to help you ensure the stability of this compound in solution for accurate and reproducible long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general stability characteristics?

This compound is a tropane (B1204802) alkaloid, a naturally occurring compound found in plants of the Solanaceae family.[1] It is known to be sensitive to light and moisture and has limited solubility in water, though it is soluble in organic solvents like chloroform.[2] Chemically, this compound can undergo hydrolysis, oxidation, and esterification, which can alter its properties.[2]

Q2: What are the primary factors that can cause this compound degradation in solution?

Based on general knowledge of tropane alkaloids and chemical stability principles, the primary factors that can lead to the degradation of this compound in solution include:

  • pH: Extreme acidic or basic conditions can catalyze hydrolysis of the ester group in this compound.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the this compound molecule.

  • Moisture: As this compound is sensitive to moisture, the presence of water can facilitate hydrolytic degradation.[2]

Q3: What are the recommended storage conditions for this compound solutions for long-term experiments?

For long-term storage, it is recommended to store this compound solutions under the following conditions:

  • Temperature: Store at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[3]

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For maximum stability, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Solvent: Use a suitable, dry organic solvent for stock solutions. For aqueous solutions, use buffered solutions at a pH where this compound exhibits maximum stability (to be determined by stability studies).

Troubleshooting Guide: this compound Solution Instability

This guide addresses common issues encountered when preparing and storing this compound solutions for long-term experiments.

Problem Possible Cause Recommended Solution
Loss of potency over time in aqueous solution. Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, especially at non-optimal pH.Conduct a pH-stability profile to determine the pH of maximum stability. Prepare solutions using a buffer at this optimal pH.
Precipitation of this compound from aqueous solution. Low aqueous solubility: this compound has limited solubility in water.[2]Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Discoloration of the solution. Oxidation or photodegradation: Exposure to oxygen or light can lead to the formation of colored degradation products.Prepare and store solutions under an inert atmosphere (nitrogen or argon). Always protect solutions from light by using amber vials or foil wrapping. The addition of an antioxidant may be considered, but its compatibility with the experimental system must be verified.
Inconsistent experimental results. Inconsistent solution preparation and storage: Variability in preparation methods, storage conditions, or age of the solution can lead to inconsistent results.Standardize the solution preparation protocol. Always use freshly prepared solutions or solutions that have been stored under validated stable conditions. Perform regular quality control checks on the solution, such as HPLC analysis, to confirm concentration and purity.

Experimental Protocols

To ensure the stability of your this compound solutions, it is crucial to perform stability-indicating studies. The following are generalized protocols for forced degradation studies, which are designed to intentionally degrade the drug substance to identify potential degradation products and pathways. These studies are a key part of developing a stable formulation.[4]

Protocol 1: pH Stability Study (Hydrolysis)

Objective: To determine the stability of this compound across a range of pH values and identify the pH of maximum stability.

Methodology:

  • Prepare a series of buffer solutions covering a pH range (e.g., pH 2, 4, 7, 9, 12). Common buffers include phosphate, citrate, and borate (B1201080) buffers.

  • Prepare a stock solution of this compound in a suitable solvent.

  • Add a known concentration of the this compound stock solution to each buffer to achieve the desired final concentration.

  • Divide each solution into two sets. Store one set at room temperature and the other at an elevated temperature (e.g., 40°C or 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Immediately analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect any degradation products.

  • Plot the concentration of this compound versus time for each pH and temperature to determine the degradation rate.

Protocol 2: Photostability Study

Objective: To assess the stability of this compound in solution upon exposure to light.

Methodology:

  • Prepare a solution of this compound in a solvent system determined to be suitable from the pH stability study.

  • Place the solution in a photostability chamber and expose it to a standardized light source (e.g., a combination of cool white fluorescent and near-UV lamps).

  • As a control, wrap an identical sample in aluminum foil to protect it from light and place it in the same chamber to experience the same temperature conditions.

  • At specified time intervals, withdraw samples from both the exposed and control solutions.

  • Analyze the samples by HPLC to determine the extent of degradation.

Protocol 3: Thermal Stability Study

Objective: To evaluate the effect of temperature on the stability of this compound in solution.

Methodology:

  • Prepare a solution of this compound in a suitable solvent system.

  • Aliquot the solution into vials and store them at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

  • At defined time points, remove a vial from each temperature and allow it to equilibrate to room temperature.

  • Analyze the samples by HPLC to quantify the remaining this compound.

Protocol 4: Oxidative Stability Study

Objective: To determine the susceptibility of this compound to oxidation.

Methodology:

  • Prepare a solution of this compound in a suitable solvent.

  • Add a low concentration of an oxidizing agent, such as hydrogen peroxide (e.g., 0.1% to 3% H₂O₂).

  • Maintain the solution at room temperature.

  • At various time points, take a sample and quench the oxidation reaction if necessary (e.g., by adding sodium bisulfite).

  • Analyze the sample by HPLC to measure the amount of undegraded this compound.

Data Presentation

The quantitative data from your stability studies should be summarized in tables for easy comparison. Below are template tables that you can use to record your experimental results.

Table 1: pH Stability of this compound (% Remaining) at [Temperature]°C

Time (hours)pH 2pH 4pH 7pH 9pH 12
0100100100100100
2
4
8
24
48

Table 2: Photostability of this compound (% Remaining) at [Temperature]°C

Time (hours)Exposed to LightProtected from Light (Control)
0100100
2
4
8
24

Table 3: Thermal Stability of this compound (% Remaining)

Time (days)4°C25°C40°C60°C
0100100100100
1
7
14
30

Table 4: Oxidative Stability of this compound (% Remaining) with [Oxidant]

Time (hours)% this compound Remaining
0100
1
2
4
8

Visualizations

This compound Degradation Workflow

The following diagram illustrates a logical workflow for investigating the stability of this compound in solution.

cluster_prep Solution Preparation cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_results Results & Optimization prep Prepare this compound Stock Solution dilute Dilute in Test Buffer/Solvent prep->dilute hydrolysis Hydrolysis (pH 2-12) dilute->hydrolysis oxidation Oxidation (H2O2) dilute->oxidation thermal Thermal (4-60°C) dilute->thermal photo Photostability (Light Exposure) dilute->photo sampling Sample at Time Points hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Quantify Degradation hplc->data optimize Determine Optimal Storage Conditions data->optimize cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular ACh Acetylcholine receptor Muscarinic Receptor ACh->receptor Binds g_protein G-protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger response Cellular Response second_messenger->response This compound This compound This compound->receptor Blocks

References

Technical Support Center: Minimizing Side Effects of Tigloidine in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the side effects of Tigloidine in animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary effects in animal models?

This compound is a tropane (B1204802) alkaloid, structurally similar to atropine, that functions as an anticholinergic agent.[1] Its primary mechanism of action is the antagonism of muscarinic acetylcholine (B1216132) receptors, which blocks the effects of the parasympathetic nervous system.[1] In animal studies, this leads to effects such as pupil dilation (mydriasis), increased heart rate (tachycardia), reduced salivation, and decreased gastrointestinal motility.[1][2][3]

Q2: What are the most common side effects of this compound observed in animal studies?

The side effects of this compound are characteristic of its anticholinergic properties. Researchers should be prepared to observe the following, particularly at higher doses:

  • Peripheral Effects:

    • Dry mouth and nose[2][3]

    • Dilated pupils and potential sensitivity to light[2]

    • Increased heart rate[2]

    • Reduced gastrointestinal motility, leading to constipation[2]

    • Urinary retention[2][4]

    • Dry, flushed skin and hyperthermia (at higher doses)[2][4]

  • Central Nervous System (CNS) Effects:

    • Restlessness and agitation[4]

    • Ataxia (impaired coordination)[5]

    • In cases of overdose, potential for delirium, seizures, and coma[2][4][5]

Q3: How can I minimize the anticholinergic side effects of this compound in my animal studies?

Minimizing side effects is crucial for animal welfare and data integrity. Key strategies include:

  • Dose Optimization: Conduct a dose-ranging study to identify the minimum effective dose that achieves the desired pharmacological effect with the fewest side effects.

  • Symptomatic Support: Provide supportive care to alleviate specific side effects. This can include providing wet food or gel packs for hydration to counteract dry mouth and using laxatives or a high-fiber diet to manage constipation.

  • Environmental Modifications: For animals experiencing photosensitivity due to pupil dilation, housing them in a dimly lit environment can reduce stress.

  • Close Monitoring: Regularly monitor animals for the signs listed in Q2. Early detection allows for prompt intervention.

Troubleshooting Guides

Problem: Animal shows signs of excessive sedation or agitation.
  • Question: My animal appears overly sedated or, conversely, is showing signs of agitation and restlessness after this compound administration. What should I do?

  • Answer:

    • Assess the Dose: You may be using a dose that is too high. Review your protocol and consider reducing the dose in subsequent experiments.

    • Rule out Overdose: Severe agitation can be a sign of anticholinergic delirium, a serious condition.[4] If accompanied by other signs of severe toxicity like extreme tachycardia or hyperthermia, this is a medical emergency.

    • Provide a Calm Environment: For agitated animals, a quiet, dark environment can help reduce stimulation.

    • Consider an Antidote (in severe cases): For severe anticholinergic toxicity, physostigmine (B191203) can be used as a reversing agent.[2][5] This should only be done in consultation with a veterinarian and with appropriate monitoring, as physostigmine has its own potential side effects.[2]

Problem: Animal is not eating or drinking.
  • Question: The animal is showing signs of anorexia and is not consuming food or water. What steps should I take?

  • Answer:

    • Check for Dehydration: Anticholinergic drugs can cause dry mouth, which can discourage eating and drinking. Perform a skin turgor test to assess for dehydration.

    • Provide Hydration Support: Offer supplemental hydration in the form of subcutaneous fluids, wet mash, or hydrogels.

    • Address Gastrointestinal Issues: Reduced gut motility can lead to discomfort and a decreased appetite. Ensure the animal is defecating regularly. If constipation is suspected, consult with veterinary staff about appropriate laxatives.

    • Monitor Body Weight: A significant drop in body weight is a key indicator of poor health and may necessitate a humane endpoint.

Problem: Animal exhibits signs of cardiovascular distress.
  • Question: I've noticed a significant and sustained increase in the animal's heart rate. Is this a concern?

  • Answer:

    • Tachycardia is an Expected Effect: An increased heart rate is a known physiological response to muscarinic receptor blockade by this compound.[2]

    • Monitor for Arrhythmias: While an elevated heart rate is expected, the development of arrhythmias is a more serious concern.[6] If you have the capability for ECG monitoring, this can provide valuable information.

    • Evaluate Overall Health: Assess the animal's overall condition. If the tachycardia is accompanied by other signs of distress such as labored breathing or weakness, it may indicate a dose that is too high or an adverse reaction.

    • Consult a Veterinarian: Any concerns about cardiovascular stability should be discussed with a veterinarian.

Data Presentation

Table 1: Anticipated Side Effects of this compound in Rodent Models and Recommended Monitoring Parameters

Side Effect CategorySpecific Signs to MonitorRecommended Monitoring FrequencyPotential Mitigation Strategies
Gastrointestinal Decreased fecal output, hard/dry stools, bloating, reduced food intake.DailyProvide a high-fiber diet or dietary supplements; ensure adequate hydration; consider prophylactic laxatives in consultation with a vet.
Ocular Dilated pupils (mydriasis), potential squinting in bright light.DailyHouse animals in a dimly lit environment to reduce photophobia.
Cardiovascular Increased heart rate (tachycardia).As per experimental protocol, with closer monitoring post-dosing.Ensure the dose is within the therapeutic range; monitor for arrhythmias if possible.
Genitourinary Reduced urine output.Daily cage check for urine spots.Ensure adequate hydration; monitor for signs of discomfort.
General Welfare Reduced grooming, ruffled fur, weight loss, lethargy or hyperactivity.At least twice daily.Provide supportive care, ensure easy access to food and water, and maintain a clean and comfortable environment.

Experimental Protocols

Protocol 1: Dose-Response Determination for this compound in a Rodent Model

  • Animal Model: Select the appropriate rodent species and strain for your research question.

  • Acclimatization: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.

  • Group Allocation: Randomly assign animals to several dose groups (e.g., vehicle control, low, medium, and high dose of this compound). A minimum of 5-8 animals per group is recommended.

  • Drug Preparation: Prepare this compound solutions in a suitable vehicle (e.g., sterile saline). Ensure the final formulation is sterile and at a physiological pH.

  • Administration: Administer this compound via the intended route (e.g., intraperitoneal injection, oral gavage).

  • Monitoring:

    • Record baseline physiological parameters (e.g., heart rate, temperature) before administration.

    • At set time points post-administration (e.g., 15, 30, 60, 120 minutes), re-measure physiological parameters.

    • Continuously observe for the clinical signs outlined in Table 1 for at least 4 hours post-dosing and then at regular intervals for the duration of the study.

    • Record daily food and water intake, body weight, and fecal/urine output.

  • Data Analysis: Analyze the dose-dependent effects on both the desired experimental outcomes and the observed side effects. This will help in selecting an optimal dose for future studies.

Mandatory Visualization

Diagram 1: Simplified Muscarinic Acetylcholine Receptor Signaling Pathway (M1/M3/M5 Subtypes)

muscarinic_pathway cluster_membrane Cell Membrane receptor Muscarinic Receptor (M1, M3, M5) g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes acetylcholine Acetylcholine acetylcholine->receptor Binds & Activates This compound This compound (Antagonist) This compound->receptor Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response (e.g., smooth muscle contraction, glandular secretion) ca_release->cellular_response pkc->cellular_response experimental_workflow start Start Experiment dose_ranging Conduct Dose-Ranging Study start->dose_ranging select_dose Select Minimum Effective Dose dose_ranging->select_dose administer Administer this compound select_dose->administer monitor Monitor for Side Effects (See Table 1) administer->monitor no_effects No/Mild Side Effects monitor->no_effects No adverse_effects Adverse Side Effects Observed monitor->adverse_effects Yes continue_study Continue Study with Monitoring no_effects->continue_study supportive_care Implement Supportive Care (Hydration, Diet, Environment) adverse_effects->supportive_care reassess Re-evaluate Dose/Protocol supportive_care->reassess reassess->administer end End Experiment continue_study->end

References

Technical Support Center: Tigloidine Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of tigloidine using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the exact mass and chemical structure of this compound?

This compound is a tropane (B1204802) alkaloid with the chemical formula C₁₃H₂₁NO₂.[1][2][3][4] Its monoisotopic mass is 223.157228913 Da.[1][3] The structure consists of a tropane ring system with a tiglyl ester group.

Q2: I am not seeing any signal for my this compound standard. What are the initial checks I should perform?

When no signal is observed, a systematic check of the instrument and sample is necessary.

  • Mass Spectrometer Functionality: Verify the mass spectrometer is functioning correctly by injecting a known, stable standard.

  • This compound Standard Integrity: Ensure your this compound standard is properly prepared and has not degraded. For long-term storage, it is recommended to store this compound at 2°C - 8°C in a well-closed container.[2]

  • LC System Check: Confirm the correct mobile phase composition and check for any leaks in the LC system.

  • Mass Spectrometer Settings: Ensure the mass spectrometer is set to the correct ionization mode (positive ion mode is expected for this compound, as with other tropane alkaloids) and that you are monitoring the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺, which would be approximately m/z 224.16.

Q3: My this compound signal is low and inconsistent. What could be the cause?

Low and inconsistent signal intensity for this compound can arise from several factors:

  • Suboptimal Ionization: While this compound, as a tropane alkaloid, is expected to ionize well in positive electrospray ionization (ESI) mode, the efficiency of ionization is highly dependent on the ion source parameters.

  • Matrix Effects: When analyzing this compound in complex biological matrices (e.g., plasma, urine), co-eluting endogenous compounds can suppress the ionization of this compound, leading to a lower signal.

  • Improper Sample Preparation: Incomplete extraction, sample degradation, or the presence of interfering substances from the sample matrix can all contribute to low signal intensity.

  • Instrument Contamination: A contaminated ion source or mass spectrometer can lead to poor sensitivity and signal instability.

Q4: How can I minimize matrix effects for this compound analysis in complex samples?

Matrix effects are a common challenge in LC-MS analysis and can be mitigated through several strategies:

  • Effective Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are often more effective at cleaning up complex samples than simpler methods like protein precipitation.

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as close as possible to the study samples to compensate for matrix effects.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to correct for matrix effects and variations in instrument response. If a labeled standard for this compound is unavailable, a structurally similar compound that does not co-elute with this compound or endogenous compounds could be used.

Troubleshooting Guides

Problem: Poor Peak Shape or Tailing for this compound
Possible Cause Troubleshooting Step
Secondary Interactions with Column This compound is a basic compound. Use a mobile phase with a low concentration of an acidic modifier (e.g., 0.1% formic acid) to improve peak shape. Consider using a column specifically designed for basic compounds.
Column Overload Inject a lower concentration of the standard or sample to see if peak shape improves.
Extra-column Volume Ensure all tubing and connections are appropriate for the LC system to minimize dead volume.
Column Contamination or Degradation Wash the column with a strong solvent or replace it if necessary.
Problem: In-source Fragmentation or Adduct Formation
Possible Cause Troubleshooting Step
High Source Temperature or Voltages Optimize ion source parameters such as capillary voltage, source temperature, and cone/fragmentor voltage to minimize in-source fragmentation and promote the formation of the protonated molecule [M+H]⁺.
Presence of Salts in the Mobile Phase If observing adducts (e.g., [M+Na]⁺, [M+K]⁺), ensure high-purity solvents and additives are used. Reduce the concentration of any non-volatile salts.

Experimental Protocols

Proposed LC-MS/MS Method for this compound Quantification in Human Plasma

This is a hypothetical method based on common practices for tropane alkaloids and requires validation.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • To 100 µL of plasma sample, add an internal standard (if available).

  • Dilute the plasma with 500 µL of 4% phosphoric acid in water.

  • Load the diluted sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • These would need to be optimized by infusing a this compound standard.

    • This compound: Precursor ion (Q1): m/z 224.2 -> Product ions (Q3): To be determined (likely fragments corresponding to the tropane ring or loss of the tiglyl group). A common fragment for the tropane moiety is m/z 124.2.

    • Internal Standard: To be determined based on the chosen standard.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Protocol for this compound Stability Assessment in Plasma

1. Freeze-Thaw Stability

  • Prepare spiked plasma samples at low and high concentrations of this compound.

  • Analyze a set of samples immediately (time zero).

  • Freeze the remaining samples at -80°C for at least 12 hours.

  • Thaw the samples at room temperature.

  • Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3 and 5).

  • Analyze the samples after the final thaw and compare the results to the time-zero samples.

2. Short-Term (Bench-Top) Stability

  • Prepare spiked plasma samples at low and high concentrations.

  • Keep the samples at room temperature for specific durations (e.g., 4, 8, 24 hours).

  • Analyze the samples and compare the concentrations to freshly prepared samples.

3. Long-Term Stability

  • Prepare spiked plasma samples at low and high concentrations.

  • Store the samples at the intended storage temperature (e.g., -80°C).

  • Analyze the samples at various time points (e.g., 1, 3, 6, 12 months) and compare the results to the initial concentrations.

Quantitative Data Summary

The following table presents hypothetical performance data for a validated LC-MS/MS method for this compound, based on typical values for similar tropane alkaloid assays.

ParameterThis compound
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% bias) Within ±15%
Extraction Recovery > 85%
Matrix Effect < 15%

Visualizations

Tigloidine_Fragmentation M This compound [M+H]⁺ m/z 224.2 F1 Tropane moiety m/z 124.2 M->F1 Collision-Induced Dissociation F2 Loss of tiglic acid [M+H - C₅H₈O₂]⁺ M->F2 F3 Other fragments F1->F3

Caption: Predicted fragmentation pathway of this compound.

Caption: General workflow for this compound analysis.

Troubleshooting_Tree Start No or Low this compound Signal CheckInstrument Check Instrument Performance with a known standard Start->CheckInstrument InstrumentOK Instrument OK CheckInstrument->InstrumentOK Pass InstrumentFail Instrument Issue (Contact Service) CheckInstrument->InstrumentFail Fail CheckStandard Check this compound Standard Integrity StandardOK Standard OK CheckStandard->StandardOK Pass StandardFail Prepare Fresh Standard CheckStandard->StandardFail Fail OptimizeSource Optimize Ion Source Parameters SourceOK Source Optimized OptimizeSource->SourceOK SamplePrep Improve Sample Preparation SamplePrepOK Sample Prep OK SamplePrep->SamplePrepOK Chromatography Optimize Chromatography Final Signal Improved Chromatography->Final InstrumentOK->CheckStandard StandardOK->OptimizeSource SourceOK->SamplePrep SamplePrepOK->Chromatography

References

Technical Support Center: Optimizing Tigloidine Dosage for Behavioral Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tigloidine in murine behavioral studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a tropane (B1204802) alkaloid, naturally occurring in plants of the Solanaceae family.[1] Its primary mechanism of action is as an anticholinergic agent, specifically an antagonist at muscarinic acetylcholine (B1216132) receptors.[1] By blocking these receptors, this compound inhibits parasympathetic nervous system responses.[1]

Q2: What are the expected behavioral effects of this compound in mice?

A2: As an anticholinergic, this compound's effects can be complex. It may influence locomotion, learning, and memory. Due to its structural similarity to other tropane alkaloids, it might induce sedation at certain doses. It has been investigated as a potential treatment for conditions like Parkinsonism.[2][3]

Q3: What is a recommended starting dose of this compound for behavioral studies in mice?

A3: Publicly available, peer-reviewed studies providing specific dose-response curves for this compound in various mouse behavioral assays are limited. Therefore, a conservative approach is recommended. A pilot study with a wide range of doses is crucial to determine the optimal dose for your specific behavioral paradigm. It is advisable to start with a low dose and escalate systematically.

Q4: How should I prepare and store this compound?

A4: this compound is typically a white crystalline solid or an oil.[1][4] It has limited solubility in water but is soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] For administration, it may be necessary to form a salt, such as this compound hydrobromide, to improve aqueous solubility.[1][3] The compound is sensitive to light and moisture and should be stored in a dry, dark place at -20°C for long-term stability.[1][2][3] Stock solutions should ideally be prepared fresh on the day of use.[2]

Q5: Which administration route is best for this compound: oral (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.)?

A5: The choice of administration route depends on the experimental goals, such as desired onset and duration of action.

  • Intraperitoneal (i.p.) injection: Often chosen for rapid absorption and systemic distribution.[5]

  • Subcutaneous (s.c.) injection: Provides a slower, more sustained release compared to i.p. injection.[6]

  • Oral gavage (p.o.): Mimics the clinical route of administration for many drugs but may have variable absorption and is subject to first-pass metabolism.[5]

A pilot study comparing different routes is recommended to determine which is most effective for your experimental design.

Troubleshooting Guide

Problem Potential Causes Solutions & Recommendations
No observable behavioral effect - Insufficient Dose: The administered dose may be too low to elicit a response. - Route of Administration: The chosen route may result in poor bioavailability. - Timing of Observation: The behavioral observation period may not align with the drug's peak effect. - Drug Stability: The compound may have degraded due to improper storage or handling.- Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal dose for the desired effect. - Switch Administration Route: Consider switching from oral gavage to intraperitoneal (i.p.) or subcutaneous (s.c.) injection for potentially higher and more rapid bioavailability. - Time-Course Study: In a pilot experiment, measure the behavioral response at different time points after drug administration (e.g., 15, 30, 60, 120 minutes) to identify the peak effect time. - Verify Compound Integrity: Ensure proper storage conditions (dry, dark, -20°C) and fresh preparation of solutions.[2][3]
High variability in behavioral responses between mice - Genetic Differences: Strain, sex, and individual genetic variations can influence drug response.[7] - Environmental Stressors: Inconsistent handling, noise, or lighting can affect behavior.[8][9] - Inconsistent Drug Administration: Variations in injection volume or gavage technique.- Standardize Animal Model: Use mice of the same strain, sex, and age. Littermate controls are ideal.[7] - Controlled Environment: Maintain a consistent and controlled experimental environment (e.g., lighting, temperature, noise levels). Handle mice consistently and gently.[8] - Standardize Procedures: Ensure all experimental procedures, including drug preparation and administration, are standardized and performed consistently by all experimenters.[9]
Adverse effects observed (e.g., stereotypy, seizures, lethargy) - Dose is too high: The administered dose may be approaching toxic levels. - Compound-specific toxicity: Some alkaloids can have narrow therapeutic windows.- Reduce Dosage: Immediately lower the dose in subsequent experiments. - Observe for Dose-Limiting Effects: Carefully observe the animals for any signs of distress or adverse effects during dose-finding studies to establish a maximum tolerated dose. - Consult Literature on Similar Compounds: Review toxicity data for other tropane alkaloids to anticipate potential adverse effects.

Data on Administration and Dosage

Table 1: Administration Routes for Mice

RouteAbbreviationCommon Injection SiteMax Volume (Mouse)Speed of OnsetNotes
Intravenousi.v.Lateral tail vein0.2 mLVery RapidRequires technical skill; provides immediate systemic circulation.[5]
Intraperitoneali.p.Lower right abdominal quadrant0.5 mLRapidRapid absorption; risk of injuring internal organs if done incorrectly.[5]
Subcutaneouss.c.Loose skin over the neck/shoulders0.5 mLModerateSlower absorption than i.p.; good for sustained release.[6]
Oral Gavagep.o.Directly into the stomach via esophagus0.5 mLSlowerMimics human oral administration; subject to first-pass metabolism.[5]

Note: The listed maximum volumes are general guidelines and may vary based on institutional policies and the specific substance being administered.[6][10]

Experimental Protocols

General Considerations for Behavioral Studies:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 30-60 minutes before starting any experiment.

  • Habituation: Habituate mice to the testing apparatus for a set period before the actual test to reduce novelty-induced anxiety.

  • Handling: Handle mice consistently and gently to minimize stress.[8]

  • Environmental Controls: Conduct experiments at the same time of day, under consistent lighting and noise conditions, to minimize variability.[8]

  • Olfactory Cues: Clean the apparatus thoroughly between animals to remove scent cues that could influence the behavior of subsequent mice.[8]

Protocol: Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior

  • Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-porous material. The arena is typically divided into a central zone and a peripheral zone by software.

  • Procedure: a. Administer this compound or vehicle at the predetermined dose and time before the test. b. Gently place the mouse in the center of the open field arena. c. Allow the mouse to explore freely for a set duration (e.g., 5-10 minutes). d. Record the session using a video camera mounted above the arena.

  • Data Analysis: Use automated tracking software to analyze:

    • Total distance traveled (measure of general locomotor activity).

    • Time spent in the center zone versus the peripheral zone (measure of anxiety-like behavior; less time in the center suggests higher anxiety).

    • Rearing frequency (a measure of exploratory behavior).

Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.

  • Procedure: a. Administer this compound or vehicle. b. Place the mouse in the central square of the maze, facing an open arm. c. Allow the mouse to explore the maze for 5 minutes. d. Record the session with a video camera.

  • Data Analysis: Manually or with software, score:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • (Anxiolytic-like effects are indicated by an increase in the time spent and entries into the open arms).

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase A Animal Acclimatization (e.g., 1 week) C Drug Administration (this compound or Vehicle) A->C B This compound Solution Preparation B->C D Pre-Test Waiting Period (e.g., 30 min) C->D Timing is critical E Behavioral Testing (e.g., OFT, EPM) D->E F Video Recording & Tracking E->F G Data Extraction & Quantification F->G H Statistical Analysis G->H I Interpretation of Results H->I

Caption: A typical experimental workflow for a behavioral study using this compound.

signaling_pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) Receptor Muscarinic ACh Receptor (Postsynaptic Neuron) ACh->Receptor Binds & Activates This compound This compound This compound->Receptor Binds & Blocks Response Inhibition of Downstream Signaling Receptor->Response Leads to

References

Technical Support Center: Tigloidine Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Tigloidine during storage. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

Problem: Unexpected Degradation of this compound in Storage

Use the table below to identify potential causes and solutions for this compound degradation.

ObservationPotential CauseRecommended Action
Loss of potency in solid this compound Exposure to light, moisture, or elevated temperatures.Store this compound in a tightly sealed, amber glass vial in a desiccator at the recommended temperature.
Discoloration of solid this compound Oxidation or interaction with contaminants.Store under an inert atmosphere (e.g., argon or nitrogen). Ensure storage containers are clean and free of reactive residues.
Precipitation or cloudiness in this compound solutions Hydrolysis or pH shift.Prepare solutions fresh using a buffered solvent at a slightly acidic to neutral pH. Avoid alkaline conditions.
Appearance of new peaks in HPLC analysis Chemical degradation (hydrolysis, oxidation).Characterize the degradation products. Review storage conditions and solution preparation protocols. Implement a stability-indicating analytical method for routine monitoring.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, a tropane (B1204802) alkaloid ester, is susceptible to several degradation pathways based on its chemical structure. The most common are:

  • Hydrolysis: The ester linkage in this compound is prone to hydrolysis, especially under acidic or basic conditions, yielding tiglic acid and pseudotropine.[1] This is often the primary degradation route in aqueous solutions.

  • Oxidation: The tertiary amine in the tropane ring can be oxidized to form an N-oxide. The double bond in the tigloyl group is also a potential site for oxidation.

  • Photodegradation: Exposure to UV light can induce degradation, potentially through radical-mediated pathways affecting the unsaturated tigloyl moiety and the tropane ring.

.

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize degradation of solid this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Short-term (days to weeks): 0-4 °C. Long-term (months to years): -20 °C.Reduces the rate of chemical reactions, including hydrolysis and oxidation.
Light Store in the dark, using amber or opaque containers.Prevents photodegradation.
Atmosphere Store in a tightly sealed container, preferably under an inert gas like argon or nitrogen.Minimizes exposure to moisture and oxygen, thereby reducing hydrolysis and oxidation.
Container Use glass vials with inert caps.Avoids potential interactions with plasticizers or other leachables from plastic containers.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is highly dependent on pH.[2][3] As an ester, it is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. Extreme pH values (highly acidic or alkaline) will significantly accelerate the degradation of this compound.[3][4] The rate of hydrolysis is generally lowest in the slightly acidic to neutral pH range. For short-term storage of solutions, it is advisable to use a buffer system to maintain a stable pH.

Q4: Are there any known incompatible excipients for this compound formulations?

A4: While specific compatibility studies for this compound are not widely published, general knowledge of tropane alkaloid chemistry suggests avoiding certain types of excipients in formulations:

  • Alkaline excipients: Excipients with a basic pH could catalyze the hydrolysis of the ester linkage.

  • Hygroscopic excipients: These can attract moisture, which can then participate in the hydrolytic degradation of this compound, especially in solid dosage forms.[5]

  • Excipients with reactive impurities: Some excipients may contain residual peroxides or other oxidizing agents from their manufacturing process, which could lead to the oxidative degradation of this compound.

It is crucial to conduct compatibility studies with your specific formulation excipients.[5][6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound to 105 °C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization will be required.

ParameterSuggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 30 °C

Visualizations

Degradation_Pathway This compound This compound Hydrolysis_Products Pseudotropine + Tiglic Acid This compound->Hydrolysis_Products Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Product_N_Oxide This compound N-Oxide This compound->Oxidation_Product_N_Oxide Oxidation (e.g., H₂O₂) Oxidation_Product_Epoxide Tigloyl Epoxide Derivative This compound->Oxidation_Product_Epoxide Oxidation (e.g., Peroxides) Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stock_Solution->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling HPLC_Analysis Stability-Indicating HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis and Degradant Identification HPLC_Analysis->Data_Analysis Troubleshooting_Tree cluster_storage Storage Issues cluster_solution Solution Issues Start This compound Degradation Observed Check_Storage Review Storage Conditions Start->Check_Storage Check_Solution Review Solution Preparation Start->Check_Solution Temp Temperature Incorrect? Check_Storage->Temp Light Exposed to Light? Check_Storage->Light Moisture Exposed to Moisture? Check_Storage->Moisture pH_Control pH Uncontrolled? Check_Solution->pH_Control Solvent Incompatible Solvent? Check_Solution->Solvent Age Solution Aged? Check_Solution->Age Action_Temp Store at Recommended Temperature Temp->Action_Temp Yes Action_Light Store in Dark/Amber Vial Light->Action_Light Yes Action_Moisture Use Desiccator and Tightly Seal Moisture->Action_Moisture Yes Action_pH Use Buffered Solution pH_Control->Action_pH Yes Action_Solvent Verify Solvent Compatibility Solvent->Action_Solvent Yes Action_Age Prepare Fresh Solutions Age->Action_Age Yes

References

Addressing variability in experimental results with Tigloidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with Tigloidine. The information is presented in a question-and-answer format to directly address common issues encountered during research and development.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a tropane (B1204802) alkaloid, structurally analogous to atropine.[1][2] Its primary mechanism of action is as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), which means it blocks the action of the neurotransmitter acetylcholine at these sites.[1][3] This anticholinergic activity affects both the central and peripheral nervous systems.[3]

Q2: What are the common experimental applications of this compound?

A2: Historically, this compound was investigated for its therapeutic potential in treating conditions such as Parkinsonism and other spastic motor disorders.[4] In a research context, it is used as a tool to study the cholinergic system and the effects of muscarinic receptor blockade.

Q3: How should this compound be stored to ensure its stability?

A3: To ensure stability, this compound should be stored in a dry, dark place. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best kept at -20°C.[3] The compound is sensitive to light and moisture, so proper storage is crucial to prevent degradation and maintain its activity.[3]

Q4: What are the known safety precautions for handling this compound?

A4: this compound is for research use only and not for human or veterinary use.[3] As an anticholinergic agent, it can have significant physiological effects. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling the compound.

Section 2: Troubleshooting Experimental Variability

In Vitro Experiments

Q5: My in vitro assay results with this compound are inconsistent. What are the potential causes?

A5: Variability in in vitro assays can stem from several factors. Consider the following:

  • Compound Stability: As mentioned, this compound is sensitive to light and moisture.[3] Ensure that stock solutions are freshly prepared and protected from light. If using frozen stock solutions, minimize freeze-thaw cycles.

  • Solvent Effects: this compound has limited solubility in water but is soluble in organic solvents like chloroform.[3] The choice of solvent and its final concentration in the assay can impact results. It is advisable to test the effect of the vehicle on the assay as a control.

  • Assay Conditions: Factors such as pH, temperature, and incubation time can all influence the binding of this compound to its target receptors. Ensure these parameters are consistent across experiments.

  • Receptor Subtype Specificity: this compound is a muscarinic antagonist, but its affinity for the different receptor subtypes (M1-M5) may vary. The specific receptor subtype(s) expressed in your cell line or tissue preparation will influence the observed effect.

Q6: I am observing lower than expected potency for this compound in my cell-based assay. What could be the reason?

A6: Lower than expected potency can be due to several factors:

  • Compound Degradation: Verify the integrity of your this compound stock. Degradation due to improper storage is a common cause of reduced activity.

  • Cell Line Characteristics: The expression level of the target muscarinic receptor in your cell line can affect the apparent potency. Lower receptor expression may require higher concentrations of the antagonist to elicit a response.

  • Presence of Endogenous Agonists: If your cell culture medium contains components that can activate muscarinic receptors, this can compete with this compound and reduce its apparent potency.

  • Assay Readout: The functional assay you are using (e.g., calcium mobilization, cAMP measurement) has its own dynamic range and sensitivity, which can influence the measured potency of an antagonist.

In Vivo Experiments

Q7: I am not seeing the expected behavioral effects of this compound in my animal model. What should I check?

A7: A lack of in vivo efficacy can be multifactorial:

  • Dose Selection: The effective dose of this compound can vary depending on the animal model and the specific effect being measured. For example, in mice, doses of 80-100 mg/kg (i.p.) were found to be effective in preventing tremorine-induced tremors and salivation, while lower doses were not.[2][5] A dose-response study is recommended to determine the optimal dose for your specific experimental conditions.

  • Route of Administration: The bioavailability of this compound can differ with the route of administration (e.g., intraperitoneal, oral). Ensure the chosen route allows for adequate absorption and distribution to the target tissues.

  • Metabolism and Clearance: The half-life of this compound in your animal model may be short, leading to rapid clearance and a shorter duration of action. Consider the timing of your behavioral assessments relative to drug administration.

  • Animal Strain and Species Differences: Pharmacokinetic and pharmacodynamic properties of drugs can vary between different species and even strains of the same species.

Q8: I am observing significant side effects in my animals treated with this compound, which are confounding my results. How can I mitigate this?

A8: this compound, as a non-selective muscarinic antagonist, can cause a range of peripheral and central side effects, including dry mouth, blurred vision, and changes in heart rate and gastrointestinal motility.

  • Dose Optimization: The dose that produces the desired therapeutic effect may be close to the dose that causes significant side effects. A careful dose-response study can help identify a therapeutic window.

  • Selective Antagonists: If the desired effect is mediated by a specific muscarinic receptor subtype, consider using a more selective antagonist to minimize off-target effects.

  • Supportive Care: For some side effects, supportive care measures may be necessary to ensure animal welfare and the integrity of the experiment.

Section 3: Data Presentation

Table 1: In Vivo Efficacy of this compound Hydrobromide in Mice

Experimental ModelTreatmentDose (mg/kg, i.p.)OutcomeReference
Physostigmine-induced lethalityThis compound HBr20-60No protection[2]
This compound HBr100 and above80% protection[2]
Tremorine-induced tremor and salivationThis compound HBrup to 40No prevention[2][5]
This compound HBr80-100Marked prevention[2][5]
Reserpine and tetrabenazine-induced sedation and ptosisThis compound HBrup to 100No significant effect[2][5]

Section 4: Experimental Protocols

In Vitro: Muscarinic Receptor Binding Assay (General Protocol)

This protocol provides a general framework for a radioligand binding assay to determine the affinity of this compound for muscarinic receptors.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from transfected cell lines or tissue homogenates).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • This compound stock solution.

  • Non-specific binding control (e.g., 1 µM Atropine).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes according to standard laboratory protocols. Determine the protein concentration using a suitable method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer

    • Radioligand (at a concentration close to its Kd)

    • For total binding wells: Assay Buffer

    • For non-specific binding wells: Atropine (1 µM final concentration)

    • For competition wells: Serial dilutions of this compound

    • Membrane suspension (typically 20-50 µg of protein per well)

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for this compound by fitting the competition binding data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo: Assessment of Anticholinergic Activity in Mice (Tremorine-Induced Tremor Model)

This protocol is based on the methodology described by Sanghvi et al. (1968).[2][5]

Materials:

  • Male mice (specify strain and weight).

  • This compound hydrobromide.

  • Tremorine hydrochloride.

  • Vehicle (e.g., saline).

  • Syringes and needles for intraperitoneal (i.p.) injection.

  • Observation cages.

  • Stopwatch.

Procedure:

  • Animal Acclimation: Acclimate the mice to the housing and experimental conditions for at least one week prior to the experiment.

  • Drug Preparation: Prepare fresh solutions of this compound hydrobromide and Tremorine hydrochloride in the vehicle on the day of the experiment.

  • Treatment Groups: Divide the animals into multiple groups, including:

    • Vehicle control group.

    • This compound treatment groups (e.g., 20, 40, 80, 100 mg/kg).

  • Drug Administration:

    • Administer the assigned dose of this compound or vehicle via i.p. injection.

    • 30 minutes after this compound/vehicle administration, administer Tremorine hydrochloride (e.g., 20 mg/kg, i.p.) to all animals.

  • Observation:

    • Immediately after Tremorine injection, place the mice individually in observation cages.

    • Observe the animals for the onset and severity of tremors and salivation for a predetermined period (e.g., 60 minutes).

    • Use a scoring system to quantify the intensity of tremors and salivation at regular intervals (e.g., every 5-10 minutes).

  • Data Analysis: Compare the scores for tremors and salivation between the this compound-treated groups and the vehicle control group. Determine the dose of this compound that significantly reduces or prevents the tremorine-induced effects.

Section 5: Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Muscarinic_Receptor Muscarinic Receptor (M1, M3, M5) Gq_11 Gq/11 Muscarinic_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor Agonist This compound This compound This compound->Muscarinic_Receptor Antagonist

Caption: Antagonistic action of this compound on the Gq/11 signaling pathway.

Experimental_Workflow cluster_0 Preparation cluster_1 Procedure cluster_2 Observation & Analysis Animal_Acclimation Animal Acclimation Drug_Preparation Prepare this compound and Tremorine Solutions Animal_Acclimation->Drug_Preparation Group_Allocation Randomly Allocate Animals to Treatment Groups Drug_Preparation->Group_Allocation Tigloidine_Injection Administer this compound or Vehicle (i.p.) Group_Allocation->Tigloidine_Injection Wait Wait 30 minutes Tigloidine_Injection->Wait Tremorine_Injection Administer Tremorine (i.p.) Wait->Tremorine_Injection Observation Observe for Tremors and Salivation (60 min) Tremorine_Injection->Observation Scoring Score Symptoms at Regular Intervals Observation->Scoring Data_Analysis Compare Scores Between Groups Scoring->Data_Analysis

Caption: Workflow for in vivo assessment of this compound's anticholinergic activity.

Troubleshooting_Logic Start Inconsistent Experimental Results with this compound Check_Storage Verify Proper Storage (Dry, Dark, Refrigerated) Start->Check_Storage Prepare_Fresh Prepare Fresh Stock Solutions Check_Storage->Prepare_Fresh If Improper Check_Solvent Evaluate Solvent Effects (Vehicle Control) Check_Storage->Check_Solvent If Proper Standardize_Assay Standardize Assay Parameters (pH, Temp, Time) Check_Solvent->Standardize_Assay Consider_Receptor Consider Receptor Subtype Expression Standardize_Assay->Consider_Receptor Dose_Response Conduct Dose-Response Study Consider_Receptor->Dose_Response

Caption: Troubleshooting flowchart for addressing variability in this compound experiments.

References

Technical Support Center: Refining Purification Protocols for High-Purity Tigloidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity Tigloidine. The following sections offer detailed experimental protocols, data summaries, and visual workflows to address common challenges encountered during the isolation and purification of this tropane (B1204802) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound?

A1: this compound is a tropane alkaloid naturally found as a minor constituent in several plants of the Solanaceae family. The most commonly cited sources include Duboisia myoporoides, Datura stramonium, Physalis peruviana, and Mandragora turcomanica.[1]

Q2: What are the key chemical properties of this compound relevant to its purification?

A2: this compound is soluble in organic solvents such as chloroform (B151607) and has limited solubility in water.[2] As a basic alkaloid, its solubility is pH-dependent; it forms water-soluble salts in acidic conditions and is more soluble in organic solvents in its freebase form at higher pH. It is also sensitive to light and moisture, necessitating controlled storage conditions.[2]

Q3: What are the most common impurities encountered during this compound purification?

A3: When extracting from natural sources, common impurities include other structurally related tropane alkaloids (e.g., atropine, scopolamine, tropine, pseudotropine), as well as non-alkaloidal plant components like fats, waxes, pigments, and sugars.[3][4][5]

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a standard method for purity assessment.[1][6] Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used for the analysis of tropane alkaloids.[7] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of purification progress.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Low Extraction Yield

Q: My initial extraction of this compound from plant material is yielding very low amounts of the crude alkaloid. What are the likely causes and how can I improve the yield?

A: Low extraction yield can stem from several factors:

  • Improper Solvent Choice: Ensure the solvent polarity is appropriate. For the initial extraction of the free base from basified plant material, a moderately polar organic solvent like chloroform or a mixture of chloroform and methanol (B129727) is often effective.

  • Insufficient Basification: The plant material must be adequately basified (typically to pH 9-10) to convert the this compound salts into their freebase form, which is soluble in organic solvents.

  • Inadequate Grinding of Plant Material: The plant material should be finely ground to increase the surface area for efficient solvent penetration.

  • Insufficient Extraction Time or Temperature: The extraction process may require longer durations or gentle heating to be effective. However, be cautious as excessive heat can degrade the alkaloid.

  • Incomplete Solvent Removal: Ensure the solvent is fully evaporated from the extract, as residual solvent can affect yield calculations and subsequent steps.

Chromatography Issues

Q: I am observing significant peak tailing for this compound on my silica (B1680970) gel column. What is causing this and how can I achieve better separation?

A: Peak tailing of basic compounds like this compound on acidic silica gel is a common problem due to strong interactions between the basic amine group of the alkaloid and the acidic silanol (B1196071) groups on the silica surface.[8]

  • Solution 1: Add a Basic Modifier: The most common solution is to add a small amount of a base, such as triethylamine (B128534) (0.5-2%) or ammonia, to the mobile phase.[8] This will neutralize the active acidic sites on the silica gel, leading to more symmetrical peaks.

  • Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (B75360) (basic or neutral), or a deactivated silica gel.

  • Solution 3: Check for Column Overloading: Tailing can also be a result of overloading the column. A general guideline is to load an amount of crude material that is 1-5% of the mass of the silica gel.[8]

Q: I am struggling to separate this compound from other closely related tropane alkaloids using HPLC. What can I do to improve the resolution?

A: Separating structurally similar alkaloids requires careful optimization of your chromatographic conditions.

  • Optimize the Mobile Phase: For reverse-phase HPLC (e.g., C18 column), experiment with different solvent systems (e.g., water/methanol vs. water/acetonitrile) and adjust the pH of the aqueous component.[6] Using a buffer and adjusting the pH can alter the ionization state of the alkaloids and improve separation.

  • Try a Different Column: A phenyl-hexyl column might offer different selectivity for aromatic-containing alkaloids compared to a standard C18 column.[6]

  • Gradient Elution: Employ a shallow gradient elution to enhance the separation of closely eluting peaks.

  • Solid-Phase Extraction (SPE): Use a cation-exchange SPE cartridge to clean up the sample before HPLC analysis. This can remove interfering compounds and enrich the alkaloid fraction.[2]

Crystallization Difficulties

Q: My purified this compound is an oil and will not crystallize. How can I induce crystallization?

A: The inability to crystallize is often due to residual solvents or minor impurities.

  • Ensure Complete Solvent Removal: Use a high vacuum and gentle heating to remove all traces of the purification solvents.

  • Use a Seed Crystal: If available, adding a small seed crystal of pure this compound can initiate crystallization.

  • Solvent-Antisolvent System: Dissolve the oil in a minimal amount of a good solvent (e.g., ethanol) and then slowly add an anti-solvent (a solvent in which this compound is poorly soluble, e.g., cold hexanes) until the solution becomes cloudy. Allow the solution to stand undisturbed.

  • Slow Evaporation: Dissolve the oil in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.

  • Re-purification: If the above methods fail, the oil likely contains impurities that are inhibiting crystallization. Re-purifying the oil by column chromatography may be necessary.[5]

Data Presentation

Table 1: Representative Parameters for Tropane Alkaloid Purification

Note: The following values are representative for the purification of tropane alkaloids and may need to be optimized for this compound.

Purification StepParameterTypical Value/RangeExpected PurityExpected Yield
Extraction Plant MaterialDried and finely powderedN/AN/A
SolventChloroform:Methanol (e.g., 9:1) with basification< 10%> 90% (crude extract)
Acid-Base Partitioning Acidic Wash1-5% HCl or H₂SO₄10-40%80-95%
BasificationNH₄OH or Na₂CO₃ to pH 9-10
Organic ExtractionChloroform or Dichloromethane
Column Chromatography Stationary PhaseSilica gel or Alumina> 95%60-80%
Mobile PhaseChloroform:Methanol with 1% NH₄OH
Crystallization Solvent SystemEthanol (B145695)/Hexane (B92381) or Acetone> 99%70-90%

Experimental Protocols

Protocol 1: Extraction and Acid-Base Purification of this compound from Plant Material

  • Preparation of Plant Material: Air-dry and finely grind the plant material (e.g., leaves and stems of Duboisia myoporoides).

  • Basification and Extraction:

    • Moisten the powdered plant material with a 10% sodium carbonate solution until the pH is approximately 9-10.

    • Macerate the basified material with chloroform for 24-48 hours with occasional stirring.

    • Filter the mixture and collect the chloroform extract. Repeat the extraction process three times to ensure complete recovery.

    • Combine the chloroform extracts and concentrate under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 1% sulfuric acid.

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic solution with diethyl ether or hexane to remove fats and pigments. Discard the organic layer.

    • Basify the aqueous layer to pH 9-10 with ammonium (B1175870) hydroxide. The freebase this compound will precipitate or become less water-soluble.

    • Extract the basified aqueous solution three times with chloroform.

    • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified crude alkaloid extract.

Protocol 2: Column Chromatography Purification of this compound

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., Chloroform:Methanol:Ammonia 85:14:1).[8]

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude alkaloid extract from Protocol 1 in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing this compound.

  • Isolation:

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Crystallization of this compound

  • Dissolution: Dissolve the purified this compound from Protocol 2 in a minimal amount of a warm solvent in which it is readily soluble (e.g., ethanol or acetone).

  • Induce Crystallization:

    • Slowly add a cold anti-solvent (e.g., n-hexane or petroleum ether) until the solution becomes slightly turbid.

    • Alternatively, allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.

  • Crystal Collection:

    • Collect the formed crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold anti-solvent.

    • Dry the crystals under vacuum to obtain high-purity this compound.

Mandatory Visualization

experimental_workflow plant_material Dried Plant Material extraction Basification & Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base purified_crude Purified Crude Alkaloid acid_base->purified_crude chromatography Column Chromatography purified_crude->chromatography pure_fractions Pure this compound Fractions chromatography->pure_fractions crystallization Crystallization pure_fractions->crystallization high_purity High-Purity this compound crystallization->high_purity

Caption: General experimental workflow for the purification of this compound.

troubleshooting_workflow start Peak Tailing Observed in Chromatography cause Primary Cause: Interaction with Acidic Silanol Groups start->cause solution1 Add Basic Modifier to Mobile Phase (e.g., TEA, NH3) cause->solution1 solution2 Use Alternative Stationary Phase (e.g., Alumina, Deactivated Silica) cause->solution2 solution3 Reduce Sample Load on Column cause->solution3 result Symmetrical Peak Achieved solution1->result solution2->result solution3->result

Caption: Troubleshooting workflow for peak tailing in chromatography.

References

Managing unexpected pharmacological effects of Tigloidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tigloidine in their experiments. This compound is a tropane (B1204802) alkaloid, analogous to atropine, with known anticholinergic activity.[1][2][3] Its primary mechanism of action is the antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). While its expected effects are related to this anticholinergic action, researchers may encounter unexpected pharmacological effects. This guide is designed to help you identify, troubleshoot, and manage these events to ensure data integrity and experimental success.

Frequently Asked Questions (FAQs)

Section 1: General & In Vitro Assays

Q1: What is the primary mechanism of action for this compound? A1: this compound is an anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][3] This blocks the action of the neurotransmitter acetylcholine, which is involved in a wide range of central and peripheral nervous system functions.[3][4]

Q2: My in vitro assay results (e.g., receptor binding, cell viability) are highly variable between experiments. What are the common causes? A2: Inconsistent results in in vitro assays are a common challenge. The source of variability can often be traced to several factors unrelated to the compound's pharmacology. Key areas to investigate include:

  • Reagent Quality & Consistency: Lot-to-lot variance in critical reagents like antibodies, media, or serum can significantly impact results.[5]

  • Compound Handling: Ensure the purity of each batch of this compound via methods like HPLC/MS. Confirm its stability in your chosen solvent and storage conditions, as degradation can lead to lower-than-expected activity.[6][7]

  • Protocol Adherence: Minor deviations in incubation times, temperatures, or cell densities can introduce significant variability.[8][9]

  • Cell Culture Conditions: Factors such as cell line passage number, confluency, and health can alter cellular responses.

Q3: How can I standardize my in vitro protocol to reduce variability? A3: To improve reproducibility, establish and strictly follow a standard operating procedure (SOP). We recommend using a single, qualified batch of critical reagents for a complete set of experiments, implementing regular cell line authentication, and ensuring consistent environmental conditions for all assays.[5][8]

Section 2: In Vivo & Preclinical Models

Q4: What are the expected physiological effects of this compound in animal models? A4: Based on its anticholinergic properties, expected effects at therapeutic doses include symptoms like dry mouth, mydriasis (pupil dilation), and potentially a slight increase in heart rate.[4] In models of Parkinsonism, a reduction in tremors may be observed.[1][2]

Q5: I'm observing significant tachycardia and arrhythmias in my animal models, beyond a mild heart rate increase. Is this expected? A5: While mild tachycardia can be an expected side effect of anticholinergics, severe tachycardia or the appearance of arrhythmias is an unexpected and serious adverse effect that requires immediate investigation.[4][10] This could indicate off-target cardiotoxic effects or extreme sensitivity in the chosen animal model. Preclinical cardiovascular safety assessment is a critical step in drug development.[11][12][13]

Q6: Routine blood work from my animal studies shows elevated liver enzymes (ALT/AST). Is this compound known to be hepatotoxic? A6: Drug-Induced Liver Injury (DILI) is a significant concern in drug development and can be an unexpected off-target effect.[14][15] While there is no widespread data suggesting this compound is a potent hepatotoxin, elevated liver enzymes are a clear warning sign that should be systematically investigated. Animal models are essential but have limitations in predicting human DILI.[16][17]

Q7: My animals are showing paradoxical CNS effects like hyperactivity or seizures instead of the expected sedation or anti-tremor activity. What could be the cause? A7: Paradoxical CNS effects can arise from several factors, including dose-dependent engagement of different receptor subtypes, off-target interactions, or the formation of active metabolites with different pharmacological profiles.[6][18] A systematic investigation is required to distinguish between an off-target effect and an unusual manifestation of the primary mechanism of action at high receptor occupancy.[18][19]

Troubleshooting Guides

Guide 1: Investigating Unexpected Cardiovascular Events

If you observe severe tachycardia, arrhythmias, or significant blood pressure changes, follow this workflow to identify the cause.

  • Caption: Troubleshooting workflow for unexpected cardiovascular effects.

Data Presentation: Hypothetical Dose-Response Effect of this compound on Heart Rate

Dose Group (mg/kg, i.p.)NMean Heart Rate (BPM)Std. DeviationObservation Notes
Vehicle Control835015Normal sinus rhythm
1 mg/kg this compound838020Mild tachycardia, sinus rhythm
5 mg/kg this compound845035Significant tachycardia, sinus rhythm
10 mg/kg this compound858060Severe tachycardia, occasional premature ventricular contractions (PVCs) noted in 3/8 animals
Guide 2: Assessing Potential Drug-Induced Liver Injury (DILI)

Use this guide if you detect elevated liver enzymes or other signs of hepatotoxicity.

  • Caption: Workflow for investigating potential hepatotoxicity.

Data Presentation: Hypothetical Liver Function Test Results

Treatment Group (7 days)NALT (U/L)AST (U/L)ALP (U/L)
Vehicle Control1045 ± 860 ± 11150 ± 25
This compound (5 mg/kg/day)1052 ± 1065 ± 14155 ± 30
This compound (20 mg/kg/day)10180 ± 45250 ± 60160 ± 28
Positive Control (APAP)10450 ± 90510 ± 110180 ± 40
*p < 0.05 vs. Vehicle Control
Guide 3: Diagnosing In Vitro Assay Variability

Follow these steps to pinpoint the source of inconsistent results in your cell-based or biochemical assays.

  • Caption: Logic diagram for troubleshooting in vitro assay variability.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Off-Target Screening

This protocol is used to determine if this compound binds to other receptors that could explain unexpected effects. Radioligand binding assays are a gold standard for measuring ligand affinity.[20][21][22]

Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of off-target receptors (e.g., adrenergic, dopaminergic, serotonergic receptors).

Materials:

  • Membrane preparations expressing the receptor of interest.

  • Radioligand specific for the receptor of interest (e.g., [³H]-Prazosin for α1-adrenergic receptors).

  • Unlabeled this compound stock solution.

  • Assay buffer (specific to the receptor).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and microplate scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of unlabeled this compound in assay buffer. The concentration range should span at least five log units to generate a full competition curve.

  • Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the specific radioligand (typically at or below its Kₔ value), and varying concentrations of unlabeled this compound.[23]

  • Equilibrium: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with bound radioligand.[21]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: Assessment of Hepatotoxicity Markers in Rodent Models

This protocol outlines the basic steps for evaluating DILI in animals treated with this compound.[24][25]

Objective: To measure key serum biomarkers and perform basic histological analysis to assess potential liver damage.

Materials:

  • This compound formulation for in vivo administration.

  • Rodent model (e.g., Wistar rats or C57BL/6 mice).

  • Blood collection tubes (serum separator tubes).

  • Centrifuge.

  • Reagents for ALT, AST, and ALP biochemical assays.

  • 10% neutral buffered formalin.

  • Paraffin, microtome, glass slides.

  • Hematoxylin and Eosin (H&E) stains.

Methodology:

  • Dosing: Administer this compound to animals daily for a predetermined period (e.g., 7 or 14 days). Include a vehicle control group and a positive control group (e.g., treated with a known hepatotoxin like acetaminophen) for comparison.[24]

  • Sample Collection: At the end of the treatment period, collect blood via cardiac puncture or another terminal method. Allow the blood to clot, then centrifuge to separate the serum.

  • Biochemical Analysis: Use a clinical chemistry analyzer or commercially available kits to measure the serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).[26]

  • Tissue Collection: Immediately following blood collection, perfuse the liver with saline and then fix a portion in 10% neutral buffered formalin for at least 24 hours.

  • Histopathology: Process the fixed liver tissue, embed it in paraffin, and section it using a microtome. Mount the sections on glass slides and perform H&E staining.

  • Microscopic Examination: A qualified pathologist should examine the stained liver sections for signs of injury, such as necrosis, inflammation, steatosis (fatty change), and cholestasis.

Signaling Pathway Visualization

This diagram illustrates the general mechanism of action for this compound at a muscarinic receptor.

  • Caption: Simplified mAChR signaling and this compound antagonism.

References

Validation & Comparative

A Comparative Efficacy Analysis of Tigloidine and Atropine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two tropane (B1204802) alkaloids, Tigloidine and atropine (B194438). Both compounds are recognized for their anticholinergic properties, primarily exerted through the antagonism of muscarinic acetylcholine (B1216132) receptors. While atropine is a well-characterized, non-selective muscarinic antagonist with broad clinical applications, this compound, a naturally occurring analogue, has a more limited history of use, notably in the treatment of Parkinsonism.[1][2] This comparison aims to present the available quantitative data, detail relevant experimental methodologies, and visualize the underlying molecular and experimental frameworks.

Data Presentation: A Comparative Overview

Table 1: Muscarinic Receptor Binding Affinities of Atropine

Receptor SubtypeKᵢ (nM)IC₅₀ (nM)
M1 0.7 - 2.11.0 - 2.9
M2 0.8 - 2.51.2 - 3.5
M3 0.6 - 1.80.9 - 2.5
M4 1.0 - 3.01.4 - 4.2
M5 1.2 - 3.61.7 - 5.0

Data compiled from various in vitro studies. The range of values reflects inter-study variability.

This compound: Qualitative Efficacy and Historical Context

This compound, also known under the trade name Tropigline, is a tropane alkaloid found in plants of the Solanaceae family.[2] It is structurally analogous to atropine and possesses anticholinergic activity.[1] Historically, this compound was used in the treatment of Parkinson's disease, suggesting an effect on the central nervous system, likely through the blockade of muscarinic receptors.[1] In vivo studies in animal models have demonstrated its anticholinergic effects, such as the prevention of tremor and salivation induced by tremorine. However, these studies do not provide the specific receptor binding affinities required for a direct quantitative comparison with atropine.[1]

Experimental Protocols

To generate the comparative data necessary for a complete efficacy profile of this compound versus atropine, the following standard experimental protocols would be employed.

Radioligand Receptor Binding Assay

This in vitro assay is the gold standard for determining the binding affinity of a drug to its receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound and atropine for each of the five muscarinic receptor subtypes (M1-M5).

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines engineered to express a high density of a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Competitive Binding: A constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound or atropine).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand via rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Models of Anticholinergic Activity

Animal models are utilized to assess the physiological effects of anticholinergic drugs.

Objective: To compare the in vivo potency of this compound and atropine in blocking muscarinic receptor-mediated physiological responses.

Methodology (Oxotremorine-induced Tremor and Salivation Model):

  • Animal Model: Mice are commonly used for this assay.

  • Drug Administration: Animals are pre-treated with various doses of this compound or atropine, typically via intraperitoneal injection.

  • Cholinergic Challenge: After a set pre-treatment time, a muscarinic agonist such as oxotremorine (B1194727) is administered to induce characteristic cholinergic effects, including tremors and excessive salivation.

  • Observation and Scoring: The severity of tremors and the amount of salivation are observed and scored at regular intervals.

  • Data Analysis: The dose of each antagonist required to reduce the cholinergic effects by 50% (ED₅₀) is calculated, providing a measure of in vivo potency.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane mAChR Muscarinic Acetylcholine Receptor G_Protein G-protein mAChR->G_Protein Activates Acetylcholine Acetylcholine Acetylcholine->mAChR Binds & Activates Tigloidine_Atropine This compound / Atropine (Antagonist) Tigloidine_Atropine->mAChR Competitively Binds & Blocks Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector_Enzyme->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Experimental_Workflow cluster_radioligand Radioligand Binding Assay Membranes Receptor-expressing Cell Membranes Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Antagonist Radioligand->Incubation Test_Compound This compound or Atropine (Varying Concentrations) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50 & Ki Determination Counting->Analysis

References

Tigloidine vs. Scopolamine: A Comparative Guide for Motion Sickness Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of tigloidine and scopolamine (B1681570), two anticholinergic compounds, for their application in motion sickness research. While scopolamine is a well-established treatment, this compound's potential in this area remains largely unexplored, presenting both opportunities and challenges for researchers. This document synthesizes available pharmacological data, outlines experimental considerations, and visualizes potential mechanisms of action to inform future studies.

Overview and Mechanism of Action

Motion sickness is primarily understood as a consequence of sensory conflict between the visual and vestibular systems. The neurotransmitter acetylcholine (B1216132) plays a crucial role in the central processing of these conflicting signals, particularly through muscarinic receptors in the vestibular nuclei and other brainstem areas involved in the emetic reflex. Both this compound and scopolamine are tropane (B1204802) alkaloids that function as anticholinergic agents, exerting their effects by competitively antagonizing muscarinic acetylcholine receptors.[1][2][3][4][5]

Scopolamine , also known as hyoscine, is a well-documented and widely used medication for the prevention and treatment of motion sickness.[5][6] Its efficacy is attributed to its ability to cross the blood-brain barrier and block muscarinic receptors in the central nervous system (CNS), thereby inhibiting the transmission of vestibular inputs that trigger nausea and vomiting.[2][5]

This compound , a naturally occurring tropane alkaloid and an analogue of atropine, also possesses anticholinergic properties.[1][7][8][9] Historically, it was marketed as an antiparkinsonian drug under the trade name Tropigline.[9] While its primary research focus has been on extrapyramidal disorders, its anticholinergic nature suggests a potential, though currently unproven, efficacy in mitigating motion sickness by a similar mechanism to scopolamine.[1][8]

Signaling Pathway

The following diagram illustrates the proposed anticholinergic mechanism of action for both this compound and scopolamine in the context of motion sickness.

Anticholinergic_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Vestibular Nuclei) cluster_2 Anticholinergic Intervention Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor Acetylcholine->Muscarinic_Receptor Binds to Signal_Transduction Signal Transduction (Nausea/Vomiting Signal) Muscarinic_Receptor->Signal_Transduction Activates Tigloidine_Scopolamine This compound or Scopolamine Tigloidine_Scopolamine->Muscarinic_Receptor Blocks

Anticholinergic blockade of motion sickness pathways.

Quantitative Data Comparison

The available quantitative data for scopolamine in motion sickness is extensive, derived from numerous clinical trials. In contrast, there is a significant lack of clinical data for this compound in this indication. The following tables summarize the known pharmacological and clinical parameters.

Table 1: Pharmacological Profile
ParameterThis compoundScopolamine
Drug Class Tropane Alkaloid, Anticholinergic[1][9][10]Tropane Alkaloid, Anticholinergic[2][3][5]
Mechanism of Action Muscarinic Acetylcholine Receptor Antagonist[1]Muscarinic Acetylcholine Receptor Antagonist[2][5]
Primary Indication Previously Parkinsonism (as Tropigline)[9]Motion Sickness, Postoperative Nausea and Vomiting[6]
Bioavailability Not well-documentedOral: Low; Transdermal: High and sustained[2]
Half-life Not well-documentedVaries with administration route (e.g., ~9.5 hours for transdermal patch)
Table 2: Clinical Efficacy for Motion Sickness
Study TypeThis compoundScopolamine
Clinical Trials No published clinical trials for motion sickness.Numerous randomized controlled trials demonstrating superiority over placebo.[5]
Efficacy Rate Not established.Generally high, though variable depending on the study and conditions.[5]
Onset of Action Unknown for motion sickness.Transdermal patch: several hours; Oral/Injectable: faster.[6]
Duration of Action Unknown for motion sickness.Transdermal patch: up to 72 hours.[6]
Table 3: Side Effect Profile
Side EffectThis compoundScopolamine
Common Likely typical anticholinergic effects (dry mouth, blurred vision, drowsiness), but not specifically documented for motion sickness doses.[2][11]Dry mouth, drowsiness, blurred vision, dizziness.[5][6]
Less Common/Severe Potential for CNS effects at higher doses (confusion, hallucinations), based on its drug class.[2][11]Confusion, agitation, hallucinations (more common in elderly).[5]
Withdrawal Symptoms Not documented.Can occur after prolonged use (nausea, dizziness, headache).

Experimental Protocols

For researchers investigating this compound for motion sickness, a logical starting point would be to adapt established experimental protocols used for scopolamine and other anti-motion sickness drugs.

Preclinical Models
  • Rodent Models: Utilize rotational models to induce motion sickness-like behaviors (e.g., pica, conditioned taste aversion) and assess the prophylactic efficacy of this compound at various doses compared to scopolamine and placebo.

  • Pharmacology Studies: Conduct in vitro receptor binding assays to determine the affinity of this compound for different muscarinic receptor subtypes (M1-M5) and compare it to that of scopolamine.

Clinical Trial Design

A phase I clinical trial in healthy volunteers would be necessary to establish the safety, tolerability, and pharmacokinetics of this compound. Subsequent phase II trials could employ a randomized, double-blind, placebo-controlled, crossover design.

Example Experimental Workflow:

Experimental_Workflow cluster_0 Phase 1: Preclinical Assessment cluster_1 Phase 2: Human Clinical Trial Receptor_Binding In Vitro Receptor Binding Assays Rodent_Model Rodent Rotational Model Receptor_Binding->Rodent_Model Screening Participant Screening (History of Motion Sickness) Rodent_Model->Screening Randomization Randomization Screening->Randomization Drug_Admin Drug Administration (this compound, Scopolamine, Placebo) Randomization->Drug_Admin Motion_Stim Motion Stimulation (e.g., Rotating Chair, VR) Drug_Admin->Motion_Stim Data_Collection Data Collection (Symptom Scores, Physiological Measures) Motion_Stim->Data_Collection Washout Washout Period Data_Collection->Washout Crossover Crossover Washout->Crossover Crossover->Drug_Admin Next Treatment Arm Analysis Data Analysis Crossover->Analysis All Arms Completed

Proposed experimental workflow for this compound.

Conclusion and Future Directions

Scopolamine remains the benchmark for anticholinergic treatment of motion sickness, with a wealth of supporting clinical data. This compound, while pharmacologically plausible as a motion sickness prophylactic due to its anticholinergic properties, is a largely uninvestigated compound in this context.

For drug development professionals and researchers, this compound represents a high-risk, high-reward opportunity. Its distinct chemical structure compared to scopolamine could potentially offer a different side effect profile or efficacy, but this is purely speculative without empirical data. Future research should focus on:

  • Head-to-head preclinical studies: Directly comparing the efficacy and side effect profile of this compound and scopolamine in animal models of motion sickness.

  • Pharmacokinetic and pharmacodynamic studies: Establishing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans, as well as its dose-response relationship for anticholinergic effects.

  • Exploratory clinical trials: If preclinical data is promising, well-designed clinical trials are necessary to ascertain its efficacy and safety for motion sickness in humans.

Until such data is available, scopolamine remains the superior choice for both clinical use and as a positive control in motion sickness research.

References

Validating the Anticholinergic Activity of Synthetic Tigloidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticholinergic activity of synthetic Tigloidine against established muscarinic receptor antagonists. The information presented is intended to assist researchers and drug development professionals in evaluating the potential of this compound as a therapeutic agent. This document summarizes key performance data, details experimental methodologies for validation, and visualizes relevant biological pathways and workflows.

This compound, a tropane (B1204802) alkaloid and an analogue of atropine, exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] These receptors are critical in mediating the actions of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), each with distinct signaling pathways and physiological roles. Blockade of these receptors by antagonists like this compound can inhibit parasympathetic nervous system activity.

Comparative Analysis of Muscarinic Receptor Antagonists

DrugM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)M4 Receptor Ki (nM)M5 Receptor Ki (nM)
Atropine 1.6 - 3.71.6 - 4.61.6 - 4.6--
Scopolamine ~1~1~1~1~1
Oxybutynin -----
Tolterodine -----
Data for Atropine and Scopolamine is presented as a range from multiple sources. Data for Oxybutynin and Tolterodine was not consistently available across all five subtypes in the reviewed literature.

Experimental Protocols for Anticholinergic Activity Validation

To validate the anticholinergic activity of synthetic this compound, standardized in vitro and in vivo assays are essential. The following protocols are based on established methodologies for characterizing muscarinic receptor antagonists.

In Vitro: Radioligand Binding Assay

This assay directly measures the affinity of a compound for specific receptor subtypes.

Objective: To determine the binding affinity (Ki) of synthetic this compound for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Synthetic this compound and comparator drugs (Atropine, Scopolamine, etc.).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of [³H]-NMS (typically at its Kd value), and varying concentrations of the unlabeled test compound (synthetic this compound or a comparator).

  • Equilibrium: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: Physostigmine-Induced Lethality Antagonism in Mice

This assay assesses the ability of a compound to counteract the effects of a cholinesterase inhibitor in a living organism.

Objective: To evaluate the in vivo anticholinergic efficacy of synthetic this compound by measuring its ability to protect mice from the lethal effects of physostigmine (B191203).

Materials:

  • Male Swiss-Webster mice (or other appropriate strain), weighing 20-25 g.

  • Synthetic this compound and a positive control (e.g., Atropine).

  • Physostigmine salicylate (B1505791).

  • Vehicle (e.g., saline or 0.5% methylcellulose).

  • Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) administration.

Procedure:

  • Acclimation: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly assign the mice to different treatment groups (e.g., vehicle control, positive control, and various doses of synthetic this compound).

  • Drug Administration: Administer the test compound (synthetic this compound), positive control, or vehicle to the respective groups via i.p. or s.c. injection.

  • Pre-treatment Time: Allow a specific pre-treatment time (e.g., 30-60 minutes) for the test compound to be absorbed and distributed.

  • Physostigmine Challenge: Administer a lethal dose of physostigmine salicylate (e.g., determined from a prior dose-response study) to all mice.

  • Observation: Observe the animals continuously for a set period (e.g., 4 hours) for signs of cholinergic toxicity (e.g., tremors, salivation, convulsions) and record the time of death.

  • Data Analysis: Calculate the percentage of protection from lethality for each treatment group. Determine the ED50 (the dose that protects 50% of the animals) for synthetic this compound and the positive control.

Visualizing the Molecular and Experimental Landscape

To further clarify the mechanisms and processes involved in validating the anticholinergic activity of this compound, the following diagrams are provided.

muscarinic_signaling cluster_receptor Muscarinic Receptor Activation cluster_g_protein G-Protein Signaling Cascade cluster_downstream Downstream Effects ACh Acetylcholine (ACh) M_receptor Muscarinic Receptor (M1, M3, M5) ACh->M_receptor Binds and Activates This compound This compound (Antagonist) This compound->M_receptor Blocks Binding Gq_11 Gq/11 Protein M_receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Muscarinic Receptor (M1/M3/M5) Signaling Pathway and the Antagonistic Action of this compound.

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation start_invitro Prepare Receptor Membranes (M1-M5 expressing cells) incubation Incubate with [³H]-NMS and Synthetic this compound start_invitro->incubation filtration Separate Bound and Free Ligand incubation->filtration quantification_invitro Quantify Radioactivity filtration->quantification_invitro analysis_invitro Calculate IC50 and Ki values quantification_invitro->analysis_invitro start_invivo Administer Synthetic this compound to Mice challenge Challenge with Lethal Dose of Physostigmine start_invivo->challenge observation Observe for Toxicity and Survival challenge->observation analysis_invivo Determine ED50 observation->analysis_invivo

Caption: Experimental Workflow for Validating the Anticholinergic Activity of Synthetic this compound.

References

Immunoassay Cross-Reactivity in Tropane Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cross-reactivity in immunoassays for tropane (B1204802) alkaloids. While specific data for tigloidine is not currently available in published literature, this document utilizes data from closely related and well-studied tropane alkaloids, such as atropine (B194438) and scopolamine (B1681570), to illustrate the principles and challenges of immunoassay specificity. Understanding the cross-reactivity of antibodies with structurally similar compounds is crucial for the accurate and reliable quantification of target analytes in biological matrices.

Executive Summary

Immunoassays are powerful tools for the detection and quantification of various substances, including tropane alkaloids. However, a significant challenge in the development and application of these assays is the potential for cross-reactivity, where antibodies bind to compounds structurally similar to the target analyte. This can lead to inaccurate measurements and misinterpretation of results. This guide explores the cross-reactivity profiles of different immunoassays developed for tropane alkaloids, providing quantitative data to aid researchers in selecting or developing appropriate analytical methods.

Cross-Reactivity Data in Tropane Alkaloid Immunoassays

The following tables summarize the cross-reactivity of various tropane alkaloids and related compounds in different immunoassay formats. The data is compiled from studies that have developed and characterized monoclonal antibodies for the detection of specific tropane alkaloids. Cross-reactivity is typically expressed as a percentage, calculated using the half-maximal inhibitory concentration (IC50) values.

Calculation of Cross-Reactivity:

Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Table 1: Cross-Reactivity in a Broad-Spectrum Tropane Alkaloid Indirect Competitive ELISA (ic-ELISA)

This table presents data from an ic-ELISA developed using a broad-spectrum monoclonal antibody designed to detect multiple tropane alkaloids. Atropine was used as the reference compound.[1]

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Atropine (Target) 0.05 100
Homatropine0.0771.4
L-Hyoscyamine0.1435.7
Apoatropine0.1435.7
Scopolamine0.2420.8
Anisodamine5.300.94
Anisodine10.150.49
Table 2: Cross-Reactivity in a Scopolamine-Specific Monoclonal Antibody-Based Enzyme Immunoassay

This table shows the specificity of a monoclonal antibody (SP1-4-A2) developed for the sensitive and selective quantification of scopolamine.[2]

CompoundCross-Reactivity (%)
Scopolamine (Target) 100
Hyoscyamine0.21
6-Hydroxy-hyoscyamine0.17
Table 3: Cross-Reactivity in a Broad-Spectrum Recombinant Antibody-Based Colorimetric Immunoassay

The following data is derived from a study that developed a recombinant antibody with broad-spectrum recognition of 29 different tropane alkaloids. The IC50 values are presented, from which cross-reactivity can be calculated relative to a chosen target analyte.[3]

CompoundIC50 (ng/mL)
Atropine0.35
Scopolamine0.78
Homatropine0.42
Anisodamine1.34
... (and 25 other TAs)...

(Note: A comprehensive list of all 29 tropane alkaloids and their IC50 values can be found in the source publication.)

Experimental Protocols

Indirect Competitive ELISA (ic-ELISA) for Broad-Spectrum Tropane Alkaloid Detection

This protocol is based on the methodology described for the development of a broad-spectrum monoclonal antibody for tropane alkaloids.[1]

  • Coating: Microtiter plates are coated with a coating antigen (e.g., atropine-BSA conjugate) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plates are washed three times with a washing buffer (e.g., PBS containing 0.05% Tween 20).

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., PBS containing 1% BSA) and incubating for 1-2 hours at 37°C.

  • Washing: The plates are washed again as described in step 2.

  • Competitive Reaction: A mixture of the monoclonal antibody and either the standard solution (of varying concentrations) or the sample extract is added to the wells. The plate is then incubated for a specified time (e.g., 1 hour) at 37°C.

  • Washing: The plates are washed to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG) is added to each well and incubated for a specified time (e.g., 30 minutes) at 37°C.

  • Washing: The plates are washed again to remove the unbound secondary antibody.

  • Substrate Reaction: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark for a short period (e.g., 15 minutes) at 37°C.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).

  • Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance against the logarithm of the analyte concentration. The IC50 values are determined from this curve.

Visualizations

Signaling Pathway of Muscarinic Acetylcholine (B1216132) Receptors (Tropane Alkaloid Target)

Tropane alkaloids like atropine and scopolamine are competitive antagonists of muscarinic acetylcholine receptors, which are involved in various physiological processes in the central and peripheral nervous system.

muscarinic_pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release Ca_channel_pre Voltage-gated Ca2+ Channel Ca_channel_pre->ACh_vesicle Ca2+ influx triggers vesicle fusion AP Action Potential AP->Ca_channel_pre Depolarization mAChR Muscarinic ACh Receptor (mAChR) ACh->mAChR Binds to G_protein G-protein mAChR->G_protein Activates effector Effector Proteins (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->effector Modulates response Cellular Response effector->response Leads to Tropane_Alkaloid Tropane Alkaloid (e.g., Atropine, Scopolamine) Tropane_Alkaloid->mAChR Blocks ACh binding

Caption: Antagonistic action of tropane alkaloids on muscarinic acetylcholine receptors.

Experimental Workflow for Competitive ELISA

The following diagram illustrates the key steps involved in a competitive ELISA for the detection of small molecules like tropane alkaloids.

competitive_elisa_workflow start Start coating 1. Coat plate with Antigen-Protein Conjugate start->coating wash1 2. Wash coating->wash1 blocking 3. Block non-specific sites wash1->blocking wash2 4. Wash blocking->wash2 competition 5. Add Sample/Standard and Primary Antibody wash2->competition wash3 6. Wash competition->wash3 secondary_ab 7. Add Enzyme-linked Secondary Antibody wash3->secondary_ab wash4 8. Wash secondary_ab->wash4 substrate 9. Add Substrate wash4->substrate read 10. Measure Signal (Colorimetric) substrate->read end End read->end

Caption: Workflow of an indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Logical Relationship of Cross-Reactivity Assessment

This diagram illustrates the logical flow for determining and interpreting immunoassay cross-reactivity.

cross_reactivity_logic start Start: Develop Immunoassay for Target Analyte select_compounds Select Structurally Related Compounds for Testing start->select_compounds run_assay Run Competitive Immunoassay with each Compound select_compounds->run_assay determine_ic50 Determine IC50 Value for each Compound run_assay->determine_ic50 calculate_cr Calculate Cross-Reactivity (%) relative to Target Analyte determine_ic50->calculate_cr interpret_results Interpret Results calculate_cr->interpret_results high_cr High Cross-Reactivity: Potential for Inaccurate Results interpret_results->high_cr High % low_cr Low Cross-Reactivity: High Specificity for Target interpret_results->low_cr Low % end End: Assay Characterized high_cr->end low_cr->end

Caption: Logical workflow for assessing and interpreting immunoassay cross-reactivity.

References

A Comparative Analysis of Tigloidine from Diverse Plant Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Tigloidine, a tropane (B1204802) alkaloid with anticholinergic properties, isolated from various plant species. This document is intended to serve as a resource for researchers in phytochemistry, pharmacology, and drug development by presenting available data on its distribution, yield, and analytical methodologies.

Quantitative Analysis of this compound Content

This compound is a minor alkaloid in several members of the Solanaceae family and has also been identified in the Erythroxylaceae family. The concentration of this compound can vary significantly between different genera and species, as well as the specific part of the plant analyzed. The following table summarizes the available quantitative data for this compound content in several plant species.

Plant SpeciesFamilyPlant PartThis compound Content (% of dry weight)Reference
Duboisia myoporoidesSolanaceaeLeaves~ 0.1%[1][2]
Mandragora turcomanicaSolanaceaeRoots/LeavesMinor constituent within total alkaloids (0.2-0.3%)[3]
Physalis peruvianaSolanaceaeNot SpecifiedPresent, but quantitative data not available
Latua pubifloraSolanaceaeLeavesPresent, but quantitative data not available
Datura speciesSolanaceaeNot SpecifiedPresent, but quantitative data not available
Erythroxylum speciesErythroxylaceaeNot SpecifiedPresent, but quantitative data not available

Experimental Protocols

A standardized methodology is crucial for the accurate comparative analysis of this compound from different plant sources. The following is a generalized protocol adapted from established methods for tropane alkaloid analysis.

Sample Preparation and Extraction
  • Plant Material Collection and Preparation: Collect the desired plant parts (e.g., leaves, roots). Dry the material at a controlled temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation. Grind the dried plant material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Accurately weigh approximately 10 g of the dried plant powder.

    • Moisten the powder with a small amount of a weak alkaline solution (e.g., 10% ammonium (B1175870) hydroxide) to liberate the free alkaloid bases.

    • Perform extraction using a suitable organic solvent such as chloroform (B151607) or a mixture of methanol (B129727) and chloroform (e.g., 9:1 v/v) via maceration or Soxhlet extraction for a sufficient duration (e.g., 24-48 hours for maceration, 8-12 hours for Soxhlet).

    • Filter the extract and repeat the extraction process with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates.

  • Acid-Base Liquid-Liquid Partitioning:

    • Evaporate the organic solvent from the combined filtrates under reduced pressure.

    • Dissolve the residue in a dilute acidic solution (e.g., 2% sulfuric acid). This will protonate the alkaloids, making them water-soluble.

    • Wash the acidic solution with a nonpolar solvent (e.g., hexane (B92381) or diethyl ether) to remove non-alkaloidal lipophilic compounds.

    • Make the acidic aqueous layer alkaline (pH 9-10) by the dropwise addition of a base (e.g., concentrated ammonium hydroxide). This will deprotonate the alkaloids, making them soluble in organic solvents again.

    • Perform a liquid-liquid extraction of the now alkaline aqueous layer with an immiscible organic solvent (e.g., chloroform or dichloromethane). Repeat this step multiple times to ensure complete extraction of the alkaloids.

    • Combine the organic layers and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the crude alkaloid extract.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Derivatization (if necessary): While many tropane alkaloids can be analyzed directly, derivatization (e.g., silylation) may be required for certain compounds to improve volatility and peak shape.

  • GC-MS Conditions:

    • Column: A nonpolar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Injector: Splitless mode.

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C, holding for 2 minutes, then ramping up to 280°C at a rate of 10°C/minute, and holding for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound. The concentration of this compound in the plant extracts is determined by comparing the peak area of the analyte to the calibration curve. An internal standard should be used to correct for variations in injection volume and instrument response.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of this compound from different plant species.

Experimental_Workflow cluster_collection Plant Material Collection cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_result Result Plant1 Plant Species A Drying Drying Plant1->Drying Plant2 Plant Species B Plant2->Drying Plant3 Plant Species C Plant3->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction Grinding->Extraction Purification Acid-Base Partitioning Extraction->Purification Analysis GC-MS or HPLC-MS Purification->Analysis Quantification Quantification Analysis->Quantification Comparison Comparative Analysis Quantification->Comparison

Experimental workflow for this compound comparison.
Signaling Pathway of this compound's Mechanism of Action

This compound functions as an anticholinergic agent by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). The diagram below illustrates this mechanism.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh Acetylcholine ACh_vesicle->ACh Release mAChR Muscarinic ACh Receptor (G-protein coupled) G_protein G-protein mAChR->G_protein Activates effector Effector Protein (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->effector Modulates response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) effector->response Leads to This compound This compound This compound->mAChR Blocks ACh->mAChR Binds to

References

A Comparative Analysis of Tigloidine's Anticholinergic Profile Against Modern Parkinson's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the historical Parkinson's disease drug, Tigloidine, with contemporary therapeutic agents. Due to the limited recent data on this compound, this analysis focuses on its drug class, anticholinergics, as a proxy for a comparative benchmark against newer generation treatments, including dopamine (B1211576) agonists and MAO-B inhibitors, with Levodopa serving as the gold-standard reference. The comparison is supported by quantitative data from clinical trials and detailed experimental methodologies.

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by a significant loss of dopaminergic neurons in the substantia nigra.[1] While the mainstay of treatment has evolved to focus on dopamine replacement and modulation, older drugs like this compound, an anticholinergic agent, offered an alternative mechanism of action.[2][3][4] Anticholinergics work by blocking the action of acetylcholine, a neurotransmitter, to correct the relative imbalance with dopamine in the brain.[5] This guide will demonstrate that while anticholinergics can offer modest improvement in motor symptoms, particularly tremor, their use is often limited by a less favorable side-effect profile compared to newer dopaminergic therapies.[6][7][8]

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from clinical trials for representative drugs from each class. The primary efficacy endpoint is the change in the Unified Parkinson's Disease Rating Scale (UPDRS), a standard measure in PD clinical trials.[9][10]

Table 1: Efficacy of Various Drug Classes on Motor Symptoms in Parkinson's Disease (UPDRS Score Improvement)

Drug ClassRepresentative DrugStudy PopulationTreatment DurationMean Change in UPDRS Motor Score (Part III) from BaselineReference
Anticholinergic Benztropine (adjuvant to Levodopa)Mild to moderate PDN/AStatistically significant improvement in rigidity and finger tapping speed[11]
Dopamine Agonist Pramipexole (monotherapy)Early PD24 weeks-6.1 (vs. placebo)[12]
Dopamine Agonist Pramipexole ER (adjuvant to Levodopa)Advanced PD18 weeks-11.0 (vs. -6.1 for placebo)[13]
MAO-B Inhibitor Rasagiline (B1678815) (monotherapy)Early PD26 weeks-6.39 (vs. placebo) in MDS-UPDRS Part II+III[14]
MAO-B Inhibitor Rasagiline (adjuvant to Dopamine Agonist)Early PD18 weeks-3.6 (vs. -1.2 for placebo) in total UPDRS[15]
Dopamine Precursor Levodopa/CarbidopaMild to moderate PDN/AGenerally considered the most effective for motor symptoms[11]

Table 2: Common Adverse Events Associated with Different Parkinson's Drug Classes

Drug ClassRepresentative DrugCommon Adverse EventsReference
Anticholinergic Benztropine, TrihexyphenidylBlurred vision, dry mouth, constipation, urinary retention, cognitive slowing, confusion, memory problems, hallucinations.[16][17][16][17]
Dopamine Agonist PramipexoleNausea, insomnia, constipation, somnolence, visual hallucinations.[12][12]
MAO-B Inhibitor RasagilineDizziness, somnolence, headache.[15][15]
Dopamine Precursor Levodopa/CarbidopaNausea, vomiting, orthostatic hypotension, dyskinesias (with long-term use).[18]

Experimental Protocols

Preclinical Evaluation: The 6-Hydroxydopamine (6-OHDA) Rodent Model

A standard preclinical model for Parkinson's disease involves the neurotoxin 6-hydroxydopamine (6-OHDA) to create a lesion in the dopaminergic pathways of rodents, mimicking the neurodegeneration seen in PD.[19]

Methodology:

  • Animal Subjects: Adult male mice (e.g., C57BL/6) or rats are commonly used.

  • Anesthesia: Animals are anesthetized using a suitable anesthetic agent (e.g., isoflurane).

  • Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small burr hole is drilled in the skull to allow access to the brain.

  • Neurotoxin Injection: A solution of 6-OHDA is unilaterally injected into the medial forebrain bundle or the substantia nigra pars compacta using a Hamilton syringe.[20][21][22] The coordinates for the injection are predetermined based on a stereotaxic atlas.

  • Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care, including analgesics and softened food.[21]

  • Behavioral Assessment: After a recovery period (typically 2-3 weeks), motor deficits are assessed using tests such as the apomorphine- or amphetamine-induced rotation test, cylinder test, or stepping test.[22]

  • Histological Analysis: At the end of the study, animals are euthanized, and their brains are processed for histological analysis (e.g., tyrosine hydroxylase immunohistochemistry) to confirm the extent of the dopaminergic lesion.

Clinical Evaluation: Randomized Controlled Trial (RCT) Design

The efficacy and safety of new anti-Parkinsonian drugs are typically evaluated in multi-phase clinical trials. A common design for a Phase III trial is a randomized, double-blind, placebo-controlled study.[23]

Methodology:

  • Patient Population: A well-defined population of patients with idiopathic Parkinson's disease is recruited. Inclusion and exclusion criteria are strictly followed. For early-stage PD trials, patients may be drug-naïve. For later-stage trials, patients are often on a stable dose of Levodopa.[15][24]

  • Randomization and Blinding: Patients are randomly assigned to receive either the investigational drug or a placebo. Both the patients and the investigators are blinded to the treatment assignment.

  • Dosing Regimen: The investigational drug is administered according to a predefined dosing schedule. This may involve a dose-escalation phase followed by a maintenance phase.[12]

  • Efficacy Assessment: The primary efficacy endpoint is typically the change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) score, particularly the motor examination (Part III) and activities of daily living (Part II) sections.[9][25] Secondary endpoints may include changes in "off" time, quality of life scales, and other motor assessments.

  • Safety Monitoring: Adverse events are systematically recorded and monitored throughout the trial. Vital signs, laboratory tests, and electrocardiograms are also regularly assessed.

  • Statistical Analysis: The data is analyzed to compare the change in UPDRS scores and the incidence of adverse events between the treatment and placebo groups.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Signaling Pathways

The following diagrams illustrate the primary mechanisms of action for anticholinergics, dopamine agonists, and MAO-B inhibitors in the context of Parkinson's disease.

Anticholinergic_Mechanism cluster_0 Cholinergic Neuron cluster_1 Postsynaptic Neuron Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor Acetylcholine->Muscarinic_Receptor Binds to Effect Increased Cholinergic Activity (Tremor) Muscarinic_Receptor->Effect This compound This compound (Anticholinergic) This compound->Muscarinic_Receptor Blocks

Figure 1: Anticholinergic Mechanism of Action

Dopamine_Agonist_Mechanism cluster_0 Dopaminergic Neuron (Degenerated in PD) cluster_1 Postsynaptic Neuron Dopamine Dopamine Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds to (Reduced in PD) Effect Improved Motor Control Dopamine_Receptor->Effect Pramipexole Pramipexole (Dopamine Agonist) Pramipexole->Dopamine_Receptor Stimulates

Figure 2: Dopamine Agonist Mechanism of Action

MAOB_Inhibitor_Mechanism cluster_0 Presynaptic Neuron / Glial Cell Dopamine Dopamine MAO-B Monoamine Oxidase-B Dopamine->MAO-B Metabolized by Inactive_Metabolites Inactive Metabolites MAO-B->Inactive_Metabolites Rasagiline Rasagiline (MAO-B Inhibitor) Rasagiline->MAO-B Inhibits

Figure 3: MAO-B Inhibitor Mechanism of Action
Experimental and Logical Workflows

The following diagrams illustrate a typical preclinical drug screening workflow and a simplified logical relationship for selecting a therapeutic agent for Parkinson's disease based on patient characteristics.

Preclinical_Workflow Compound_Screening Compound Screening (In Vitro) PD_Model Induce Parkinson's Model (e.g., 6-OHDA) Compound_Screening->PD_Model Drug_Administration Test Compound Administration PD_Model->Drug_Administration Behavioral_Testing Behavioral Assessment (e.g., Rotation Test) Drug_Administration->Behavioral_Testing Histology Histological Analysis (Dopaminergic Neuron Count) Behavioral_Testing->Histology Data_Analysis Data Analysis and Efficacy Determination Histology->Data_Analysis Therapeutic_Decision_Tree Patient_Profile Patient Profile Early_PD Early Stage PD Patient_Profile->Early_PD Advanced_PD Advanced Stage PD Patient_Profile->Advanced_PD Tremor_Dominant Tremor Dominant? Early_PD->Tremor_Dominant Levodopa Levodopa is Gold Standard Advanced_PD->Levodopa Younger_Patient Younger Patient? Tremor_Dominant->Younger_Patient Yes Dopamine_Agonist_MAOBI Consider Dopamine Agonist or MAO-B Inhibitor Tremor_Dominant->Dopamine_Agonist_MAOBI No Anticholinergic Consider Anticholinergic (e.g., this compound class) Younger_Patient->Anticholinergic Yes Younger_Patient->Dopamine_Agonist_MAOBI No

References

Replicating History: A Comparative Analysis of Tigloidine's Therapeutic Effects

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the historical therapeutic potential of Tigloidine for neurological disorders, benchmarked against contemporary treatments. This guide offers researchers and drug development professionals a thorough comparison, supported by available experimental data and detailed methodologies, to inform future research and development.

Introduction

This compound, a tropane (B1204802) alkaloid with anticholinergic properties, was the subject of clinical investigations in the mid-20th century for its potential therapeutic effects in movement disorders. This guide revisits these historical studies, placing them in the context of current pharmacological alternatives for Parkinson's disease, Huntington's disease, and spastic paraplegia. By presenting available data in a structured format, alongside experimental protocols and visual pathways, we aim to provide a comprehensive resource for researchers exploring novel therapeutic avenues.

Historical Context and Mechanism of Action

This compound, an analogue of atropine, exerts its effects primarily as an antagonist of muscarinic acetylcholine (B1216132) receptors. By blocking these receptors, it modulates cholinergic signaling in the central nervous system, which was believed to play a role in the pathophysiology of various movement disorders. The historical rationale for its use stemmed from the understanding that an imbalance between acetylcholine and dopamine (B1211576) in the basal ganglia contributed to the motor symptoms of Parkinson's disease.

Comparative Efficacy of this compound and Modern Therapeutics

The following tables summarize the available quantitative data from historical studies on this compound and compare it with the efficacy of current standard-of-care treatments for Parkinson's disease, Huntington's disease, and spastic paraplegia.

Parkinson's Disease

Table 1: Comparison of this compound and Modern Anticholinergics for Parkinson's Disease

TreatmentStudy (Year)DosagePrimary Outcome MeasureReported Efficacy
This compound Trautner & Noack (1951)Not specified in available abstractClinical improvement in rigidity, tremor, and akinesiaReported as a "valuable substitute for atropine" with fewer side effects. Specific quantitative data not available in abstract.
Trihexyphenidyl (B89730) Sahoo et al. (2020)4 mgUPDRS-III Score Reduction (%)Tremor: 53.8 ± 22.8; Total: 27.0 ± 14.7; Bradykinesia: 22.2 ± 27.2; Rigidity: 29.5 ± 28.0; Axial: 8.1 ± 13.3[1]
Levodopa (B1675098) Sahoo et al. (2020)200/50 mg (Levodopa/Carbidopa)UPDRS-III Score Reduction (%)Tremor: 67.1 ± 22.9; Total: 61.3 ± 14.4; Bradykinesia: 67.9 ± 32.1; Rigidity: 65.3 ± 25.5; Axial: 50.7 ± 16.0[1]
Huntington's Disease

Table 2: Comparison of this compound and Modern Treatments for Huntington's Disease Chorea

TreatmentStudy (Year)DosagePrimary Outcome MeasureReported Efficacy (Mean Change from Baseline)
This compound Historical observationsNot specifiedReduction in choreiform movementsAnecdotal reports of benefit, but no quantitative clinical trial data found.
Tetrabenazine (B1681281) Huntington Study Group (2006)Up to 100 mg/dayUHDRS Total Maximal Chorea (TMC) Score-5.0 ± 0.7 units (vs. -1.5 for placebo)[2][3]
Deutetrabenazine Frank et al. (2016)Titrated to optimal doseUHDRS Total Maximal Chorea (TMC) Score-4.4 points (vs. -1.9 for placebo)[2]
Olanzapine Bonelli & Wenning (2006)11.4 ± 8.5 mg/dayUHDRS Motor Score (UHDRS-m)No significant change in total motor score, but chorea improved in 5 of 9 patients.[4]
Risperidone (B510) A clinical trial is registered (NCT04201834) with a primary outcome of a 5.0 unit difference in UHDRS TMC score.[5]0.5 mg nightly, titrated up to 3.0 mgUHDRS Total Maximal Chorea (TMC) ScoreA retrospective study showed a slower annualized increase in the Total Motor Score for risperidone users compared to tetrabenazine users (1.47 vs 5.70 points per year).[6]
Spastic Paraplegia

Table 3: Comparison of this compound and Modern Treatments for Spastic Paraplegia

TreatmentStudy (Year)DosagePrimary Outcome MeasureReported Efficacy
This compound O'Rourke et al. (1960)Not specified in available informationClinical improvement in spasticityReported to be of symptomatic value. Specific quantitative data not available.
Intrathecal Baclofen Bsteh et al. (2017)Mean 188 ± 60 µ g/day Modified Ashworth Scale (MAS)Significant improvement from a median of 3 to 1.[7]
Tizanidine (B1208945) Nance et al. (1994)Up to 36 mg/dayModified Ashworth Scale (MAS)Significant reduction in muscle tone compared to placebo.[8]

Experimental Protocols

Detailed experimental protocols from the historical studies on this compound are not fully available in the public domain. The following represents a reconstruction based on the available information and general clinical trial practices of the era.

Historical this compound Studies (Reconstructed)
  • Study Design: Likely open-label or single-blinded trials.

  • Patient Population: Patients diagnosed with Parkinsonism, Huntington's Chorea, or spastic paraplegia based on clinical presentation.

  • Intervention: Administration of this compound, with dosage likely titrated based on clinical response and tolerability.

  • Outcome Measures: Clinical evaluation of motor symptoms such as rigidity, tremor, chorea, and spasticity. Standardized rating scales like the UPDRS or UHDRS were not in use at the time of these studies.

  • Data Analysis: Primarily descriptive, with observations of clinical improvement or adverse effects.

Modern Comparative Studies

Modern clinical trials for the alternative treatments listed above adhere to rigorous standards, including:

  • Study Design: Randomized, double-blind, placebo-controlled trials.

  • Patient Population: Clearly defined patient populations based on established diagnostic criteria.

  • Intervention: Standardized dosing regimens with clear titration schedules.

  • Outcome Measures: Validated and standardized rating scales such as the Unified Parkinson's Disease Rating Scale (UPDRS)[9], Unified Huntington's Disease Rating Scale (UHDRS), and the Modified Ashworth Scale (MAS).

  • Data Analysis: Robust statistical analysis to determine efficacy and safety.

Visualizing the Science

To better understand the mechanisms and processes involved, the following diagrams have been generated using Graphviz.

Cholinergic Signaling Pathway in Basal Ganglia cluster_cortex Cortex cluster_striatum Striatum cluster_output Basal Ganglia Output Cortex Cortex D1 MSN D1 Medium Spiny Neuron (Direct Pathway) Cortex->D1 MSN Glutamate (+) D2 MSN D2 Medium Spiny Neuron (Indirect Pathway) Cortex->D2 MSN Glutamate (+) Movement Movement Cortex->Movement Cholinergic Interneuron Cholinergic Interneuron Cholinergic Interneuron->D1 MSN ACh Cholinergic Interneuron->D2 MSN ACh GPi/SNr Globus Pallidus interna / Substantia Nigra pars reticulata D1 MSN->GPi/SNr GABA (-) GPe GPe D2 MSN->GPe GABA (-) Thalamus Thalamus GPi/SNr->Thalamus GABA (-) Thalamus->Cortex Glutamate (+) This compound This compound This compound->Cholinergic Interneuron Antagonist (-) STN STN GPe->STN GABA (-) STN->GPi/SNr Glutamate (+)

Caption: Cholinergic signaling in the basal ganglia and the inhibitory effect of this compound.

Historical_Clinical_Trial_Workflow Patient Recruitment Patient Recruitment Baseline Assessment Baseline Assessment Patient Recruitment->Baseline Assessment This compound Administration This compound Administration Baseline Assessment->this compound Administration Clinical Observation Clinical Observation This compound Administration->Clinical Observation Data Collection (Qualitative) Data Collection (Qualitative) Clinical Observation->Data Collection (Qualitative) Follow-up Assessments Follow-up Assessments Data Collection (Qualitative)->Follow-up Assessments Analysis & Reporting Analysis & Reporting Follow-up Assessments->Analysis & Reporting

Caption: A conceptual workflow of the historical clinical studies on this compound.

Conclusion

Revisiting the historical studies of this compound offers a valuable perspective on the evolution of pharmacotherapy for movement disorders. While the lack of detailed quantitative data and rigorous experimental protocols from these early investigations presents a challenge for direct comparison, the qualitative reports suggest a perceived therapeutic benefit, particularly for Parkinsonian tremor. The compiled data on modern therapeutics underscores the significant advancements in treatment efficacy and specificity. This comparative guide highlights the importance of standardized, quantitative outcome measures in clinical trials and provides a foundation for researchers to explore the potential of cholinergic modulation in neurological disorders, perhaps with more selective and better-tolerated compounds than their historical predecessors.

References

Head-to-Head Comparison of Tigloidine and its Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Abstract

Tigloidine, a tropane (B1204802) alkaloid found in plants of the Solanaceae family, is recognized for its anticholinergic properties and has been investigated for its therapeutic potential in conditions such as Parkinsonism.[1] As a chiral molecule, this compound exists as two enantiomers, (+)-tigloidine and (-)-tigloidine. While pharmacological data for racemic this compound is available, a direct head-to-head comparison of the individual enantiomers is not extensively covered in publicly available literature. This guide provides a comparative overview based on established principles of stereopharmacology, data on racemic this compound, and analogous tropane alkaloids. Furthermore, it furnishes detailed experimental protocols for the chiral separation and pharmacological characterization of this compound enantiomers to facilitate further research in this area.

Introduction to this compound and its Stereoisomerism

This compound is an ester of the amino alcohol pseudotropine and tiglic acid. The presence of a chiral center in the pseudotropine moiety results in the existence of two enantiomers: (+)-tigloidine and (-)-tigloidine. In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different biological activities, including receptor binding affinity, efficacy, and toxicity.[2][3] Typically, one enantiomer, the eutomer, is responsible for the desired pharmacological effect, while the other, the distomer, may be less active, inactive, or contribute to undesirable side effects.

Given the lack of specific comparative data for this compound enantiomers, this guide will extrapolate the expected pharmacological profiles based on the known properties of racemic this compound and other chiral tropane alkaloids, such as atropine, where (-)-hyoscyamine is the pharmacologically active component.

Pharmacological Profile: Racemic this compound vs. Hypothesized Enantiomer Activity

The pharmacological activity of this compound is primarily attributed to its anticholinergic effects, stemming from the blockade of muscarinic acetylcholine (B1216132) receptors (mAChRs).[4] Studies on racemic this compound have demonstrated its ability to counteract the effects of physostigmine (B191203) and tremorine, suggesting its potential as an anti-Parkinsonian agent.[2]

Based on the principles of stereoselectivity, it is hypothesized that one of the this compound enantiomers will exhibit a higher affinity for muscarinic receptors and be predominantly responsible for the observed anticholinergic activity.

Table 1: Comparative Pharmacological Properties of this compound and its Enantiomers (Hypothesized)

PropertyRacemic this compound(+)-Tigloidine (Hypothesized)(-)-Tigloidine (Hypothesized)
Muscarinic Receptor Affinity Moderate anticholinergic activity observed.[2]Expected to be the eutomer with higher affinity for mAChRs.Expected to be the distomer with lower affinity for mAChRs.
Functional Activity (IC50) Demonstrates antagonism of physostigmine and tremorine-induced effects.[2]Expected to have a lower IC50 value for mAChR antagonism.Expected to have a higher IC50 value for mAChR antagonism.
In Vivo Efficacy Shows efficacy in animal models of Parkinsonism.[1][2]Predicted to be the primary contributor to in vivo anti-Parkinsonian effects.Predicted to have minimal contribution to in vivo efficacy.
Potential Side Effects Typical anticholinergic side effects (e.g., dry mouth, blurred vision) are expected.May be the primary contributor to both therapeutic and adverse anticholinergic effects.May have a different side effect profile or contribute minimally.

Signaling Pathways

As an anticholinergic agent, this compound exerts its effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, trigger a cascade of intracellular signaling events. The specific downstream effects depend on the G-protein subtype to which the muscarinic receptor is coupled (e.g., Gq/11 for M1, M3, and M5; Gi/o for M2 and M4). The blockade of these pathways by this compound leads to the observed physiological responses.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling ACh Acetylcholine mAChR Muscarinic Receptor (GPCR) ACh->mAChR Binds & Activates This compound This compound (Enantiomer) This compound->mAChR Binds & Inhibits G_Protein G-Protein mAChR->G_Protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messengers Generates Cellular_Response Cellular Response Second_Messengers->Cellular_Response Triggers

Caption: General signaling pathway of muscarinic acetylcholine receptors and the inhibitory action of this compound.

Experimental Protocols

To facilitate the direct comparison of this compound enantiomers, the following experimental protocols are provided.

Chiral Separation of this compound Enantiomers by HPLC

This protocol outlines a general method for the separation of tropane alkaloid enantiomers, which can be adapted for this compound.

Objective: To separate (+)-tigloidine and (-)-tigloidine from a racemic mixture.

Materials:

  • Racemic this compound standard

  • HPLC-grade hexane, isopropanol, and diethylamine (B46881)

  • Chiral stationary phase column (e.g., Chiralcel OD-H or similar polysaccharide-based column)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of hexane, isopropanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v). The exact ratio may require optimization.

  • Sample Preparation: Dissolve racemic this compound in the mobile phase to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

    • Flow rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Injection volume: 10 µL

    • Column temperature: 25°C

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers should elute as separate peaks. Collect the fractions corresponding to each peak for subsequent pharmacological assays.

cluster_workflow Chiral HPLC Workflow Start Racemic this compound Sample Injection Inject into HPLC System Start->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Fractionation Fraction Collection Detection->Fractionation End1 (+)-Tigloidine Fractionation->End1 End2 (-)-Tigloidine Fractionation->End2

Caption: Experimental workflow for the chiral separation of this compound enantiomers using HPLC.

Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of each this compound enantiomer for muscarinic receptors.

Objective: To quantify the binding affinity of (+)-tigloidine and (-)-tigloidine for muscarinic receptors.

Materials:

  • Cell membranes expressing a specific muscarinic receptor subtype (e.g., M1, M2, M3)

  • Radioligand (e.g., [³H]-N-methylscopolamine)

  • Separated (+)-tigloidine and (-)-tigloidine enantiomers

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled ligand (either (+)- or (-)-tigloidine). Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known muscarinic antagonist like atropine).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cluster_workflow Receptor Binding Assay Workflow Start Prepare reagents: Membranes, Radioligand, This compound Enantiomers Incubation Incubate reagents in 96-well plate Start->Incubation Filtration Rapid filtration to separate bound/free ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data analysis: Calculate IC50 and Ki Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay to determine the receptor affinity of this compound enantiomers.

Conclusion and Future Directions

While racemic this compound has shown pharmacological promise, a thorough understanding of its stereopharmacology is crucial for any further drug development efforts. This guide has provided a hypothesized comparison of (+)- and (-)-tigloidine based on established principles, alongside detailed experimental protocols to enable researchers to generate the much-needed empirical data. Future research should focus on the stereoselective synthesis or chiral separation of this compound enantiomers, followed by a comprehensive in vitro and in vivo comparison of their pharmacodynamic and pharmacokinetic properties. Such studies will be invaluable in elucidating the true therapeutic potential and safety profile of the individual enantiomers, potentially leading to the development of a more potent and safer therapeutic agent.

References

The Shifting Landscape of Neurological Therapeutics: A Comparative Analysis of Tigloidine and Modern Treatments for Spasticity and Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A historical perspective on the anticholinergic agent Tigloidine is juxtaposed with a quantitative analysis of current therapeutic mainstays for spasticity and Parkinson's disease. This guide provides researchers, scientists, and drug development professionals with a comparative overview of treatment efficacy, mechanisms of action, and clinical trial methodologies.

While this compound, a tropane (B1204802) alkaloid with anticholinergic properties, was explored for the management of Parkinsonism and spasticity in the mid-20th century, a comprehensive statistical validation of its clinical efficacy is challenging due to the limited availability of quantitative data from that era. Historical studies from the 1950s and 1960s reference its use, but detailed clinical trial data comparable to modern standards are not readily accessible in digital archives. This guide, therefore, provides a qualitative overview of this compound's historical application and mechanism of action, alongside a robust quantitative comparison of current, evidence-based treatments for spasticity and Parkinson's disease.

This compound: A Historical Anticholinergic Approach

This compound, an analogue of atropine (B194438), exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[1][2] This anticholinergic action was the basis for its investigation in treating conditions characterized by motor disturbances.

  • Parkinson's Disease: In an era predating levodopa, anticholinergic agents were a primary treatment for Parkinson's disease. The therapeutic rationale was to counteract the relative overactivity of the cholinergic system that occurs with dopamine (B1211576) depletion in the basal ganglia. A 1951 study by Trautner and Noack explored this compound as a substitute for atropine in treating Parkinsonism.

  • Spasticity: A 1960 study by O'Rourke and colleagues investigated the use of this compound in the symptomatic treatment of spastic paraplegia.[3] The aim was to reduce the muscle hypertonicity characteristic of spasticity.

The limited accessible information from these early studies prevents a direct statistical comparison with contemporary treatments. However, the mechanism of action of this compound provides a foundation for understanding its intended therapeutic role.

Mechanism of Action: Anticholinergic Modulation

The signaling pathway below illustrates the general mechanism of anticholinergic drugs like this compound. By blocking the binding of acetylcholine (ACh) to muscarinic receptors on a postsynaptic neuron, these drugs reduce the excitatory signal, which can help to alleviate symptoms of tremor in Parkinson's disease and may have been thought to reduce muscle overactivity in spasticity.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Release Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds Signal_Transduction Signal Transduction Muscarinic_Receptor->Signal_Transduction Cellular_Response Cellular Response Signal_Transduction->Cellular_Response This compound This compound This compound->Muscarinic_Receptor Blocks

Caption: General mechanism of action for this compound.

Contemporary Management of Spasticity: A Quantitative Comparison

Modern management of spasticity involves a multi-faceted approach, including physical therapies and pharmacological interventions. Orally administered medications and targeted injections with botulinum toxin are common treatment modalities.

Treatment ModalityKey Clinical Studies (Example)Patient PopulationPrimary Outcome Measure(s)Summary of Efficacy
Tizanidine Smith et al. (Multi-center, double-blind, placebo-controlled)187 patients with Multiple Sclerosis and spasticityReduction in muscle tone20% mean reduction in muscle tone at 24-36 mg/day.
Baclofen (Numerous studies establishing efficacy)Broad range of spasticity etiologies (e.g., spinal cord injury, multiple sclerosis)Ashworth Scale, Spasm Frequency ScaleEffective in reducing muscle tone and spasm frequency.
OnabotulinumtoxinA Francis et al. (Phase I, randomized, double-blind, active-controlled)30 patients with post-stroke upper limb spasticityChange in Modified Ashworth Scale (MAS) score for wrist flexorsSignificant improvement in MAS and Disability Assessment Scale (DAS) scores.
AbobotulinumtoxinA (Systematic reviews of clinical trials)Adults with upper and lower limb spasticityReduction in spasticityEffective in reducing both upper and lower limb spasticity.
Experimental Protocol: A Typical Clinical Trial for an Anti-Spasticity Agent

The workflow for a clinical trial investigating a new anti-spasticity drug, such as a botulinum toxin formulation, is outlined below.

Screening Patient Screening (e.g., Post-stroke spasticity, MAS ≥ 2) Baseline Baseline Assessment (MAS, DAS, Pain Scores) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Group Treatment Group (e.g., Investigational Drug Injection) Randomization->Treatment_Group Control_Group Control Group (Placebo or Active Comparator) Randomization->Control_Group Follow_Up_4w 4-Week Follow-up (Primary Endpoint Assessment) Treatment_Group->Follow_Up_4w Control_Group->Follow_Up_4w Follow_Up_12w 12-Week Follow-up (Secondary Endpoint Assessment) Follow_Up_4w->Follow_Up_12w Data_Analysis Data Analysis (Statistical Comparison of Outcomes) Follow_Up_12w->Data_Analysis

Caption: Workflow of a spasticity clinical trial.

Modern Treatments for Parkinson's Disease: A Data-Driven Comparison

The cornerstone of modern Parkinson's disease therapy is the modulation of the dopaminergic system. Levodopa, dopamine agonists, and MAO-B inhibitors are the primary classes of drugs used to manage motor symptoms.

Drug ClassKey Clinical Studies (Example)Patient PopulationPrimary Outcome Measure(s)Summary of Efficacy
Levodopa/Carbidopa (Well-established as gold standard)Early to advanced Parkinson's diseaseUnified Parkinson's Disease Rating Scale (UPDRS) motor scoreHighly effective in improving motor symptoms.
Rotigotine (Dopamine Agonist) Post hoc analysis of 6 placebo-controlled studies2057 patients with early or advanced Parkinson's diseaseChange in UPDRS II (activities of daily living) and III (motor) scoresSignificant improvement in UPDRS II+III scores versus placebo across Hoehn and Yahr stages 1-4.
Rasagiline (MAO-B Inhibitor) TEMPO and ADAGIO studiesEarly Parkinson's diseaseChange in UPDRS scoreModest symptomatic effect and potential disease-modifying effects (debated).
Dopaminergic Signaling in Parkinson's Disease and Treatment

The diagram below illustrates the dopaminergic synapse and the targets of modern Parkinson's disease therapies.

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine_Vesicle Dopamine Vesicle L_DOPA->Dopamine_Vesicle -> Dopamine Dopamine Dopamine Dopamine_Vesicle->Dopamine Release MAO_B MAO-B Dopamine->MAO_B Metabolism Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Motor_Control Improved Motor Control Signal_Transduction->Motor_Control Levodopa_Therapy Levodopa Levodopa_Therapy->L_DOPA Dopamine_Agonist Dopamine Agonist Dopamine_Agonist->Dopamine_Receptor Stimulates MAO_B_Inhibitor MAO-B Inhibitor MAO_B_Inhibitor->MAO_B Inhibits

Caption: Dopaminergic synapse and PD drug targets.

Conclusion

While this compound represents an early pharmacological approach to managing movement disorders, the lack of accessible, robust clinical data precludes a direct statistical comparison with modern therapies. The evolution of drug development has led to a deeper understanding of the pathophysiology of spasticity and Parkinson's disease, resulting in targeted therapies with well-documented efficacy and safety profiles. The data presented for current treatments for spasticity and Parkinson's disease underscore the significant advancements in neurological therapeutics, offering patients more effective and evidence-based management strategies. Future research will continue to refine these treatments and explore novel therapeutic avenues.

References

Assessing the Specificity of Tigloidine for Muscarinic Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the specificity of Tigloidine, a muscarinic receptor ligand, against the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). Due to the limited availability of comprehensive public data on the binding affinities and functional potencies of this compound for each receptor subtype, this document outlines the requisite experimental protocols and presents comparative data for well-characterized muscarinic antagonists. This guide serves as a resource for researchers aiming to elucidate the pharmacological profile of this compound or similar compounds.

The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G protein-coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine.[1] Their distinct tissue distributions and signaling pathways make subtype-selective ligands highly sought after for therapeutic applications with improved side-effect profiles.[2] The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[3] In contrast, the M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[3]

Comparative Analysis of Muscarinic Receptor Antagonists

To provide a context for evaluating the potential selectivity of this compound, the following table summarizes the binding affinities (pKi) of several well-established muscarinic antagonists for the human M1-M5 receptor subtypes. A higher pKi value indicates a higher binding affinity.

CompoundpKi at M1pKi at M2pKi at M3pKi at M4pKi at M5Selectivity Profile
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available-
Atropine~8.9~9.1~9.2~8.9~8.8Non-selective
Pirenzepine~8.2~6.7~6.9~7.5~7.1M1-selective
Methoctramine~6.9~8.1~6.8~7.5~6.7M2-selective
4-DAMP~8.1~7.8~8.8~7.9~8.0M3-selective
Darifenacin~7.7~7.6~8.8~7.8~7.9M3-selective

Note: The pKi values are approximate and can vary depending on the experimental conditions. Data is compiled from various sources for illustrative purposes.

Experimental Protocols

To determine the binding affinity and functional potency of a test compound such as this compound at each muscarinic receptor subtype, the following in vitro assays are typically employed.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of the test compound at each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing one of the human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Reaction Setup: In each well of a 96-well microplate, combine the cell membranes, a fixed concentration of [³H]-NMS (typically at its Kd value), and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain cell membranes, [³H]-NMS, and a high concentration of atropine.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-3 hours).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific [³H]-NMS binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition, providing information on the potency (EC50 for agonists, IC50 for antagonists) and efficacy of a compound.

a) Inositol Phosphate (IP1) Accumulation Assay (for M1, M3, and M5 Receptors)

Objective: To determine the functional potency of the test compound as an antagonist at the Gq/11-coupled M1, M3, and M5 receptors.

Materials:

  • CHO or HEK293 cells stably expressing hM1, hM3, or hM5 receptors.

  • Test compound at various concentrations.

  • Muscarinic agonist (e.g., Carbachol) at a concentration that produces ~80% of its maximal effect (EC80).

  • Stimulation buffer containing Lithium Chloride (LiCl) to inhibit IP1 degradation.

  • Commercially available IP-One HTRF assay kit.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed the cells in a 96-well white plate and grow to confluence.

  • Antagonist Incubation: Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add the EC80 concentration of the muscarinic agonist (e.g., carbachol) and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the accumulated IP1 levels according to the manufacturer's protocol for the IP-One HTRF assay kit.

  • Data Analysis: Generate concentration-response curves to determine the IC50 of the antagonist.

b) Cyclic AMP (cAMP) Inhibition Assay (for M2 and M4 Receptors)

Objective: To determine the functional potency of the test compound as an antagonist at the Gi/o-coupled M2 and M4 receptors.

Materials:

  • CHO or HEK293 cells stably expressing hM2 or hM4 receptors.

  • Test compound at various concentrations.

  • Forskolin (B1673556) to stimulate adenylyl cyclase and raise basal cAMP levels.

  • Muscarinic agonist (e.g., Carbachol) at its EC80 concentration for cAMP inhibition.

  • Commercially available cAMP assay kit (e.g., HTRF or AlphaScreen).

  • Plate reader compatible with the chosen assay technology.

Procedure:

  • Cell Plating: Plate the cells in a suitable 96-well plate.

  • Antagonist Incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulation: Add a mixture of forskolin and the EC80 concentration of the muscarinic agonist.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the cAMP levels using the chosen commercial assay kit.

  • Data Analysis: Generate concentration-response curves to determine the IC50 of the antagonist in reversing the agonist-induced inhibition of forskolin-stimulated cAMP production.

Signaling Pathways and Experimental Workflow Visualizations

To further clarify the mechanisms and procedures involved in assessing muscarinic receptor specificity, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_M3_M5 M1/M3/M5 Receptor Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response Ligand Acetylcholine or Agonist Ligand->M1_M3_M5 Binds

Gq/11 Signaling Pathway for M1, M3, and M5 Muscarinic Receptors.

Gi_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M2_M4 M2/M4 Receptor Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response Ligand Acetylcholine or Agonist Ligand->M2_M4 Binds

Gi/o Signaling Pathway for M2 and M4 Muscarinic Receptors.

experimental_workflow start Start: Test Compound (e.g., this compound) binding_assay Radioligand Binding Assay (M1-M5 Receptor Membranes) start->binding_assay functional_assays Functional Assays start->functional_assays determine_ki Determine pKi values for M1-M5 binding_assay->determine_ki analyze_selectivity Analyze Subtype Selectivity Profile determine_ki->analyze_selectivity gq_assay IP1 Accumulation Assay (M1, M3, M5) functional_assays->gq_assay gi_assay cAMP Inhibition Assay (M2, M4) functional_assays->gi_assay determine_potency Determine pIC50/pEC50 values gq_assay->determine_potency gi_assay->determine_potency determine_potency->analyze_selectivity

Experimental Workflow for Assessing Muscarinic Receptor Subtype Specificity.

References

Safety Operating Guide

Navigating the Safe Disposal of Tigloidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Tigloidine, a tropane (B1204802) alkaloid, requires careful consideration for its disposal due to its bioactive nature. This guide provides essential information and step-by-step procedures for the safe management of this compound waste.

Chemical and Physical Properties

A comprehensive understanding of a substance's properties is the foundation of safe handling and disposal. Below is a summary of key data for this compound.

PropertyValueReference
Molecular FormulaC₁₃H₂₁NO₂[1][2][3][4][5]
Molecular Weight223.31 g/mol [1][3][4]
CAS Number495-83-0[2][3][4]
AppearanceSolidInferred from general properties of alkaloids
SolubilitySoluble in organic solvents like chloroform.[1][3]
StabilitySensitive to light and moisture.[1]

Disposal Protocol

Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, the following procedure is based on general best practices for the disposal of toxic alkaloid compounds.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure appropriate PPE is worn, including:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Step 2: Waste Segregation

All waste contaminated with this compound must be segregated from general laboratory waste. This includes:

  • Unused or expired pure this compound

  • Solutions containing this compound

  • Contaminated labware (e.g., vials, pipette tips, filter paper)

  • Contaminated PPE

Step 3: Inactivation of Small Quantities (for dilute solutions)

For small quantities of dilute aqueous solutions of this compound, chemical inactivation may be considered. Tropane alkaloids are esters and can be hydrolyzed under basic conditions.

  • Caution: This procedure should only be performed by trained personnel in a fume hood.

  • To the dilute this compound solution, slowly add a 1 M solution of sodium hydroxide (B78521) (NaOH) with stirring.

  • Monitor the pH to ensure it remains basic (pH > 10).

  • Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis of the ester linkage, rendering the molecule inactive.

  • Neutralize the solution with a dilute acid (e.g., 1 M HCl) to a pH between 6 and 8.

  • The neutralized solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Step 4: Disposal of Solid Waste and Concentrated Solutions

Solid this compound, concentrated solutions, and heavily contaminated materials should not be inactivated in the lab. They must be disposed of as hazardous chemical waste.

  • Collect all solid waste, including contaminated labware and PPE, in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Concentrated solutions of this compound should be collected in a labeled, sealed, and appropriate solvent-resistant waste container.

  • The waste containers should be clearly labeled with "Hazardous Waste," "this compound," and any other components of the waste stream.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow all institutional and local regulations for hazardous waste disposal.

Experimental Protocol: Solubility Determination of this compound

The following is a hypothetical experimental protocol that would generate this compound waste, necessitating the disposal procedures outlined above.

Objective: To determine the approximate solubility of this compound in water.

Materials:

  • This compound powder

  • Distilled water

  • Vortex mixer

  • Analytical balance

  • Micro-spatula

  • 1.5 mL microcentrifuge tubes

  • Pipettes

Procedure:

  • Weigh out approximately 1 mg of this compound using an analytical balance and transfer it to a 1.5 mL microcentrifuge tube.

  • Add 1 mL of distilled water to the tube.

  • Vortex the tube vigorously for 2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has completely dissolved, add another 1 mg of this compound and repeat steps 3 and 4.

  • Continue this process until undissolved solid remains after vortexing.

  • The approximate solubility is calculated based on the total mass of this compound that completely dissolved in the 1 mL of water.

  • All tubes containing this compound solutions and any contaminated materials (e.g., pipette tips, weighing paper) must be disposed of according to the hazardous waste procedures described above.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

TigloidineDisposal Start This compound Waste Generated WasteType Determine Waste Type Start->WasteType SolidWaste Solid this compound or Heavily Contaminated Materials WasteType->SolidWaste Solid / Concentrated DiluteSolution Dilute Aqueous Solution (<1 mg/mL) WasteType->DiluteSolution Dilute Aqueous HazardousWaste Collect in Labeled Hazardous Waste Container SolidWaste->HazardousWaste Inactivation Chemical Inactivation (Base Hydrolysis) DiluteSolution->Inactivation Neutralization Neutralize Solution (pH 6-8) Inactivation->Neutralization DrainDisposal Dispose Down Drain with Copious Water Neutralization->DrainDisposal ProfessionalDisposal Arrange for Professional Hazardous Waste Disposal HazardousWaste->ProfessionalDisposal

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can mitigate the risks associated with this compound and ensure its disposal is handled in a safe, responsible, and compliant manner. Always consult your institution's specific safety guidelines and local regulations.

References

Personal protective equipment for handling Tigloidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of Tigloidine based on general laboratory safety principles for potent pharmacological compounds. A comprehensive, compound-specific Safety Data Sheet (SDS) is not currently available in the public domain. All laboratory personnel must conduct a thorough, activity-specific risk assessment before commencing any work. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.

This compound is a tropane (B1204802) alkaloid, a class of compounds known for their physiological effects.[1] It was formerly investigated as an antiparkinsonian drug.[1] Due to its pharmacological activity, it should be handled with care, treating it as a potent substance with unknown toxicity.

Personal Protective Equipment (PPE)

Given the lack of specific data for this compound, a conservative approach to PPE is essential. The following table outlines the minimum recommended PPE for various laboratory activities involving this compound.

ActivityMinimum PPE Requirement
Receiving & Unpacking Laboratory coat, safety glasses, nitrile gloves.
Weighing (Solid Form) Laboratory coat, safety glasses with side shields (or goggles), double nitrile gloves, N95 respirator (or handle within a chemical fume hood or ventilated balance enclosure).[2]
Solution Preparation Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves. All work should be performed in a certified chemical fume hood.[2]
General Handling (Solutions) Laboratory coat, safety glasses, nitrile gloves.
Waste Disposal Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile gloves.[2]

Key Considerations for PPE:

  • Gloves: Use chemical-resistant gloves, such as nitrile.[3] Do not wear leather or fabric gloves as they can absorb chemicals.[4] Always wash the outside of gloves before removal.[5]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes.[3]

  • Clothing: Wear a lab coat to protect from accidental spills.[3] Protective clothing should be loose-fitting.[4]

  • Respirators: When handling the solid form or if there is a risk of generating aerosols, a properly fitted respirator is recommended.[3]

Operational and Disposal Plans

Handling Procedures:

  • Risk Assessment: Before any work begins, perform a risk assessment specific to the planned experiment, considering the quantities of this compound to be used and the procedures involved.

  • Designated Area: Handle this compound in a designated area, such as a chemical fume hood, to minimize exposure.

  • Avoid Contamination: Do not touch "clean" surfaces while wearing contaminated gloves.[4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Waste Disposal Protocol:

Treat all this compound waste as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., pipette tips, gloves, paper towels) in a dedicated, clearly labeled, and leak-proof container.[3][7]

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[8]

    • Sharps: Dispose of any contaminated sharps in a designated sharps container.[8]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the date and the name of the responsible individual.[8]

  • Storage: Store hazardous waste in a designated, secure, and well-ventilated area away from incompatible materials.[7]

  • Final Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3] The recommended disposal method for similar uncharacterized compounds is often incineration.[7] Under no circumstances should this compound be disposed of down the drain or in regular trash. [8]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure TypeEmergency Protocol
Skin Contact Immediately remove all contaminated clothing.[4] Vigorously scrub the affected area with soap and cold water for at least 15 minutes.[4] Seek medical attention.
Eye Contact Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. [6] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[6] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material.[8] Carefully collect the contaminated material into a labeled hazardous waste container.[8] Clean the spill area with detergent and water.[8]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe_Handling_Workflow prep Preparation - Conduct Risk Assessment - Don Appropriate PPE handling Handling - Use in Designated Area (Fume Hood) - Follow Experimental Protocol prep->handling decontamination Decontamination - Clean Work Surfaces - Decontaminate Equipment handling->decontamination emergency Emergency Procedures - Spill or Exposure handling->emergency disposal Waste Disposal - Segregate Waste - Label Containers - Store Securely decontamination->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tigloidine
Reactant of Route 2
Reactant of Route 2
Tigloidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.